molecular formula C10H20N2O4 B15558881 HibK

HibK

Número de catálogo: B15558881
Peso molecular: 232.28 g/mol
Clave InChI: SVPGURLIUMTWMM-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N(6)-(2-hydroxyisobutanoyl)-L-lysine is an N(6)-acyl-L-lysine that has 2-hydroxyisobutanoyl as the N(6)-acyl group.

Propiedades

Fórmula molecular

C10H20N2O4

Peso molecular

232.28 g/mol

Nombre IUPAC

(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid

InChI

InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1

Clave InChI

SVPGURLIUMTWMM-ZETCQYMHSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of HIPK in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Homeodomain-Interacting Protein Kinase (HIPK) family, a group of evolutionary conserved serine/threonine kinases, plays a pivotal role in the intricate regulation of gene transcription.[1][2] Comprising four isoforms in vertebrates (HIPK1, HIPK2, HIPK3, and HIPK4), these kinases are integral to a multitude of cellular processes, including developmental biology, apoptosis, DNA damage response, and cellular signaling.[1][3][4] Unlike many kinases that participate in signaling cascades, HIPKs often act as terminal regulators, directly phosphorylating transcription factors and other nuclear proteins to modulate gene expression.[1] This technical guide provides an in-depth exploration of the mechanisms by which HIPKs, with a primary focus on the most extensively studied member, HIPK2, influence gene transcription.

The HIPK Family: Structure and Function

The HIPK family belongs to the CMGC branch of the kinome and is a part of the DYRK kinase family.[1] HIPK1, HIPK2, and HIPK3 share a conserved architecture featuring an N-terminal kinase domain, a homeobox-interacting domain, and a C-terminal region with a speckle-retention signal and an autoinhibitory domain.[5] HIPK4 is a more unique member of the family.[4] The activity of HIPKs is regulated by various post-translational modifications, including autophosphorylation, SUMOylation, and ubiquitination, which can affect their stability, subcellular localization, and substrate specificity.[1]

Core Mechanisms of Transcriptional Regulation by HIPK2

HIPK2 functions as a crucial nuclear signaling molecule that can either activate or repress transcription depending on the cellular context and the specific interacting partners.[6] It achieves this by phosphorylating a diverse array of substrates, including transcription factors, co-regulators, and chromatin-modifying enzymes.

Direct Phosphorylation of Transcription Factors

A primary mechanism of HIPK2-mediated transcriptional control is the direct phosphorylation of key transcription factors. This modification can alter the transcription factor's stability, subcellular localization, DNA binding affinity, and interaction with other proteins.

  • p53: HIPK2 is a critical activator of the tumor suppressor p53. In response to genotoxic stress, HIPK2 phosphorylates p53 at Serine 46 (Ser46).[1][7] This phosphorylation event is crucial for inducing the transcription of pro-apoptotic genes such as p53AIP1, Noxa, and PUMA.[1][7]

  • STAT3: In the differentiation of Th17 cells, HIPK2 specifically phosphorylates STAT3 at Serine 727. This phosphorylation is essential for the transcriptional activity of STAT3, leading to the expression of Th17 signature genes like Il17a and Il17f.[8][9]

  • Homeodomain Proteins: As their name suggests, HIPKs interact with and phosphorylate homeodomain transcription factors.[10] This interaction can enhance the repressive activity of these factors on their target genes.[11]

Modulation of Co-regulator Activity

HIPK2 also regulates transcription by phosphorylating transcriptional co-regulators, which can either enhance or inhibit the formation of transcriptionally active or repressive complexes.

  • Groucho (Gro): In Drosophila, Hipk phosphorylates the global co-repressor Groucho, which relieves its inhibitory effect on the Notch signaling pathway, thereby promoting the transcription of Notch target genes.[12]

  • β-catenin/Armadillo: HIPK2 plays a role in the Wnt/Wg signaling pathway by promoting the stabilization of β-catenin (Armadillo in Drosophila).[2][13] This leads to enhanced Tcf/Arm-mediated gene expression.[13]

  • Daxx: HIPK1 can phosphorylate the transcriptional repressor Daxx on Serine 669. This phosphorylation appears to diminish the repressive activity of Daxx on specific promoters.[14]

HIPK2-Regulated Signaling Pathways in Gene Transcription

HIPK2 is a central node in several signaling pathways that converge on the regulation of gene expression.

p53-Mediated Apoptosis Pathway

In response to DNA damage, HIPK2 is activated and phosphorylates p53 at Ser46, a key step in initiating the apoptotic program. This leads to the transcription of genes that drive programmed cell death.

p53_pathway cluster_stress Cellular Stress cluster_activation Kinase Activation cluster_tf Transcription Factor cluster_transcription Gene Transcription cluster_outcome Cellular Outcome Genotoxic Stress Genotoxic Stress HIPK2 HIPK2 Genotoxic Stress->HIPK2 p53 p53 HIPK2->p53 P p53-P-Ser46 p53-P (Ser46) Pro-apoptotic genes\n(e.g., p53AIP1, Noxa) Pro-apoptotic genes (e.g., p53AIP1, Noxa) p53-P-Ser46->Pro-apoptotic genes\n(e.g., p53AIP1, Noxa) activation Apoptosis Apoptosis Pro-apoptotic genes\n(e.g., p53AIP1, Noxa)->Apoptosis

HIPK2 in the p53-mediated apoptotic pathway.
Wnt/β-catenin Signaling Pathway

HIPK2 can act as a positive regulator of the Wnt signaling pathway by stabilizing β-catenin, leading to the transcription of Wnt target genes.

wnt_pathway cluster_signal Signal cluster_complex Cytoplasmic Complex cluster_kinase Kinase cluster_transcription Nuclear Events Wnt Wnt Destruction Complex Destruction Complex Wnt->Destruction Complex inhibition β-catenin β-catenin β-catenin_nuc β-catenin β-catenin->β-catenin_nuc translocation Destruction Complex->β-catenin degradation HIPK2 HIPK2 HIPK2->β-catenin stabilization Wnt target genes Wnt target genes β-catenin_nuc->Wnt target genes Tcf Tcf Tcf->Wnt target genes binding

HIPK2 in the Wnt/β-catenin signaling pathway.
Hypoxia-Inducible Factor (HIF-1) Pathway

Under hypoxic conditions, often found in solid tumors, HIPK2 can downregulate the expression and activity of HIF-1α.[15] This leads to the suppression of HIF-1 target genes involved in chemoresistance and inhibition of apoptosis, such as MDR1 and Bcl-2.[15]

hif1_pathway cluster_condition Cellular Condition cluster_factors Transcription Factors cluster_kinase Kinase cluster_transcription Gene Transcription Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilization HIF-1 HIF-1 (active) HIF-1α->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HIF-1 target genes\n(e.g., MDR1, Bcl-2) HIF-1 target genes (e.g., MDR1, Bcl-2) HIF-1->HIF-1 target genes\n(e.g., MDR1, Bcl-2) activation HIPK2 HIPK2 HIPK2->HIF-1α downregulation

HIPK2 regulation of the HIF-1 pathway.

Quantitative Data on HIPK2-Mediated Transcriptional Regulation

The following table summarizes the observed effects of HIPK2 on the transcriptional activity of its target genes and associated signaling pathways, as reported in the literature.

Target Pathway/GeneExperimental SystemHIPK2 ModulationObserved Effect on TranscriptionReference
p53-responsive promoter (p53AIP1-luc)RKO cellsHIPK2 knockdownImpaired induction of luciferase activity in response to Adriamycin.[16]
STAT3-response element (SRE-luc)HEK293 cellsCo-expression of HIPK2 and STAT3Strong induction of luciferase activity.[8]
Hypoxia Response Element (HRE-luc)H1299 cellsHIPK2 overexpressionMarked suppression of cobalt-induced luciferase gene expression.[15]
Wnt-responsive reporter (Topflash)Cell cultureHIPK2 expressionPromotion of Wnt-responsive reporter activity.[2]
Il17a, Il17fMouse Th17 cellsHIPK2 knockoutDecreased expression of Il17a and Il17f.[8]
MDR1, Bcl-2Tumor cellsHIPK2 overexpressionDownmodulation of MDR1 and Bcl-2 gene expression in cobalt-treated cells.[15]

Key Experimental Protocols

Investigating the role of HIPK2 in gene transcription involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to quantify the effect of HIPK2 on the activity of a specific gene promoter.

Workflow:

luciferase_workflow cluster_constructs Plasmid Constructs cluster_transfection Cell Culture and Transfection cluster_incubation Incubation and Lysis cluster_measurement Measurement cluster_analysis Data Analysis Reporter Plasmid\n(Promoter-Luciferase) Reporter Plasmid (Promoter-Luciferase) Co-transfect cells Co-transfect cells Reporter Plasmid\n(Promoter-Luciferase)->Co-transfect cells HIPK2 Expression\nPlasmid HIPK2 Expression Plasmid HIPK2 Expression\nPlasmid->Co-transfect cells Control Plasmid\n(e.g., β-gal) Control Plasmid (e.g., β-gal) Control Plasmid\n(e.g., β-gal)->Co-transfect cells Incubate (24-48h) Incubate (24-48h) Co-transfect cells->Incubate (24-48h) Lyse cells Lyse cells Incubate (24-48h)->Lyse cells Measure Luciferase\nActivity Measure Luciferase Activity Lyse cells->Measure Luciferase\nActivity Measure β-gal\nActivity Measure β-gal Activity Lyse cells->Measure β-gal\nActivity Normalize Luciferase\nto β-gal Normalize Luciferase to β-gal Measure Luciferase\nActivity->Normalize Luciferase\nto β-gal Measure β-gal\nActivity->Normalize Luciferase\nto β-gal

Workflow for a luciferase reporter assay.

Methodology:

  • Plasmid Construction: Clone the promoter of the gene of interest upstream of a luciferase reporter gene. Prepare expression vectors for HIPK2 (wild-type and kinase-dead mutants) and a control plasmid (e.g., expressing β-galactosidase for normalization).

  • Cell Culture and Transfection: Seed cells (e.g., HEK293, H1299) in multi-well plates. Co-transfect the cells with the reporter plasmid, the HIPK2 expression vector (or an empty vector control), and the normalization plasmid using a suitable transfection reagent.

  • Incubation and Lysis: Incubate the cells for 24-48 hours post-transfection. Lyse the cells using a specific lysis buffer compatible with the luciferase assay system.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

  • Normalization: Measure the activity of the co-transfected control reporter (e.g., β-galactosidase activity) to normalize for transfection efficiency.

  • Data Analysis: Express the results as relative luciferase units (RLU), normalized to the control. Compare the activity in the presence of HIPK2 to the control to determine the fold-change in promoter activity.

In Vitro Kinase Assay

This assay directly measures the ability of HIPK2 to phosphorylate a substrate protein or peptide.

Methodology:

  • Reagents: Purified recombinant HIPK2, substrate (e.g., a synthetic peptide corresponding to a phosphorylation site or a full-length protein like Myelin Basic Protein), [γ-³³P]ATP, and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[17]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified HIPK2, and the substrate.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer or by spotting the mixture onto phosphocellulose paper.

  • Detection and Quantification:

    • SDS-PAGE: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • Phosphocellulose Paper: Wash the paper to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if HIPK2 is associated with specific DNA regions (e.g., promoters or enhancers) in vivo, often as part of a larger transcriptional complex.

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to HIPK2 (or an isotype control antibody). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the immunoprecipitated material.

  • Analysis:

    • qPCR: Use quantitative PCR with primers specific to the promoter of a putative target gene to quantify the amount of immunoprecipitated DNA.

    • ChIP-Seq: Sequence the entire library of immunoprecipitated DNA fragments to identify all genomic regions associated with HIPK2 on a genome-wide scale.

Conclusion

The Homeodomain-Interacting Protein Kinase family, and HIPK2 in particular, are critical regulators of gene transcription, influencing a wide range of cellular processes from development to disease. Their ability to directly phosphorylate and modulate the activity of key transcription factors and co-regulators places them at the heart of numerous signaling pathways. A thorough understanding of the mechanisms by which HIPKs control gene expression is essential for the development of novel therapeutic strategies targeting diseases such as cancer and fibrosis, where HIPK activity is often dysregulated. The experimental approaches outlined in this guide provide a framework for further elucidating the complex roles of these important kinases in transcriptional regulation.

References

The Dawn of a Novel Histone Mark: A Technical Guide to the Discovery of Lysine 2-Hydroxyisobutyrylation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications (PTMs) of proteins are fundamental regulatory mechanisms that vastly expand the functional capacity of the proteome. Among these, the acylation of lysine residues has emerged as a critical modulator of protein function, with roles in gene transcription, metabolism, and cellular signaling. This technical guide provides an in-depth exploration of the discovery of a novel and evolutionarily conserved lysine modification: 2-hydroxyisobutyrylation (Khib). Initially identified as a new histone mark, Khib is now recognized as a widespread modification influencing a plethora of cellular processes. This document details the seminal experiments leading to its discovery, the analytical techniques employed for its characterization, quantitative proteomics data, and the key enzymatic regulators that govern its dynamic installation and removal.

The Initial Discovery: A New Mass Shift on Histones

The journey to uncover lysine 2-hydroxyisobutyrylation began with proteomic analyses of histones, the primary protein components of chromatin. Researchers identified a previously uncharacterized mass shift of +86.0368 Da on lysine residues of histone proteins in both human and mouse cells.[1] This observation pointed to the existence of a novel PTM. Through a combination of high-resolution mass spectrometry, chemical synthesis, and biochemical validation, this modification was identified as 2-hydroxyisobutyrylation.[2][3]

The initial study in 2014 reported the identification of 63 Khib sites on human and mouse histones, with 27 of these sites being unique and not previously known to be modified by other acylations like acetylation or crotonylation.[2][3] A particularly notable finding was the association of H4K8hib (2-hydroxyisobutyrylation on histone H4 at lysine 8) with actively transcribed genes in meiotic and post-meiotic male germ cells, suggesting a role in transcriptional regulation.[2][3]

Quantitative Overview of Khib Sites

Since its initial discovery on histones, proteome-wide studies have revealed that Khib is a widespread modification present on numerous non-histone proteins across various species, from prokaryotes to eukaryotes.[4][5][6] These studies have provided a quantitative landscape of the "Khib-ome" in different biological contexts.

Organism/Cell TypeNumber of Identified ProteinsNumber of Identified Khib SitesKey Findings & References
Proteus mirabilis1,0514,735First comprehensive analysis of Khib in a prokaryote, revealing its extensive role in bacterial metabolism.[6]
Human (Peripheral Blood Mononuclear Cells)1,0363,684Comparative proteomics in the context of IgA nephropathy, identifying differentially modified proteins.[7]
Wheat (Triticum aestivum)1,1043,004First lysine 2-hydroxyisobutyrylome analysis in wheat leaves, highlighting its role in photosynthesis and ribosome activity.[8]
Candida albicans1,4386,659Revealed a high prevalence of Khib on ribosomal proteins, suggesting a role in regulating protein translation.[1][9]
Frankliniella occidentalis1,1254,093First report of Khib in an insect, with modified proteins concentrated in ribosomes and proteasome subunits.[10]
Human (Tip60 Overexpressing Cells)1,0503,502Identified Tip60 as a "writer" of Khib and revealed its role in nucleic acid metabolism and translation.[11][12]
Oral Squamous Cell Carcinoma617938Quantitative proteomics revealed alterations in Khib on proteins involved in the actin cytoskeleton pathway.[13]

Experimental Protocols for Khib Identification

The identification and quantification of Khib sites rely heavily on a combination of affinity enrichment and advanced mass spectrometry techniques. The general workflow is outlined below.

Protein Extraction and Digestion
  • Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and deacetylase inhibitors to preserve the modification.

  • Protein Precipitation: Proteins are typically precipitated using methods like trichloroacetic acid (TCA)/acetone precipitation.

  • Reductive Alkylation and Digestion: The protein pellet is resuspended, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide (IAA). Proteins are then digested into peptides, most commonly with trypsin.

Affinity Enrichment of Khib Peptides
  • Antibody Conjugation: A high-affinity pan-specific anti-Khib antibody is conjugated to beads (e.g., protein A/G magnetic beads).

  • Immunoprecipitation: The digested peptides are incubated with the antibody-conjugated beads to specifically capture Khib-containing peptides.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound peptides. The enriched Khib peptides are then eluted, typically with an acidic solution like 0.1% trifluoroacetic acid (TFA).

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The enriched peptides are separated using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column and a gradient of increasing organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry (MS/MS): The separated peptides are introduced into a high-resolution mass spectrometer. The instrument operates in a data-dependent acquisition mode, where it first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides and then selects the most intense ions for fragmentation and subsequent MS/MS analysis.[14]

  • Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using software like MaxQuant or Mascot. The search parameters are set to include 2-hydroxyisobutyrylation of lysine as a variable modification.[6][9]

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis start Cell/Tissue Lysis digestion Protein Extraction & Trypsin Digestion start->digestion enrich Affinity Enrichment with anti-Khib Antibody digestion->enrich lcms LC-MS/MS enrich->lcms db_search Database Search & Site Identification lcms->db_search quant Quantitative Analysis db_search->quant end end quant->end Identified Khib Proteins & Sites

Experimental workflow for the identification of Khib sites.

Regulatory Mechanisms: The "Writers" and "Erasers" of Khib

Like other dynamic PTMs, lysine 2-hydroxyisobutyrylation is regulated by enzymes that add ("writers") and remove ("erasers") the modification.

  • Writers (Lysine 2-Hydroxyisobutyryltransferases):

    • p300/EP300: The transcriptional coactivator p300 has been identified as a major writer of Khib.[15][16] Studies have shown that p300 can utilize 2-hydroxyisobutyryl-CoA as a cofactor to catalyze the modification on both histone and non-histone proteins, particularly glycolytic enzymes.[15][16][17] Interestingly, p300 exhibits substrate specificity, targeting different sets of proteins for Khib versus acetylation.[15][16]

    • Tip60 (KAT5): The MYST family acetyltransferase Tip60 (also known as KAT5) is another identified writer of Khib.[11][12][18] Proteomic studies have revealed that Tip60 and p300 have distinct substrate preferences for Khib, suggesting they regulate different cellular pathways through this modification.[11][12]

  • Erasers (De-2-hydroxyisobutyrylases):

    • HDAC2 and HDAC3: Histone deacetylases (HDACs), traditionally known for removing acetyl groups, have been shown to also function as erasers for Khib. Specifically, HDAC2 and HDAC3, which are class I HDACs, can remove Khib from histones.[18][19]

khib_regulation CoA 2-Hydroxyisobutyryl-CoA Writers Writers (p300, Tip60/KAT5) CoA->Writers Lysine Protein (Lysine) Khib Protein (Khib) Lysine->Khib Addition Khib->Lysine Removal Writers->Lysine Erasers Erasers (HDAC2, HDAC3) Erasers->Khib

Enzymatic regulation of lysine 2-hydroxyisobutyrylation.

Functional Implications: Beyond a Histone Mark

The discovery of Khib on a wide array of non-histone proteins, particularly metabolic enzymes, has significantly broadened its known functional scope.

  • Regulation of Glycolysis: A key function of Khib is the regulation of cellular metabolism.[17] Several glycolytic enzymes, including enolase (ENO1), are modified by Khib in a p300-dependent manner.[15][16] This modification can enhance their catalytic activity, thereby promoting glycolysis.[15] This link between Khib and glycolysis suggests that this PTM plays a crucial role in cellular responses to nutritional cues and energy demands.[15][16]

  • Gene Transcription: The initial discovery of Khib on histones pointed to its role in regulating gene expression.[2][3] H4K8hib is associated with active gene transcription, and its genomic distribution is distinct from that of histone acetylation, suggesting a unique regulatory role in chromatin dynamics.[2]

  • Disease Association: Aberrant Khib has been implicated in various diseases. For example, altered Khib levels have been observed in IgA nephropathy and oral squamous cell carcinoma, suggesting that this modification may serve as a biomarker or therapeutic target.[7][13][20][21]

functional_implications cluster_histone Histone Khib cluster_nonhistone Non-Histone Khib Khib Lysine 2-Hydroxyisobutyrylation (Khib) Chromatin Chromatin Structure Khib->Chromatin Metabolism Metabolic Regulation (e.g., Glycolysis) Khib->Metabolism Transcription Gene Transcription Chromatin->Transcription Disease Disease Pathogenesis Metabolism->Disease

Functional roles of lysine 2-hydroxyisobutyrylation.

Conclusion and Future Perspectives

The discovery of lysine 2-hydroxyisobutyrylation has unveiled a new layer of complexity in the regulation of protein function and cellular signaling. From its initial identification as a histone mark to its established role as a key regulator of metabolism, Khib has proven to be a significant and widespread PTM. The continued development of sensitive proteomic techniques will undoubtedly uncover more Khib substrates and further elucidate its role in health and disease. For drug development professionals, the enzymes that write and erase Khib, such as p300 and HDACs, represent promising therapeutic targets for a range of conditions, including metabolic disorders and cancer. The ongoing exploration of the Khib landscape promises to open new avenues for both basic research and clinical intervention.

References

The Orchestrators of a Novel Epigenetic Mark: A Technical Guide to the Writers and Erasers of Lysine 2-Hydroxyisobutyrylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its significant role in regulating chromatin dynamics, gene transcription, and cellular metabolism. This technical guide provides an in-depth overview of the key enzymes that add ("writers") and remove ("erasers") this modification, their known substrates, and the signaling pathways they influence. Detailed experimental methodologies are provided to facilitate further research in this burgeoning field.

Core Regulatory Enzymes: The Writers and Erasers

The dynamic installation and removal of Khib are orchestrated by specific classes of enzymes, primarily lysine acetyltransferases (KATs) acting as writers and histone deacetylases (HDACs) functioning as erasers.

Writers of Lysine 2-Hydroxyisobutyrylation:

The primary enzymes identified as writers for Khib are the versatile lysine acetyltransferases p300 (also known as EP300 or KAT3B) and Tip60 (KAT5).

  • p300: A well-established transcriptional coactivator, p300 has been demonstrated to possess robust lysine 2-hydroxyisobutyryltransferase activity.[1] It targets a wide range of substrates, with a notable enrichment in proteins involved in metabolic pathways, particularly glycolysis.[2][3]

  • Tip60 (KAT5): The human homolog of the yeast Esa1p, Tip60, also functions as a Khib writer.[4][5][6] Interestingly, p300 and Tip60 exhibit distinct substrate preferences, with minimal overlap between their target Khib sites, suggesting they regulate different cellular processes.[4] Tip60-mediated Khib has been linked to nucleic acid metabolism and translation.[4]

Erasers of Lysine 2-Hydroxyisobutyrylation:

The removal of Khib is primarily carried out by class I histone deacetylases.

  • HDAC2 and HDAC3: In mammalian cells, HDAC2 and HDAC3 have been identified as the major erasers of Khib, displaying significant de-2-hydroxyisobutyrylation activity.[5][6][7] Their action reverses the modification, thereby playing a crucial role in regulating the downstream signaling events.

  • HDA6 and HDA9: In the plant Arabidopsis thaliana, the HDACs HDA6 and HDA9 have been implicated as the functional homologs responsible for erasing histone Khib marks.[7]

Quantitative Data on Khib Writers and Erasers

While specific kinetic parameters (Km and kcat) for the interaction of writers and erasers with 2-hydroxyisobutyryl-CoA and Khib-modified substrates, respectively, are not yet extensively documented in the literature, existing quantitative data provides valuable insights into their activity and substrate specificity.

Table 1: Substrate Specificity of Khib Writers

Writer EnzymeKey SubstratesOverlap with Acetylation (Kac)Primary Associated Pathways
p300 Glycolytic enzymes (e.g., ENO1, PFKM), HistonesLow (6 of 149 p300-targeted Khib sites overlap with Kac sites)[1][3]Glycolysis, Carbon Metabolism, Gene Transcription[1][2][5]
Tip60 Ribosomal proteins, Nucleic acid metabolism proteinsLow (46 of 549 Tip60-mediated Khib sites overlap with Kac sites)[4]Nucleic Acid Metabolism, Translation, Disease Pathways (e.g., Parkinson's)[4]

Table 2: p300 Acyl-CoA Activity Profile *

Acyl-CoAkcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
Acetyl-CoA0.057 ± 0.0023.1 ± 0.40.018
Propionyl-CoA0.038 ± 0.0014.8 ± 0.50.008
n-Butyryl-CoA0.021 ± 0.0018.5 ± 1.10.002
Isobutyryl-CoA0.011 ± 0.0018.2 ± 1.60.001

*Data adapted from a study on p300's activity with various short-chain acyl-CoAs using a histone H4 peptide as a substrate.[8] Note: Data for 2-hydroxyisobutyryl-CoA was not available in this study.

Signaling Pathways Regulated by Khib

Khib modification plays a critical role in several key cellular signaling pathways, most notably in the regulation of metabolism and gene expression.

1. Regulation of Glycolysis by p300-mediated Khib:

p300-mediated Khib of glycolytic enzymes is a key mechanism for regulating cellular glucose metabolism in response to nutritional cues.[1][3] Khib on these enzymes can directly enhance their catalytic activity, thereby promoting glycolysis. The removal of these marks by HDAC2/3 would presumably dampen glycolytic flux.

Glycolysis_Regulation cluster_cytosol Cytosol cluster_enzymes Glycolytic Enzymes cluster_regulation Khib Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK1 Glyceraldehyde3P Glyceraldehyde-3-P F16BP->Glyceraldehyde3P Aldolase Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate ... TCA Cycle TCA Cycle Pyruvate->TCA Cycle ENO1 ENO1 HDAC2_3 HDAC2/3 ENO1->HDAC2_3 -Khib PFKM PFKM PFKM->HDAC2_3 -Khib p300 p300 p300->ENO1 +Khib p300->PFKM +Khib Tip60 Tip60 AcylCoA 2-hydroxyisobutyryl-CoA AcylCoA->p300

p300-mediated Khib of glycolytic enzymes enhances their activity.

2. Regulation of Gene Transcription:

Histone Khib is associated with active gene transcription.[7][9] The deposition of Khib on histones by writers like p300 and Tip60 can alter chromatin structure, facilitating the recruitment of transcriptional machinery. Conversely, the removal of these marks by HDAC2/3 would lead to a more condensed chromatin state and transcriptional repression.

Gene_Transcription_Regulation cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_enzymes Regulatory Enzymes Euchromatin Euchromatin (Active Transcription) HDAC2_3 HDAC2/3 Euchromatin->HDAC2_3 -Khib on Histones Heterochromatin Heterochromatin (Repressed Transcription) p300_Tip60 p300 / Tip60 Heterochromatin->p300_Tip60 p300_Tip60->Euchromatin +Khib on Histones HDAC2_3->Heterochromatin

Khib on histones is a mark of active gene transcription.

Experimental Protocols

1. In Vitro Lysine 2-Hydroxyisobutyrylation (Khib) Assay

This protocol is adapted from general in vitro histone acetyltransferase (HAT) assays and can be used to assess the Khib writer activity of enzymes like p300 and Tip60.

Materials:

  • Recombinant writer enzyme (e.g., p300, Tip60)

  • Substrate (e.g., histone octamers, specific protein, or peptide)

  • 2-hydroxyisobutyryl-CoA (hib-CoA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • HDAC inhibitors (e.g., Trichostatin A (TSA), Nicotinamide) to prevent deacylation

  • SDS-PAGE gels and Western blot reagents

  • Anti-Khib antibody

  • Antibody for the substrate protein (as a loading control)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 20 µL reaction includes:

    • 10 µL of 2x Assay Buffer

    • 1-2 µg of substrate

    • 100-500 ng of recombinant writer enzyme

    • 1 µL of 10 mM hib-CoA (final concentration 500 µM)

    • Add ddH₂O to a final volume of 20 µL.

  • Include a negative control reaction without the writer enzyme or without hib-CoA.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 5x SDS loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Khib antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against the substrate protein to confirm equal loading.

2. In Vitro De-2-hydroxyisobutyrylation Assay

This protocol is adapted from general in vitro HDAC assays to measure the eraser activity of enzymes like HDAC2 and HDAC3.

Materials:

  • Khib-modified substrate (can be prepared using the in vitro Khib assay and purified, or from cells overexpressing a tagged protein and treated to induce Khib)

  • Recombinant eraser enzyme (e.g., HDAC2, HDAC3)

  • Deacetylation Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • SDS-PAGE gels and Western blot reagents

  • Anti-Khib antibody

  • Antibody for the substrate protein

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 30 µL reaction includes:

    • 15 µL of 2x Deacetylation Assay Buffer

    • 1-2 µg of Khib-modified substrate

    • 100-500 ng of recombinant eraser enzyme

    • Add ddH₂O to a final volume of 30 µL.

  • Include a negative control reaction without the eraser enzyme.

  • Incubate the reaction at 37°C for 1-3 hours.

  • Stop the reaction by adding 7.5 µL of 5x SDS loading buffer.

  • Proceed with SDS-PAGE and Western blotting as described in the in vitro Khib assay protocol, probing with the anti-Khib antibody to detect the decrease in the Khib signal.

3. SILAC-based Quantitative Proteomic Analysis of Khib

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method to quantify changes in protein modifications in response to a specific perturbation (e.g., knockout of a writer or eraser).

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Control Cells (e.g., WT) + Light Amino Acids Mix Mix Cell Populations 1:1 Light->Mix Heavy Experimental Cells (e.g., Writer KO) + Heavy Amino Acids Heavy->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Affinity Enrichment of Khib Peptides (Anti-Khib Antibody) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis: Identification & Quantification of Heavy/Light Peptide Ratios LC_MS->Data_Analysis

Workflow for SILAC-based quantitative analysis of Khib.

Procedure Overview:

  • Cell Culture and Labeling: Culture two cell populations in parallel. One (control) is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Lysine, ¹²C₆,¹⁴N₄-Arginine). The other (experimental) is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) for at least five cell divisions to ensure complete incorporation.

  • Sample Preparation:

    • Mix equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the mixed cells and extract total protein.

    • Digest the proteins into peptides using an enzyme like trypsin.

    • Enrich for Khib-containing peptides using an anti-Khib antibody coupled to beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the Khib peptides and quantify the relative abundance of the "heavy" versus "light" forms of each peptide. A change in the heavy/light ratio for a specific peptide indicates a change in the Khib status of that protein in response to the experimental condition.

Conclusion

The study of lysine 2-hydroxyisobutyrylation is a rapidly advancing field. The identification of p300 and Tip60 as its primary writers and HDAC2/3 as its erasers has provided a crucial foundation for understanding its regulatory roles. The profound impact of Khib on fundamental cellular processes like glycolysis and gene transcription underscores its importance. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this novel post-translational modification and its potential as a therapeutic target. Further investigation into the specific kinetic parameters of these enzymes and the broader signaling networks they command will undoubtedly reveal new layers of cellular regulation.

References

The Enigmatic World of Histidine Kinase Signaling in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

While serine, threonine, and tyrosine phosphorylation have long been the central focus of mammalian signal transduction research, a more ancient and chemically distinct mode of regulation—histidine phosphorylation—is emerging from the shadows. Historically challenging to detect due to the acid-labile nature of the phosphohistidine (pHis) bond, recent advancements in analytical techniques have unveiled a complex and vital role for histidine kinases in mammalian cellular processes. This technical guide provides an in-depth exploration of the core histidine kinase (HibK) signaling pathways in mammalian cells, focusing on the key enzymatic players, their substrates, and their downstream physiological effects. We present a consolidation of current knowledge, quantitative data, detailed experimental protocols, and visual pathway representations to serve as a comprehensive resource for researchers and drug development professionals venturing into this exciting and underexplored field.

Introduction to Mammalian Histidine Phosphorylation

Protein phosphorylation on histidine residues is a well-established cornerstone of signal transduction in prokaryotes, plants, and fungi, primarily through two-component systems (TCS).[1] In mammalian cells, this post-translational modification was long considered rare or non-existent. However, it is now evident that phosphohistidine is a significant component of the eukaryotic phosphoproteome, with estimates suggesting its abundance may be comparable to or even greater than phosphotyrosine.[2][3]

Unlike the stable phosphoester bonds of pSer, pThr, and pTyr, the phosphoramidate (P-N) bond in pHis is highly labile, particularly in acidic conditions traditionally used in protein chemistry and mass spectrometry.[2][4] This inherent instability has been the primary technical barrier to its study. The development of pHis-specific monoclonal antibodies and optimized, non-acidic analytical workflows has been instrumental in beginning to unravel the mammalian pHis landscape.[4][5]

Mammalian cells do not appear to utilize canonical, prokaryotic-style two-component systems.[6] Instead, they employ a distinct set of histidine kinases with diverse functions. The two most prominent and well-characterized families are the Nucleoside Diphosphate Kinases (NME family) and the mitochondrial Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK).[4][5][7] These enzymes, along with their counterpart phosphatases, orchestrate a dynamic signaling network that impacts G-protein signaling, ion channel activity, metabolism, and cell motility.

Core Histidine Kinase Families in Mammalian Cells

NME1 and NME2: The Prototypical Mammalian Histidine Kinases

Nucleoside Diphosphate Kinases A and B (NME1 and NME2, also known as Nm23-H1 and Nm23-H2) are the only well-characterized protein histidine kinases in higher eukaryotes.[8][9] These highly conserved, multifunctional enzymes are primarily known for their role in maintaining cellular NTP pools by transferring the gamma-phosphate from ATP to any NDP. However, they also function as bona fide protein kinases through a "ping-pong" mechanism: the kinase first autophosphorylates on a conserved histidine residue (His118), creating a high-energy phosphoramidate intermediate. This phosphate is then transferred to a histidine, serine, threonine, or aspartate residue on a substrate protein.[6][8][10]

NME1 and NME2 have been implicated in a variety of cellular processes, most notably in the suppression of tumor metastasis.[6] Their kinase activity is integral to regulating cell motility, endocytosis, and downstream signaling cascades like the MAPK pathway.[8]

BCKDK: A Mitochondrial Histidine Kinase and Metabolic Regulator

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK) is a mitochondrial enzyme that belongs to the histidine kinase family.[5] Its primary role is the regulation of branched-chain amino acid (BCAA) catabolism. BCKDK phosphorylates and inactivates the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA breakdown.[11] This regulation is crucial for maintaining BCAA homeostasis. Dysregulation of BCKDK activity has been linked to metabolic disorders.[12]

Key Signaling Pathways Regulated by Histidine Phosphorylation

Regulation of G-Protein Signaling

One of the earliest recognized roles for histidine phosphorylation in mammals is in the regulation of heterotrimeric G-proteins. The β-subunit (Gβ) can be phosphorylated on a histidine residue (His266).[13][14] This modification is thought to be involved in receptor-independent G-protein activation. The kinase responsible is believed to be NME1/NME2, and this phosphorylation is reversible, with the phosphohistidine phosphatase PHPT1 capable of dephosphorylating Gβ.[13][15] This pathway represents a novel layer of control over the canonical G-protein cycle.

G_Protein_Signaling NME2 NME2 (His-Kinase) Gbeta_GDP Gβγ ADP ADP NME2->ADP His118-P Gbeta_pHis pHis-Gβγ Gbeta_GDP->Gbeta_pHis Phosphorylation (Receptor-Independent Activation) Gbeta_pHis->Gbeta_GDP Dephosphorylation PHPT1 PHPT1 (Phosphatase) Downstream Downstream Effectors Gbeta_pHis->Downstream Pi Pi PHPT1->Pi ATP ATP

Fig 1. NME2-mediated histidine phosphorylation of Gβ.
Ion Channel Regulation: The KCa3.1 Case Study

The activity of the calcium-activated potassium channel KCa3.1 is critically dependent on histidine phosphorylation.[16] NME2 directly interacts with and phosphorylates KCa3.1 on His358 in its C-terminal tail.[16][17] This phosphorylation is required for channel activation, which is essential for processes like T-cell activation.[18] The phosphorylation of His358 is proposed to relieve an inhibitory copper ion coordination, thereby gating the channel.[19] This regulatory switch is reversed by the phosphatase PHPT1, which dephosphorylates His358 and closes the channel.[17][18]

KCa3_1_Regulation NME2 NME2 KCa31_inactive KCa3.1 (Inactive) His358 NME2->KCa31_inactive Phosphorylates ADP ADP NME2->ADP PHPT1 PHPT1 KCa31_active KCa3.1 (Active) pHis358 PHPT1->KCa31_active Dephosphorylates Pi Pi PHPT1->Pi KCa31_inactive->KCa31_active KCa31_active->KCa31_inactive Ca_influx Ca²+ Influx T-Cell Activation KCa31_active->Ca_influx Promotes K⁺ Efflux ATP ATP ATP->NME2 CaM Ca²⁺/Calmodulin CaM->KCa31_inactive Binds to BCKDK_Pathway cluster_mito Mitochondrial Matrix BCAA Branched-Chain Amino Acids (BCAA) BCKA Branched-Chain α-Keto Acids (BCKA) BCAA->BCKA BCAT BCKDH_active BCKDH Complex (Active) BCKA->BCKDH_active Substrate BCKDK BCKDK (His-Kinase) BCKA->BCKDK Allosteric Inhibition BCKDH_inactive p-BCKDH Complex (Inactive) BCKDH_active->BCKDH_inactive Phosphorylation Metabolism Acyl-CoA Derivatives BCKDH_active->Metabolism Catabolism BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK->BCKDH_active Inhibits PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKDH_inactive Activates pHis_Workflow Start Mammalian Cells/Tissue Lysis Lysis in Basic Buffer (pH > 8.0) + Phosphatase Inhibitors Start->Lysis Enrichment pHis Enrichment Options Lysis->Enrichment Ab_IP Immunoaffinity Purification (Anti-pHis Antibodies) Enrichment->Ab_IP Protein or Peptide Level HAP Hydroxyapatite (HAP) Chromatography (Neutral pH) Enrichment->HAP Peptide Level Analysis Downstream Analysis Ab_IP->Analysis HAP->Analysis WB Western Blot (Anti-pHis) Analysis->WB NMR ³¹P NMR Spectroscopy Analysis->NMR MS LC-MS/MS (Neutral pH mobile phase) Analysis->MS

References

An In-depth Technical Guide to the Evolutionary Conservation of β-hydroxyisobutyryl-lysine (HibK) Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the evolutionary conservation of β-hydroxyisobutyryl-lysine (HibK), a recently discovered and highly conserved post-translational modification (PTM). We delve into the core molecular machinery, including the "writer," "eraser," and potential "reader" proteins that regulate this dynamic modification. This guide summarizes the current quantitative understanding of this compound's prevalence across prokaryotic and eukaryotic species, presents detailed experimental protocols for its study, and visualizes the key pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the fundamental biology of this compound and for professionals exploring its potential as a therapeutic target.

Introduction to β-hydroxyisobutyryl-lysine (this compound) Modification

β-hydroxyisobutyryl-lysine (this compound) is a dynamic and evolutionarily conserved post-translational modification first identified on histones[1][2]. This modification involves the addition of a β-hydroxyisobutyryl group to the ε-amino group of a lysine residue. The precursor for this modification is β-hydroxyisobutyryl-coenzyme A (Hib-CoA), a metabolic intermediate. The presence of this compound has been confirmed in a wide range of organisms, from prokaryotes to eukaryotes, including yeast, plants, insects, and mammals, highlighting its fundamental biological importance[3][4][5][6].

This compound has been implicated in a variety of cellular processes, including the regulation of gene transcription and metabolism[7]. For instance, on histones, specific this compound marks are associated with active gene expression[1][2]. In addition to histones, a large number of non-histone proteins have been found to be modified by this compound, suggesting its broad regulatory roles in cellular physiology.

The Molecular Machinery of this compound Modification

The levels of this compound on proteins are dynamically regulated by the opposing activities of "writer" enzymes that install the modification and "eraser" enzymes that remove it. "Reader" proteins, in turn, recognize the this compound mark and transduce its signal into downstream cellular events.

This compound Writers

In mammalian cells, the primary enzymes responsible for catalyzing the transfer of the β-hydroxyisobutyryl group from Hib-CoA to lysine residues are the lysine acetyltransferases (KATs) p300 and Tip60 (also known as KAT5)[7][8]. The yeast homolog of Tip60, Esa1p , has also been shown to possess this compound writer activity. These enzymes exhibit broad substrate specificity, modifying both histone and non-histone proteins.

This compound Erasers

The removal of the this compound modification is catalyzed by certain members of the histone deacetylase (HDAC) family. In mammals, class I HDACs, specifically HDAC2 and HDAC3 , have been identified as the primary erasers of this compound[7][9]. In the budding yeast Saccharomyces cerevisiae, the HDACs Hos3p and Rpd3p are responsible for de-β-hydroxyisobutyrylation[7].

This compound Readers

While specific reader proteins for this compound have yet to be definitively identified, bromodomains are strong candidates. Bromodomains are known to be readers of other lysine acyl modifications, such as acetylation[10][11][12][13][14]. The structural similarity between the acetyl-lysine and β-hydroxyisobutyryl-lysine side chains suggests that some bromodomains may also recognize this compound. Further research, such as screening with peptide arrays, is needed to identify and validate specific this compound reader proteins.

Signaling and Metabolic Pathways

The this compound modification is intricately linked with cellular metabolism, particularly pathways that generate its precursor, Hib-CoA. The enzymes involved in this compound regulation are themselves part of complex signaling networks.

HibK_Signaling_Pathway cluster_Metabolism Metabolism cluster_Regulation This compound Regulation cluster_Cellular_Processes Cellular Processes Metabolic Precursors Metabolic Precursors Hib-CoA Hib-CoA Metabolic Precursors->Hib-CoA p300_Tip60 p300 / Tip60 (Writers) Hib-CoA->p300_Tip60 Substrate Protein Protein p300_Tip60->Protein Writes this compound HibK_Protein Protein-K-Hib HDAC2_HDAC3 HDAC2 / HDAC3 (Erasers) HDAC2_HDAC3->HibK_Protein Erases this compound Reader Proteins Reader Proteins (e.g., Bromodomains?) HibK_Protein->Reader Proteins Recognition Downstream Effects Gene Transcription, Metabolism, etc. Reader Proteins->Downstream Effects Signal Transduction

Figure 1: A simplified signaling pathway of this compound modification.

Quantitative Analysis of this compound Conservation

Proteomic studies using mass spectrometry have enabled the large-scale identification and quantification of this compound sites across various species. The data reveals a widespread and abundant nature of this modification.

SpeciesNumber of Identified this compound SitesNumber of Identified this compound ProteinsKey Functional EnrichmentsReference
Homo sapiens (Human)3,502 (Tip60 OE)1,050 (Tip60 OE)Nucleic acid metabolism, Translation, Prion diseases[7][8]
Triticum aestivum (Wheat)3,0041,104Ribosome activity, Protein biosynthesis, Photosynthesis[4][15]
Proteus mirabilis4,7351,051Purine metabolism, Pentose phosphate pathway, Glycolysis[3]
Saccharomyces cerevisiae (Yeast)1,458369Glycolysis, Gluconeogenesis, Ribosome[4]
Frankliniella occidentalis (Thrips)4,0931,125Ribosomes, Proteasome subunits, Energy metabolism[5]
Glycine max (Soybean)4,2511,532Biosynthesis, Central carbon metabolism, Photosynthesis[6]
IgA Nephropathy Patients (Human)3,6841,036Glycolysis/Gluconeogenesis, TCA cycle[16][17]

Experimental Protocols

Identification of this compound Sites by Mass Spectrometry

This protocol outlines a general workflow for the identification of this compound sites from cell or tissue samples.

MS_Workflow start Cell/Tissue Lysis digest Protein Digestion (e.g., Trypsin) start->digest enrich Immunoaffinity Enrichment of this compound Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms db Database Search (e.g., MaxQuant) lcms->db end This compound Site Identification db->end

References

A Deep Dive into Lysine 2-Hydroxyisobutyrylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized as a critical regulator of diverse cellular processes.[1][2] This dynamic modification, enzymatically installed by "writer" proteins and removed by "erasers," plays a pivotal role in modulating protein function, thereby influencing gene transcription, metabolism, and cellular signaling. Dysregulation of Khib has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it an attractive area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of Khib, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it governs.

Introduction to Lysine 2-Hydroxyisobutyrylation

First identified in 2014, lysine 2-hydroxyisobutyrylation is a novel type of histone mark that has since been found on a wide array of non-histone proteins in both prokaryotes and eukaryotes.[3] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue. Khib is distinct from other well-studied lysine modifications, such as acetylation and methylation, in both its chemical structure and its genomic distribution.[1] Its presence on key metabolic enzymes and its association with active gene transcription underscore its importance in cellular physiology.[1][4]

The Landscape of Lysine 2-Hydroxyisobutyrylation: A Quantitative Overview

Global proteomic studies have revealed the widespread nature of Khib across various organisms and cell types. The number of identified Khib sites and proteins continues to grow, highlighting the broad impact of this modification.

Organism/Tissue/Cell LineNumber of Khib Sites IdentifiedNumber of Khib Proteins IdentifiedReference
Human Pancreatic Cancer10,3672,325[5]
Human Oral Squamous Cell Carcinoma938617[6]
Human IgA Nephropathy (PBMCs)3,6841,036[7]
Human Cells (Tip60 Overexpression)3,5021,050[2]
Maize (Zea mays)2,066728[8]
Wheat (Triticum aestivum)3,0041,104[9]
Candida albicans6,6591,438[10]

The Regulatory Machinery: Writers and Erasers of Khib

The dynamic nature of Khib is maintained by the opposing actions of enzymes that add (writers) and remove (erasers) the modification.

Writers: The primary enzymes responsible for installing the Khib mark are the lysine acetyltransferases (KATs) p300 (EP300) and Tip60 (KAT5) .[2][11][12] These enzymes utilize 2-hydroxyisobutyryl-CoA as a cofactor to catalyze the modification. Notably, p300 and Tip60 exhibit distinct substrate preferences for Khib, suggesting they regulate different cellular processes.[2]

Erasers: The removal of Khib is primarily carried out by class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[1] The activity of these "erasers" ensures the reversibility of Khib signaling.

cluster_writers Writers cluster_erasers Erasers p300 p300/EP300 Khib_Protein Protein-Lysine(Khib) p300->Khib_Protein + Khib Tip60 Tip60/KAT5 Tip60->Khib_Protein + Khib HDAC2 HDAC2 Protein Protein-Lysine HDAC2->Protein HDAC3 HDAC3 HDAC3->Protein Khib_Protein->HDAC2 - Khib Khib_Protein->HDAC3 - Khib CoA 2-Hydroxyisobutyryl-CoA CoA->p300 CoA->Tip60

Figure 1: The "writers" and "erasers" of lysine 2-hydroxyisobutyrylation.

Core Signaling Pathways Regulated by Khib

Khib has emerged as a key regulator of central metabolic pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. A significant number of enzymes in these pathways are subject to Khib, suggesting a coordinated mechanism for metabolic control.[1][4]

Glycolysis

Several key glycolytic enzymes are targeted by p300-mediated Khib, which appears to enhance their catalytic activity.[11][12][13] Deletion or inhibition of p300 leads to reduced Khib levels on these enzymes, impaired glycolysis, and increased sensitivity to glucose depletion.[11][12]

Glucose Glucose G6P Glucose-6-P Glucose->G6P HXK F6P Fructose-6-P G6P->F6P GPI F16BP Fructose-1,6-BP F6P->F16BP PFK GAP Glyceraldehyde-3-P F16BP->GAP ALDOA BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH PG3 3-Phosphoglycerate BPG->PG3 PGK1 PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP ENO1 Pyruvate Pyruvate PEP->Pyruvate PKM p300 p300 GPI Glucose-6-P Isomerase (GPI) p300->GPI +Khib PFK Phosphofructokinase (PFK) p300->PFK +Khib ALDOA Aldolase A (ALDOA) p300->ALDOA +Khib PGK1 Phosphoglycerate Kinase 1 (PGK1) p300->PGK1 +Khib ENO1 Enolase 1 (ENO1) p300->ENO1 +Khib HDAC2_3 HDAC2/3 HDAC2_3->GPI -Khib HDAC2_3->PFK -Khib HDAC2_3->ALDOA -Khib HDAC2_3->PGK1 -Khib HDAC2_3->ENO1 -Khib HXK Hexokinase (HXK) TPI Triosephosphate Isomerase (TPI) GAPDH GAPDH PGM Phosphoglycerate Mutase (PGM) PKM Pyruvate Kinase (PKM)

Figure 2: Regulation of glycolysis by lysine 2-hydroxyisobutyrylation.

Tricarboxylic Acid (TCA) Cycle

Similar to glycolysis, several enzymes of the TCA cycle are also targets of Khib. This modification is thought to fine-tune the activity of the cycle to match the metabolic state of the cell.

Implications for Disease and Drug Development

The aberrant regulation of Khib has been linked to several human diseases, making the enzymes that control this modification attractive targets for drug development.

Cancer

Increased levels of Khib have been observed in various cancers, including pancreatic and oral squamous cell carcinoma.[5][6][14] This is often associated with the metabolic reprogramming that is a hallmark of cancer. For instance, Khib of NAT10 has been shown to promote cancer metastasis.[15] Furthermore, Khib modification of ALDH1A1, a cancer stem cell marker, has been implicated in bladder cancer progression.[16] Inhibitors of the Khib writers, p300 and Tip60, have shown promise in preclinical studies by reducing cancer cell proliferation and invasion.[5][17] Conversely, targeting the erasers HDAC2 and HDAC3 with inhibitors can increase Khib levels, which may have therapeutic benefits in certain contexts.[16]

Neurodegenerative Diseases

Emerging evidence suggests a role for novel histone PTMs, including Khib, in the pathogenesis of Alzheimer's disease.[18] While the precise mechanisms are still under investigation, it is hypothesized that alterations in Khib may contribute to the epigenetic dysregulation observed in this and other neurodegenerative conditions.

Key Experimental Protocols

Identification and Quantification of Khib Sites by Mass Spectrometry

This protocol outlines a general workflow for the proteome-wide analysis of Khib.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., Trichostatin A and nicotinamide) to preserve the Khib modification.

  • Precipitate proteins and resuspend in a denaturation buffer (e.g., 8 M urea).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Digest proteins into peptides using an appropriate protease, such as trypsin.

2. Khib Peptide Enrichment:

  • Incubate the peptide mixture with agarose beads conjugated to a pan-specific anti-Khib antibody to specifically capture Khib-containing peptides.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched Khib peptides.

3. LC-MS/MS Analysis:

  • Separate the enriched peptides by reverse-phase liquid chromatography (LC).

  • Analyze the peptides by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.

4. Data Analysis:

  • Search the MS/MS spectra against a protein sequence database to identify the Khib-modified peptides and pinpoint the exact sites of modification.

  • For quantitative analysis, use stable isotope labeling methods (e.g., SILAC, TMT) or label-free quantification to compare Khib levels between different samples.

Start Cell/Tissue Lysate Protein_Extraction Protein Extraction (with HDAC inhibitors) Start->Protein_Extraction Digestion Trypsin Digestion Protein_Extraction->Digestion Enrichment Khib Peptide Enrichment (anti-Khib antibody) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Search & Quantification LC_MS->Data_Analysis Result Identified Khib Sites & Proteins Data_Analysis->Result

Figure 3: Workflow for mass spectrometry-based analysis of Khib.

Detection of Khib by Western Blot

1. Protein Extraction:

  • Extract total protein from cells or tissues as described above.

2. SDS-PAGE and Transfer:

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a pan-specific anti-Khib primary antibody.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Khib

1. Chromatin Preparation:

  • Crosslink protein-DNA complexes in cells with formaldehyde.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for a particular histone Khib mark (e.g., H4K8hib).

  • Precipitate the antibody-chromatin complexes using protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

3. DNA Purification and Library Preparation:

  • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA.

4. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome and identify regions of enrichment for the histone Khib mark.

Conclusion and Future Perspectives

Lysine 2-hydroxyisobutyrylation is a widespread and dynamic post-translational modification with profound implications for cellular regulation and disease. The continued development of sensitive proteomic techniques and specific molecular probes will undoubtedly uncover new roles for Khib in a variety of biological contexts. For drug development professionals, the enzymes that write and erase this mark represent promising targets for novel therapeutic strategies against cancer and other diseases. A deeper understanding of the intricate crosstalk between Khib and other PTMs will be crucial in fully elucidating its regulatory functions and harnessing its therapeutic potential.

References

The Subcellular Landscape of 2-Hydroxyisobutyrylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its critical role in regulating a wide array of cellular processes.[1][2][3] From modulating gene transcription via histone modifications to controlling the activity of metabolic enzymes, the functional implications of Khib are vast.[4][5] A key aspect of understanding the functional role of any PTM is determining the subcellular localization of the modified proteins. This guide provides an in-depth overview of the subcellular distribution of Khib-modified proteins, details the experimental methodologies used to determine this localization, and illustrates the key pathways and workflows involved.

Data Presentation: Quantitative Distribution of HibK-Modified Proteins

Proteome-wide studies utilizing mass spectrometry have revealed that 2-hydroxyisobutyrylation is a widespread modification, not confined to a single cellular compartment. The distribution of Khib-modified proteins varies across different species and cell types, but common patterns have emerged. The following table summarizes quantitative data from several key studies, showcasing the subcellular distribution of the identified 2-hydroxyisobutyrylome.

Organism/Cell TypeNucleusCytoplasm/CytosolMitochondriaChloroplastOtherReference
Wheat (Triticum aestivum) Leaves 8%26%6%52%8%[6]
Developing Rice (Oryza sativa) Seeds -31%-36%-[7]
Human HCT116 Cells Predominantly Nuclear/CytoplasmicPredominantly Nuclear/Cytoplasmic---[4]
Toxoplasma gondii EnrichedEnrichedEnriched--[8]
Human Pancreatic Cancer Tissue -Mainly Distributed--Enriched in metabolic pathways[9][10]

Note: Data is presented as the percentage of total identified Khib-modified proteins. Some studies report enrichment rather than precise percentages, and the "Other" category may include locations like the plasma membrane, peroxisome, and macromolecular complexes.

These studies collectively demonstrate that the cytoplasm is a major hub for protein 2-hydroxyisobutyrylation.[1][6][8] In plant species, the chloroplast is a dominant site for this modification, reflecting the deep involvement of Khib in regulating photosynthesis and other plant-specific metabolic processes.[6][7] The nucleus is another significant location, with Khib of histones playing a crucial role in transcriptional regulation.[4] Furthermore, numerous metabolic enzymes located in both the cytoplasm and mitochondria are subject to Khib, directly linking this modification to the control of pathways like glycolysis, the TCA cycle, and fatty acid metabolism.[5][8][9]

Experimental Protocols: Determining Subcellular Localization

The identification of the subcellular localization of Khib-modified proteins is a multi-step process that combines biochemical fractionation with sensitive proteomic techniques.

Subcellular Fractionation

The first step is to isolate different organelles from the cell lysate. This is typically achieved through differential centrifugation.

Protocol: Differential Centrifugation for Organelle Enrichment

  • Cell/Tissue Homogenization:

    • Harvest cells or grind tissue in a pre-chilled homogenization buffer (e.g., containing sucrose for osmotic stability, Tris-HCl for pH buffering, and protease/phosphatase inhibitors).

    • Homogenize the sample using a Dounce homogenizer, Potter-Elvehjem homogenizer, or sonicator on ice. The goal is to lyse the cells while keeping the organelles intact.

  • Nuclear Fractionation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C).

    • The resulting pellet contains the nuclear fraction. The supernatant contains the cytoplasm, mitochondria, and other organelles.

  • Mitochondrial Fractionation:

    • Transfer the supernatant from the previous step to a new tube and centrifuge at a medium speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C).

    • The pellet will contain the mitochondrial fraction. The supernatant is the cytosolic (cytoplasmic) fraction.

  • Cytosolic Fraction:

    • The supernatant from the mitochondrial spin is carefully collected. This fraction can be further ultracentrifuged at a high speed (e.g., 100,000 x g) to pellet microsomes and other small vesicles, leaving the pure cytosol in the supernatant.

  • Validation:

    • Confirm the purity of each fraction by performing Western blot analysis using antibodies against well-known organelle-specific marker proteins (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, GAPDH for the cytoplasm).

Immunoaffinity Enrichment of Khib Peptides

Due to the low stoichiometry of many PTMs, an enrichment step is crucial for their detection by mass spectrometry.[11]

Protocol: Khib Peptide Immunoprecipitation

  • Protein Extraction and Digestion:

    • Extract total protein from each subcellular fraction using a lysis buffer containing detergents (e.g., SDS) and inhibitors.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce the proteins (e.g., with DTT), alkylate them (e.g., with iodoacetamide), and digest them into peptides using a protease like trypsin.

  • Immunoprecipitation (IP):

    • Incubate the resulting peptide mixture with pan-anti-Khib antibody-conjugated beads (e.g., agarose or magnetic beads) overnight at 4°C with gentle rotation.[6]

    • The antibody will specifically bind to peptides containing the 2-hydroxyisobutyryl-lysine modification.

  • Washing and Elution:

    • Wash the beads several times with a wash buffer (e.g., NETN buffer) to remove non-specifically bound peptides.[6]

    • Elute the captured Khib-modified peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).[6]

LC-MS/MS Analysis and Bioinformatic Prediction

The enriched peptides are then analyzed by high-resolution mass spectrometry to identify the modified proteins and localize the Khib sites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The eluted peptides are desalted and concentrated (e.g., using C18 ZipTips).

    • The peptide mixture is separated by reversed-phase liquid chromatography and analyzed by a tandem mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides to determine their amino acid sequence (MS2 scan).

  • Database Searching:

    • The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest).

    • The search parameters must be set to include 2-hydroxyisobutyrylation on lysine as a variable modification.

  • Bioinformatic Localization Prediction:

    • For large-scale proteomic studies where experimental fractionation is not performed on all samples, the subcellular localization of identified Khib-modified proteins is often predicted using bioinformatic tools like WoLF PSORT, which analyzes protein sorting signals within the amino acid sequence.[6]

Visualizations: Pathways and Workflows

Signaling Pathway: p300-Mediated Regulation of Glycolysis

The acetyltransferase p300 has been identified as a "writer" of Khib, capable of catalyzing this modification on both histone and non-histone proteins.[4] p300-mediated Khib is particularly enriched on enzymes involved in metabolic pathways, most notably glycolysis.[5] This pathway illustrates how nutritional cues can influence metabolic flux through Khib.

p300_glycolysis_pathway Nutrients Nutritional Cues (e.g., Glucose) HibCoA 2-Hydroxyisobutyryl-CoA (Hib-CoA) Nutrients->HibCoA p300 p300 (Writer) HibCoA->p300 Substrate GlycolyticEnzymes_Khib Khib-Modified Glycolytic Enzymes p300->GlycolyticEnzymes_Khib Khib GlycolyticEnzymes Glycolytic Enzymes (e.g., ENO1, PKM) Glycolysis Increased Glycolytic Flux GlycolyticEnzymes_Khib->Glycolysis Khib_Localization_Workflow Start Cells / Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Nuclei Nuclear Fraction Centrifugation1->Nuclei Pellet Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Supernatant ProteinDigestion Protein Digestion (Trypsin) Nuclei->ProteinDigestion Centrifugation2 Medium-Speed Centrifugation (15,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Fraction Centrifugation2->Mitochondria Pellet Supernatant2 Cytosolic Fraction Centrifugation2->Supernatant2 Supernatant Mitochondria->ProteinDigestion Supernatant2->ProteinDigestion IP Immunoaffinity Enrichment (anti-Khib antibody) ProteinDigestion->IP LCMS LC-MS/MS Analysis IP->LCMS DataAnalysis Database Search & Protein ID LCMS->DataAnalysis

References

Methodological & Application

Application Notes: Pan-Khib Antibody for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue of a protein.[1][2][3] This modification is implicated in the regulation of various cellular processes, including gene transcription, chromatin structure, and metabolic pathways, particularly glycolysis.[1][2] The pan-Khib antibody is a vital tool for detecting 2-hydroxyisobutyrylated proteins, enabling researchers to investigate the role of this PTM in health and disease. These application notes provide detailed protocols and guidelines for the effective use of pan-Khib antibodies in Western blotting.

Data Presentation

Table 1: Recommended Antibody Dilutions
Antibody TypeApplicationRecommended Starting Dilution
Mouse MonoclonalWestern Blot1:500 - 1:1000
Rabbit PolyclonalWestern Blot1:500 - 1:2000

Note: Optimal dilutions should be determined experimentally for each specific antibody and experimental setup.

Table 2: Protein Loading Amounts for Western Blotting
Sample TypeRecommended Protein Loading Range (per lane)Notes
Cell Lysate10 - 50 µg[4][5]The optimal amount depends on the expression level of the target protein(s).
Tissue Lysate20 - 100 µgHigher amounts may be needed for tissues with lower overall protein Khib levels.
Purified/Enriched Protein10 - 100 ng[4]Lower amounts are sufficient for enriched or purified protein samples.

Signaling Pathway

Lysine 2-hydroxyisobutyrylation plays a significant role in regulating metabolic pathways, most notably glycolysis. Several key glycolytic enzymes are targets of Khib modification, which can influence their activity and consequently, the overall glycolytic flux. The following diagram illustrates the points of regulation by Khib within the glycolytic pathway.

Glycolysis_Khib Glucose Glucose HK Hexokinase (HK) Khib Glucose->HK G6P Glucose-6-phosphate PGI Phosphoglucose isomerase (PGI) G6P->PGI F6P Fructose-6-phosphate PFK Phosphofructokinase (PFK) Khib F6P->PFK F16BP Fructose-1,6-bisphosphate Aldolase Aldolase Khib F16BP->Aldolase DHAP DHAP TPI Triosephosphate isomerase (TPI) DHAP->TPI GAP Glyceraldehyde-3-phosphate GAPDH GAPDH Khib GAP->GAPDH BPG13 1,3-Bisphosphoglycerate PGK Phosphoglycerate kinase (PGK) BPG13->PGK PG3 3-Phosphoglycerate PGM Phosphoglycerate mutase (PGM) PG3->PGM PG2 2-Phosphoglycerate Eno Enolase (Eno) Khib PG2->Eno PEP Phosphoenolpyruvate PK Pyruvate kinase (PK) Khib PEP->PK Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA HK->G6P ATP -> ADP PGI->F6P PFK->F16BP ATP -> ADP Aldolase->DHAP Aldolase->GAP TPI->GAP GAPDH->BPG13 NAD+ -> NADH PGK->PG3 ADP -> ATP PGM->PG2 Eno->PEP PK->Pyruvate ADP -> ATP

Caption: Khib modification sites on key enzymes in the glycolytic pathway.

Experimental Protocols

Western Blotting Workflow

The following diagram outlines the general workflow for a Western blotting experiment using a pan-Khib antibody.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection lysis Cell/Tissue Lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation (pan-Khib) block->p_ab wash1 Washing p_ab->wash1 s_ab Secondary Antibody Incubation wash1->s_ab wash2 Washing s_ab->wash2 detect Signal Detection wash2->detect

Caption: General workflow for Western blotting with a pan-Khib antibody.

Detailed Western Blotting Protocol

This protocol provides a comprehensive procedure for detecting 2-hydroxyisobutyrylated proteins in cell or tissue lysates.

1. Sample Preparation (Lysis)

  • For Adherent Cells:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate (1 mL per 10^7 cells).

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • For Suspension Cells:

    • Pellet cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer.

    • Proceed as with adherent cells from step 4.

  • For Tissues:

    • Homogenize the tissue in ice-cold lysis buffer using a homogenizer.

    • Proceed as with adherent cells from step 4.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Normalize the protein concentration of all samples with lysis buffer.

3. SDS-PAGE

  • Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of the proteins of interest.

  • Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[4]

4. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • The transfer can be performed using a wet, semi-dry, or dry transfer system. Follow the manufacturer's protocol for the specific system. A common condition for wet transfer is 100V for 1 hour.[4]

5. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the pan-Khib primary antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.[4][6]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. A common dilution is 1:5,000.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

6. Signal Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Buffer Recipes
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4][8] Add protease and phosphatase inhibitors immediately before use.

  • 10X Tris-Buffered Saline (TBS): 24 g Tris base, 88 g NaCl, dissolve in 900 mL distilled water. Adjust pH to 7.6 with HCl. Add distilled water to a final volume of 1 L.[8]

  • TBST (Wash Buffer): 1X TBS with 0.1% Tween 20.

  • Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBST.

  • 1X SDS-PAGE Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS. Adjust to pH 8.3.[4]

  • 1X Transfer Buffer (Wet): 25 mM Tris base, 192 mM glycine, 20% methanol. Adjust to pH 8.3.[4]

References

Application Notes and Protocols for the Enrichment of HibK-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine 2-hydroxyisobutyrylation (HibK) is a recently discovered and highly conserved post-translational modification (PTM) found across various organisms, from bacteria to humans.[1][2][3] This modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, ribosome biogenesis, carbon metabolism, and photosynthesis.[1][4][5] Given its widespread importance, the ability to effectively enrich and identify this compound-containing peptides is paramount for understanding its biological functions and its potential as a therapeutic target.

These application notes provide detailed protocols and supporting information for the enrichment of peptides containing 2-hydroxyisobutyryllysine, primarily focusing on the widely adopted immunoaffinity-based approach.

Principle of Immunoaffinity Enrichment

The most effective and widely used method for enriching this compound-containing peptides is immunoaffinity purification. This technique utilizes a pan-specific antibody that recognizes the 2-hydroxyisobutyryllysine moiety, irrespective of the surrounding peptide sequence.[6] The antibody is typically conjugated to agarose or magnetic beads. When a complex mixture of peptides (generated from a total protein digest) is incubated with these antibody-conjugated beads, the this compound-containing peptides are selectively captured. After a series of washes to remove non-specifically bound peptides, the enriched this compound peptides are eluted and subsequently analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][7][8]

Experimental Workflow Overview

The overall experimental workflow for the identification of this compound-containing peptides from a biological sample is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction from Cells/Tissues Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Desalting Peptide Desalting (e.g., C18 column) Protein_Digestion->Peptide_Desalting Immunoaffinity_Enrichment Immunoaffinity Enrichment with anti-HibK Antibody Beads Peptide_Desalting->Immunoaffinity_Enrichment Washing Washing to Remove Non-specific Peptides Immunoaffinity_Enrichment->Washing Elution Elution of This compound Peptides Washing->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Database Searching & Bioinformatics Analysis LC_MSMS->Data_Analysis

Figure 1: General experimental workflow for this compound peptide enrichment and analysis.

Detailed Experimental Protocol: Immunoaffinity Enrichment of this compound Peptides

This protocol is a compilation of methodologies reported in several studies.[1][2][3][4]

Materials and Reagents:

  • Lysis Buffer: (e.g., SDT lysis buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 50 mM DTT).

  • Trypsin: Sequencing grade.

  • NETN Buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0.

  • Anti-2-hydroxyisobutyryllysine (anti-HibK) antibody-conjugated beads: (e.g., PTM-804 from PTM Bio, or similar).

  • Washing Buffer: Same as NETN buffer.

  • Elution Buffer: 0.1% Trifluoroacetic acid (TFA).

  • Desalting Columns: C18 ZipTips or equivalent.

  • General laboratory equipment for proteomics sample preparation.

Procedure:

  • Protein Extraction and Digestion: a. Extract total proteins from cells or tissues using a suitable lysis buffer. b. Quantify the protein concentration using a standard method (e.g., BCA assay). c. Reduce and alkylate the proteins according to standard proteomics protocols. d. Digest the proteins into peptides using trypsin (typically at a 1:50 enzyme-to-substrate ratio) overnight at 37°C. e. After digestion, acidify the peptide mixture with TFA and desalt using a C18 column. f. Lyophilize the desalted peptides to dryness.

  • Immunoaffinity Enrichment: a. Resuspend the dried peptides in NETN buffer. b. Pre-wash the anti-HibK antibody-conjugated beads with NETN buffer. c. Incubate the peptide solution with the pre-washed antibody beads overnight at 4°C with gentle shaking.[2][3][4]

  • Washing: a. Centrifuge the beads to pellet them and discard the supernatant (which contains non-modified peptides). b. Wash the beads four times with NETN buffer to remove non-specifically bound peptides.[2][4] c. Wash the beads twice with deionized water to remove salt and detergent.[4]

  • Elution: a. Elute the bound this compound-containing peptides from the beads by incubating with 0.1% TFA.[2][4] This is typically done in two or three elution steps, and the eluates are combined. b. Lyophilize the eluted peptides to dryness.

  • Sample Preparation for LC-MS/MS: a. Resuspend the enriched peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid). b. Desalt the enriched peptides using C18 ZipTips. c. The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The immunoaffinity enrichment method has proven to be highly effective in identifying a large number of this compound sites from diverse biological samples. The following table summarizes the number of identified this compound sites and proteins in various organisms from selected studies.

OrganismSample TypeNumber of Identified this compound SitesNumber of Identified this compound ProteinsReference
Candida albicansWild-type strain6,6591,438[4]
Triticum aestivum (Wheat)Leaf tissues3,0041,104[1]
Glycine max (Soybean)Leaves4,2511,532[2]
Proteus mirabilisBacterial cells4,7351,051[3]
HumanPancreatic cancer tissues10,3672,325[7][8]
HumanHCT116 cells4,2391,459[9]

Signaling Pathways and Biological Processes Involving this compound

Lysine 2-hydroxyisobutyrylation is implicated in a multitude of cellular functions. Functional enrichment analysis of this compound-modified proteins consistently points to their involvement in central metabolic pathways and protein synthesis.

signaling_pathways cluster_this compound Lysine 2-Hydroxyisobutyrylation (this compound) cluster_processes Regulated Cellular Processes Khib This compound Modification Metabolism Carbon Metabolism (Glycolysis, TCA Cycle) Khib->Metabolism Ribosome Ribosome Biogenesis & Protein Translation Khib->Ribosome Photosynthesis Photosynthesis (in plants) Khib->Photosynthesis Gene_Transcription Gene Transcription (Histone modification) Khib->Gene_Transcription Biosynthesis Biosynthesis of Amino Acids & Antibiotics Khib->Biosynthesis

Figure 2: Key cellular processes regulated by this compound modification.

For instance, several key enzymes in the glycolysis pathway have been identified as substrates for this compound. The modification of these enzymes can potentially regulate their activity and, consequently, the overall glycolytic flux.

glycolysis_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK GAP Glyceraldehyde-3-P F16BP->GAP Aldolase Pyruvate Pyruvate GAP->Pyruvate GAPDH, PGK, ENO, PK HK Hexokinase (HK) PGI Phosphoglucose isomerase (PGI) PFK Phosphofructokinase (PFK) Aldolase Aldolase GAPDH Glyceraldehyde-3-P dehydrogenase (GAPDH) PGK Phosphoglycerate kinase (PGK) ENO Enolase (ENO) PK Pyruvate kinase (PK)

Figure 3: Glycolysis pathway showing key enzymes identified as this compound-modified.

Troubleshooting and Considerations

  • Low Yield of Enriched Peptides: Ensure complete cell lysis and efficient protein digestion. Optimize the peptide-to-antibody bead ratio. Insufficient washing can lead to contamination with non-specific peptides, while excessive washing may result in the loss of weakly bound this compound peptides.

  • Antibody Specificity: Use a well-validated pan-anti-HibK antibody. Lot-to-lot variability can occur, so it is advisable to test new antibody batches.

  • LC-MS/MS Parameters: Optimize LC-MS/MS parameters for the detection of modified peptides. The 2-hydroxyisobutyryl group adds 86.036 Da to the lysine residue. Ensure this mass shift is included as a variable modification in the database search.[1]

Conclusion

The immunoaffinity-based enrichment of this compound-containing peptides is a robust and powerful technique that has significantly advanced our understanding of this important post-translational modification. The protocols and information provided herein offer a comprehensive guide for researchers to successfully isolate and identify this compound peptides, paving the way for further functional characterization and the exploration of their roles in health and disease.

References

In Vitro 2-Hydroxyisobutyrylation Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The study of lysine 2-hydroxyisobutyrylation (Khib), a recently discovered post-translational modification (PTM), is crucial for understanding its role in regulating cellular processes such as gene transcription and metabolism.[1][2][3] This document provides a detailed protocol for performing an in vitro 2-hydroxyisobutyrylation assay, enabling researchers to investigate the enzymatic addition of a 2-hydroxyisobutyryl group to substrate proteins. The protocol is designed for researchers in cell biology, biochemistry, and drug development.

Introduction

Lysine 2-hydroxyisobutyrylation is a dynamic PTM where a 2-hydroxyisobutyryl group is covalently attached to a lysine residue on a protein.[4] This modification has been identified on histones and various non-histone proteins, implicating it in diverse biological functions.[1][5] The enzymatic machinery responsible for this modification includes "writer" enzymes, such as p300 and Tip60, which catalyze the addition of the 2-hydroxyisobutyryl group, and "eraser" enzymes, like histone deacetylases HDAC2 and HDAC3, which remove it.[1][3][6] Dysregulation of 2-hydroxyisobutyrylation has been linked to various diseases, including cancer.[1]

This protocol details an in vitro assay to study the activity of 2-hydroxyisobutyryltransferases, using a purified substrate and a source of the 2-hydroxyisobutyryl group.

Experimental Principles

The in vitro 2-hydroxyisobutyrylation assay is based on the enzymatic transfer of a 2-hydroxyisobutyryl group from a donor molecule, 2-hydroxyisobutyryl-CoA, to a lysine residue on a substrate protein. The reaction is catalyzed by a lysine 2-hydroxyisobutyryltransferase, such as recombinant p300. The extent of 2-hydroxyisobutyrylation can then be detected and quantified using various methods, most commonly by Western blotting with a pan-Khib antibody.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human p300R&D Systems4049-HT
Recombinant Substrate Protein (e.g., Histone H3)New England BiolabsM2503S
2-Hydroxyisobutyryl-CoASigma-AldrichH0300
Assay Buffer (50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)--
Pan-Khib AntibodyPTM BiolabsPTM-802
Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)Cell Signaling Technology7074S
SDS-PAGE GelsBio-Rad-
PVDF MembraneMilliporeIPVH00010
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Bovine Serum Albumin (BSA)Sigma-AldrichA7906

Experimental Protocol

Preparation of Reagents
  • Assay Buffer: Prepare a 10X stock of the assay buffer (500 mM Tris-HCl, pH 8.0, 100% glycerol, 10 mM DTT, 10 mM PMSF). Store at -20°C. Dilute to 1X with nuclease-free water before use.

  • Substrate Protein Solution: Reconstitute the recombinant substrate protein in the 1X assay buffer to a final concentration of 1 mg/mL.

  • Enzyme Solution: Reconstitute the recombinant p300 enzyme in the 1X assay buffer to a final concentration of 0.1 mg/mL.

  • 2-Hydroxyisobutyryl-CoA Solution: Prepare a 10 mM stock solution of 2-hydroxyisobutyryl-CoA in nuclease-free water. Store at -80°C.

In Vitro 2-Hydroxyisobutyrylation Reaction
  • Set up the reaction mixture in a microcentrifuge tube on ice as follows:

ComponentVolumeFinal Concentration
1X Assay BufferVariable-
Substrate Protein (1 mg/mL)5 µL5 µg
p300 Enzyme (0.1 mg/mL)2 µL0.2 µg
2-Hydroxyisobutyryl-CoA (10 mM)1 µL200 µM
Nuclease-free Waterto 50 µL-
  • Gently mix the components and centrifuge briefly.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

Detection of 2-Hydroxyisobutyrylation by Western Blot
  • Load the samples onto a 12% SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the pan-Khib primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an ECL Western blotting substrate and an appropriate imaging system.

Data Presentation

The results of the in vitro 2-hydroxyisobutyrylation assay can be presented in a table summarizing the conditions and the observed signal intensity from the Western blot.

Reaction Conditionp300 (µg)Substrate (µg)2-Hydroxyisobutyryl-CoA (µM)Relative Khib Signal Intensity
Complete Reaction0.25200+++
No Enzyme Control05200-
No CoA Control0.250-

Visualization of Workflow and Signaling Pathway

In_Vitro_2_Hydroxyisobutyrylation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. In Vitro Reaction cluster_detection 3. Detection prep_buffer Prepare Assay Buffer setup Set up Reaction Mixture prep_buffer->setup prep_substrate Prepare Substrate Solution prep_substrate->setup prep_enzyme Prepare Enzyme Solution prep_enzyme->setup prep_coa Prepare 2-HIB-CoA Solution prep_coa->setup incubate Incubate at 37°C setup->incubate stop_rxn Stop Reaction incubate->stop_rxn sds_page SDS-PAGE stop_rxn->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Khib) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Workflow for the in vitro 2-hydroxyisobutyrylation assay.

Khib_Signaling_Pathway cluster_cellular_environment Cellular Environment cluster_enzymes Enzymatic Regulation Two_HIB_CoA 2-Hydroxyisobutyryl-CoA p300 p300 / Tip60 (Writer) Two_HIB_CoA->p300 Donor Substrate Substrate Protein (e.g., Histone) Substrate->p300 Substrate Khib_Substrate 2-Hydroxyisobutyrylated Substrate Protein p300->Khib_Substrate Adds Khib HDACs HDAC2 / HDAC3 (Eraser) HDACs->Substrate Removes Khib Khib_Substrate->HDACs Substrate Biological_Effect Downstream Biological Effects (e.g., Gene Transcription) Khib_Substrate->Biological_Effect

Caption: Enzymatic regulation of protein 2-hydroxyisobutyrylation.

Troubleshooting

ProblemPossible CauseSolution
No Khib signal in the complete reactionInactive enzymeUse a fresh aliquot of the enzyme.
Inactive 2-hydroxyisobutyryl-CoAUse a fresh aliquot of 2-hydroxyisobutyryl-CoA.
Inefficient antibodyUse a higher concentration of the primary antibody or a different antibody.
High background on Western blotInsufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.

Conclusion

This protocol provides a framework for conducting an in vitro 2-hydroxyisobutyrylation assay. It can be adapted to study different enzymes, substrates, and inhibitors of this important post-translational modification. The ability to reliably measure 2-hydroxyisobutyrylation in vitro is a critical tool for advancing our understanding of its biological roles and its implications in health and disease.

References

Generating Site-Specific Antibodies for 2-Hydroxyisobutyryl-Lysine (HibK): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and validation of site-specific antibodies targeting 2-hydroxyisobutyryl-lysine (HibK), a significant post-translational modification (PTM) involved in various cellular processes. These antibodies are crucial tools for advancing research in epigenetics, cell signaling, and drug discovery.

Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification found on histone and non-histone proteins.[1] Its role in regulating gene expression and cellular metabolism underscores the need for highly specific tools to detect and quantify this modification at specific protein sites.[1] Site-specific this compound antibodies enable the investigation of the function of individual modification events, a level of detail that pan-specific antibodies, which recognize the modification regardless of the surrounding amino acid sequence, cannot provide.

The generation of high-quality, site-specific PTM antibodies presents unique challenges, primarily in designing an immunogen that elicits a specific immune response to the modified residue in its native protein context.[2] This guide outlines a comprehensive workflow from immunogen design to antibody validation, providing detailed protocols and critical considerations for success.

Data Presentation: Antibody Performance Metrics

The following tables summarize key quantitative data points to consider and aim for during the development and validation of site-specific this compound antibodies.

Table 1: Immunization and Titer Analysis

ParameterTarget ValueMethodNotes
Immunogen Concentration 50-100 µg per immunization-For peptide-carrier conjugates.
Immunization Schedule Day 0 (with CFA), Day 14, 28, 42 (with IFA)Subcutaneous injectionBooster injections are critical for a robust immune response.
Antiserum Titer (ELISA) > 1:64,000Indirect ELISATiter is defined as the reciprocal of the highest dilution giving a positive signal.
Positive Bleed (ELISA OD) > 1.0 at 1:4000 dilutionIndirect ELISAIndicates a strong immune response to the immunogen.

CFA: Complete Freund's Adjuvant; IFA: Incomplete Freund's Adjuvant; OD: Optical Density.

Table 2: Antibody Specificity and Affinity

ParameterTarget ValueMethodNotes
Specificity Ratio (Modified vs. Unmodified Peptide) > 100-foldPeptide ELISACritical for ensuring the antibody recognizes the this compound mark and not the unmodified lysine.
Affinity Constant (Kd) 10⁻⁷ to 10⁻¹¹ MSurface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)Lower Kd indicates higher affinity.
Cross-reactivity with other PTMs Minimal to noneDot Blot / Peptide ArrayTest against other common lysine modifications (e.g., acetylation, methylation).
Working Dilution (Western Blot) 1:1,000 - 1:10,000Western BlotOptimal dilution should be determined empirically.
Working Dilution (ELISA) 1:2,000 - 1:20,000ELISADependent on the specific ELISA format and reagents.

Experimental Protocols

Immunogen Design and Synthesis

The design of the immunizing peptide is the most critical step for generating site-specific this compound antibodies.[2]

Protocol:

  • Sequence Selection:

    • Identify the target protein and the specific lysine residue that is 2-hydroxyisobutyrylated.

    • Select a peptide sequence of 10-15 amino acids flanking the target this compound residue.

    • Ensure the this compound residue is centrally located within the peptide.

    • Perform a BLAST search to ensure the sequence is unique to the target protein to minimize off-target binding.

    • Avoid regions with multiple PTMs to ensure the immune response is directed specifically to the this compound site.

  • Peptide Synthesis:

    • Synthesize two versions of the peptide:

      • Modified Peptide: Containing the 2-hydroxyisobutyryl-lysine at the target position.

      • Unmodified Peptide: Containing a standard lysine at the same position. This will be crucial for specificity testing and affinity purification.

    • Incorporate a terminal cysteine residue at the N- or C-terminus for conjugation to a carrier protein.

  • Carrier Protein Conjugation:

    • Conjugate the synthesized modified peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity. The maleimide-thiol reaction is a common and efficient method for conjugation via the terminal cysteine.

G cluster_0 Immunogen Design Sequence Selection Sequence Selection Peptide Synthesis Peptide Synthesis Sequence Selection->Peptide Synthesis 10-15 amino acids Carrier Conjugation Carrier Conjugation Peptide Synthesis->Carrier Conjugation Modified Peptide (this compound) Unmodified Peptide Unmodified Peptide Peptide Synthesis->Unmodified Peptide

Caption: Workflow for site-specific this compound immunogen design.

Antibody Production (Polyclonal)

This protocol outlines the generation of polyclonal antibodies in rabbits. A similar principle applies to monoclonal antibody production, which involves hybridoma technology.

Protocol:

  • Pre-immune Serum Collection: Collect blood from the host animal (e.g., rabbit) before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify 50-100 µg of the KLH-conjugated this compound peptide with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the animal.

  • Booster Immunizations:

    • At 2-week intervals, administer booster injections of 50 µg of the conjugated peptide emulsified with Incomplete Freund's Adjuvant (IFA).

  • Titer Monitoring:

    • Collect small blood samples (test bleeds) 7-10 days after each booster immunization.

    • Determine the antibody titer using an indirect ELISA with the modified peptide as the coating antigen.

  • Final Bleed and Serum Collection: Once a high titer is achieved (typically after 3-4 boosters), collect the final blood volume and separate the antiserum.

Site-Specific Antibody Purification

A two-step affinity chromatography process is essential to isolate the antibodies that specifically recognize the this compound modification and not the unmodified peptide backbone.

Protocol:

  • Negative Selection (Depletion of non-specific antibodies):

    • Prepare an affinity column with the unmodified peptide conjugated to a resin (e.g., NHS-activated sepharose).

    • Pass the antiserum over this column. Antibodies that bind to the unmodified peptide backbone will be retained.

    • Collect the flow-through, which contains the antibodies that did not bind and are therefore potentially specific to the this compound modification.

  • Positive Selection (Affinity Purification of specific antibodies):

    • Prepare a second affinity column with the modified (this compound) peptide conjugated to a resin.

    • Apply the flow-through from the negative selection step to this column. The site-specific this compound antibodies will bind to the immobilized modified peptide.

    • Wash the column extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any non-specifically bound proteins.

    • Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

    • Immediately neutralize the eluted antibody fractions by adding a high pH buffer (e.g., 1 M Tris, pH 8.5).

    • Dialyze the purified antibodies against PBS and determine the concentration.

G Antiserum Antiserum Negative Selection Negative Selection Antiserum->Negative Selection Unmodified Peptide Column Flow-through Flow-through Negative Selection->Flow-through This compound-specific Abs Bound Abs (discard) Bound Abs (discard) Negative Selection->Bound Abs (discard) Positive Selection Positive Selection Flow-through->Positive Selection Modified Peptide Column Purified Site-Specific this compound Antibody Purified Site-Specific this compound Antibody Positive Selection->Purified Site-Specific this compound Antibody Unbound (discard) Unbound (discard) Positive Selection->Unbound (discard)

Caption: Two-step affinity purification of site-specific this compound antibodies.

Antibody Validation

Rigorous validation is crucial to ensure the specificity and functionality of the generated antibody.[3][4]

Protocol:

  • Coating: Coat separate wells of a 96-well plate with the modified this compound peptide and the unmodified peptide (1-5 µg/mL in coating buffer) overnight at 4°C.

  • Blocking: Wash the wells and block with a blocking buffer (e.g., 5% non-fat milk or BSA in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the purified antibody to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Analysis: A strong signal in the wells coated with the modified peptide and a negligible signal in the wells with the unmodified peptide confirms specificity.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein. Include a negative control lysate if possible (e.g., from knockout cells or cells treated with an inhibitor of the modifying enzyme).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified site-specific this compound antibody (e.g., at a 1:1,000 dilution) overnight at 4°C.

  • Peptide Competition Assay (for specificity confirmation): In a parallel experiment, pre-incubate the primary antibody with a 10-100 fold molar excess of the modified this compound peptide for 1 hour before adding it to the membrane. The specific band should disappear or be significantly reduced. Pre-incubation with the unmodified peptide should not affect the signal.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

G cluster_0 Antibody Validation Workflow Purified Antibody Purified Antibody ELISA ELISA Purified Antibody->ELISA Specificity Test Western Blot Western Blot Purified Antibody->Western Blot Functionality Test Modified vs. Unmodified Peptide Modified vs. Unmodified Peptide ELISA->Modified vs. Unmodified Peptide Target Protein Detection Target Protein Detection Western Blot->Target Protein Detection Peptide Competition Assay Peptide Competition Assay Western Blot->Peptide Competition Assay

Caption: Validation workflow for site-specific this compound antibodies.

Conclusion

The generation of site-specific this compound antibodies is a meticulous process that hinges on thoughtful immunogen design and rigorous purification and validation strategies. The protocols and guidelines presented here provide a comprehensive framework for researchers to develop high-quality reagents essential for dissecting the precise roles of lysine 2-hydroxyisobutyrylation in health and disease. By adhering to these detailed methodologies, scientists can produce reliable tools to accelerate discoveries in this exciting and rapidly evolving field of study.

References

Quantitative Proteomics of Lysine 2-Hydroxyisobutyrylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to the epsilon-amino group of a lysine residue.[1][2][3][4][5][6] This modification is distinct from other known lysine acylations and has emerged as a crucial regulator of various cellular processes, including gene transcription, cell metabolism, and signal transduction.[1][2][4] The study of Khib has been significantly advanced by quantitative proteomics, enabling the identification and quantification of thousands of Khib sites on numerous proteins.[5][7][8][9] This technology is pivotal for understanding the functional roles of Khib in both physiological and pathological states, offering new avenues for biomarker discovery and drug development.[10][11][12]

Applications in Research and Drug Development

Quantitative Khib proteomics offers a powerful platform to investigate the molecular underpinnings of various biological phenomena and diseases.

  • Elucidating Cellular Metabolism: Khib has been shown to be extensively involved in metabolic pathways. For instance, the enzyme p300 acts as a lysine 2-hydroxyisobutyryltransferase that regulates glycolysis by modifying key glycolytic enzymes like ENO1.[1][13] Quantitative proteomics can uncover how Khib levels on metabolic enzymes change in response to different nutritional cues or disease states, providing insights into metabolic reprogramming.[2][13]

  • Understanding Disease Mechanisms: Aberrant Khib has been implicated in various diseases. In oral squamous cell carcinoma, numerous proteins involved in the actin cytoskeleton regulatory pathway exhibit altered Khib levels.[7] Similarly, studies on IgA nephropathy have identified significant changes in the Khib proteome, particularly in pathways like IL-17 signaling.[14][15] These findings highlight the potential of Khib as a therapeutic target and a source of disease biomarkers.

  • Investigating Signaling Pathways: Khib plays a role in diverse signaling cascades. For example, in cotton, Khib and lysine succinylation in chloroplasts are involved in modulating photosynthesis and immunity through the salicylic acid (SA) signaling pathway.[16] Quantitative proteomics allows for the detailed mapping of these modifications within signaling networks, revealing how cellular communication is regulated.

  • Epigenetics and Gene Regulation: Initially discovered on histones, Khib is recognized as an important epigenetic mark associated with active gene transcription.[2][13] The writer and eraser enzymes for Khib, such as Tip60 (writer) and HDAC2/3 (erasers), control the levels of this modification on histones and other proteins, thereby influencing gene expression.[1]

Experimental Workflow for Quantitative Khib Proteomics

The following diagram illustrates a typical workflow for a quantitative Khib proteomics experiment.

Quantitative Khib Proteomics Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction (e.g., from cells or tissues) ProteinQuantification Protein Quantification (e.g., BCA assay) ProteinExtraction->ProteinQuantification ProteinDigestion Protein Digestion (e.g., with Trypsin) ProteinQuantification->ProteinDigestion KhibEnrichment Affinity Enrichment of Khib Peptides (using anti-Khib antibody) ProteinDigestion->KhibEnrichment LCMS LC-MS/MS Analysis KhibEnrichment->LCMS DataAnalysis Data Analysis (Identification and Quantification) LCMS->DataAnalysis Bioinformatics Bioinformatics Analysis (Pathway, GO, etc.) DataAnalysis->Bioinformatics

A typical workflow for quantitative Khib proteomics.

Detailed Experimental Protocols

I. Protein Extraction and Digestion
  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors).

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a standard method like the bicinchoninic acid (BCA) assay.

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce the protein extract with dithiothreitol (DTT) at a final concentration of 5 mM for 30 minutes at 56°C.

    • Alkylate with iodoacetamide (IAM) at a final concentration of 11 mM for 15 minutes at room temperature in the dark.

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.

    • Digest the proteins with trypsin (e.g., at a 1:50 trypsin-to-protein mass ratio) overnight at 37°C.

II. Khib Peptide Enrichment
  • Peptide Desalting:

    • Acidify the digested peptide solution with trifluoroacetic acid (TFA) to pH < 3.

    • Desalt the peptides using a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Elute the peptides and dry them under vacuum.

  • Affinity Enrichment:

    • Resuspend the dried peptides in a binding buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).

    • Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.

    • Wash the beads several times with the binding buffer and then with water to remove non-specifically bound peptides.[3]

    • Elute the enriched Khib peptides from the beads using an acidic solution (e.g., 0.1% TFA).[3]

III. LC-MS/MS Analysis
  • Peptide Separation:

    • Desalt the eluted Khib peptides using a C18 ZipTip.

    • Separate the peptides using a reversed-phase analytical column on a high-performance liquid chromatography (HPLC) system. A gradient of acetonitrile in 0.1% formic acid is typically used for elution.

  • Mass Spectrometry:

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive™ Plus).[9]

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

IV. Data Analysis
  • Database Searching:

    • Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer.

    • Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides.

    • Specify carbamidomethylation on cysteine as a fixed modification and oxidation on methionine, N-terminal acetylation, and 2-hydroxyisobutyrylation on lysine as variable modifications.[1][8]

  • Quantification:

    • For label-free quantification, the intensity of the precursor ions for each peptide is used to determine its relative abundance across different samples.

    • For label-based quantification (e.g., SILAC), the ratio of the intensities of the heavy and light labeled peptides is calculated.[1]

  • Bioinformatics Analysis:

    • Perform functional annotation and enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the identified and quantified Khib-modified proteins to understand their biological significance.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, showcasing the impact of Khib on different biological processes.

Table 1: Tip60-Mediated Upregulation of Khib Sites in HEK293 Cells

ProteinKhib SiteFold Change (Tip60 OE / WT)Biological Process
H2AFVK35>2Chromatin organization
RPLP0K117>2Translation
EEF1A1K225>2Translation elongation
HNRNPA1K298>2mRNA processing
............

Data adapted from a study on the Khib proteome mediated by Tip60 overexpression (OE) versus wild-type (WT) cells.[1]

Table 2: Differentially Regulated Khib Proteins in Oral Squamous Cell Carcinoma (OSCC)

ProteinRegulation in OSCCAssociated Pathway
ACTN1Upregulated KhibActin Cytoskeleton
VIMUpregulated KhibActin Cytoskeleton
FLNAUpregulated KhibActin Cytoskeleton
MYH9Upregulated KhibActin Cytoskeleton
.........

Data from a study identifying altered Khib on proteins in OSCC, highlighting the enrichment in the actin cytoskeleton pathway.[7]

Table 3: p300-Mediated Khib on Glycolytic Enzymes

ProteinKhib SiteFunction in Glycolysis
ENO1K343Catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate
ALDOAMultipleCatalyzes the cleavage of fructose-1,6-bisphosphate
PGK1MultipleCatalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate
TPI1MultipleCatalyzes the isomerization of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate
.........

A selection of glycolytic enzymes targeted by p300 for Khib, indicating a regulatory role in glucose metabolism.[13]

Signaling Pathways Regulated by Khib

Glycolysis Regulation by p300-mediated Khib

p300, a known lysine acetyltransferase, also functions as a lysine 2-hydroxyisobutyryltransferase. It specifically modifies key enzymes in the glycolysis pathway, thereby regulating cellular glucose metabolism.[13]

Glycolysis Regulation by Khib p300 p300 Khib Lysine 2-Hydroxyisobutyrylation (Khib) p300->Khib catalyzes GlycolyticEnzymes Glycolytic Enzymes (e.g., ENO1, ALDOA) Khib->GlycolyticEnzymes modifies Glycolysis Glycolysis GlycolyticEnzymes->Glycolysis regulates

p300-mediated Khib of glycolytic enzymes.
Khib in Plant Immunity and Photosynthesis

In plants, Khib and other acylations on chloroplast proteins, such as GhPSB27, play a role in balancing growth and defense by modulating photosynthesis and the salicylic acid (SA) signaling pathway, which is crucial for plant immunity.[16]

Khib in Plant Immunity Khib Khib Modification GhPSB27 GhPSB27 (Chloroplast Protein) Khib->GhPSB27 modifies Photosynthesis Photosynthesis GhPSB27->Photosynthesis enhances SA_Pathway Salicylic Acid (SA) Signaling Pathway GhPSB27->SA_Pathway modulates PlantImmunity Plant Immunity SA_Pathway->PlantImmunity activates

References

Cell-Based Assays for Screening Hedgehog Pathway Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for cell-based assays designed to screen for inhibitors of the Hedgehog (Hh) signaling pathway.

Note on "HibK": Initial literature searches did not yield specific information on a protein officially designated as "Hedgehog-interacting protein kinase (this compound)". It is possible that this is an alternative name, a newly discovered protein not yet widely documented, or a project-specific abbreviation. Therefore, this document will focus on established methods for screening inhibitors of the well-characterized Hedgehog signaling pathway, which involves multiple kinases and is a significant target in cancer therapy. The principles and protocols described herein are broadly applicable to the study of kinase inhibitors targeting specific signaling pathways.

Introduction to Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[4][5] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[4][6] Ligand binding to PTCH relieves this inhibition, leading to the accumulation of SMO in the primary cilium.[7][8] This event triggers a downstream signaling cascade that ultimately results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6][9] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, survival, and differentiation.[4][10]

Key Cell-Based Assays for Screening Hh Pathway Inhibitors

Several cell-based assays are instrumental in identifying and characterizing inhibitors of the Hh pathway. These assays are designed to measure the activity of different components of the pathway.

GLI-Luciferase Reporter Assay

This is the most common and robust method for screening Hh pathway inhibitors.[11] It utilizes a cell line, typically NIH/3T3 mouse embryonic fibroblasts, stably transfected with a reporter construct containing a GLI-responsive promoter driving the expression of firefly luciferase.[12][13][14] Inhibition of the Hh pathway leads to a decrease in GLI-mediated transcription and a corresponding reduction in luciferase activity. A second reporter, such as Renilla luciferase expressed from a constitutive promoter, is often co-transfected to normalize for variations in cell number and transfection efficiency.[11]

Hh Target Gene Expression Assay (qPCR)

This assay provides a direct measure of the transcriptional output of the Hh pathway by quantifying the mRNA levels of endogenous GLI target genes, such as PTCH1 and GLI1.[15] A decrease in the expression of these genes upon treatment with a test compound indicates inhibition of the pathway. This method is crucial for validating hits from reporter assays in a more physiological context.

Smoothened Ciliary Localization Assay

This imaging-based assay assesses the ability of a compound to modulate the subcellular localization of SMO.[16] In response to Hh pathway activation, SMO translocates to and accumulates in the primary cilium.[8][17] Inhibitors can be identified by their ability to prevent this agonist-induced ciliary accumulation. This assay is particularly useful for identifying inhibitors that target SMO directly or proteins that regulate its trafficking.

Quantitative Data for Hh Pathway Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of well-characterized Hh pathway inhibitors in various cell-based assays.

InhibitorTargetAssay TypeCell LineIC50 ValueReference(s)
Vismodegib (GDC-0449) SMOGLI-Luciferase ReporterEngineered mouse cell line1.5 µM[18]
SMOGLI1 ExpressionHuman esophageal cancer cells (KYSE180)1 µM[18]
SMOSMO BindingHEK293 cells expressing human SMO1.1 µM[18]
GANT61 GLI1/GLI2GLI-Luciferase ReporterNIH/3T3 cells~5 µM[11]
IPI-926 SMOSMO Binding-1.4 nM[19]
SMOCell-based Hh pathway inhibition-5-7 nM[19]
MK-4101 SMOGLI-Luciferase ReporterEngineered mouse cell line1.5 µM[18]
SMOCell ProliferationMedulloblastoma cells0.3 µM[18]
Hedgehog Antagonist VIII Not SpecifiedGLI-Luciferase Reporter10T1/2(s12) cells70 nM[12]

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of a test compound on Hh pathway activity.

Materials:

  • Gli Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #79646)[13]

  • Growth Medium: DMEM supplemented with 10% calf serum and penicillin/streptomycin[11]

  • Assay Medium: Opti-MEM with 0.5% calf serum and penicillin/streptomycin[20]

  • Hh pathway agonist (e.g., SAG at 100 nM or Shh-conditioned medium)[11]

  • Test inhibitor (serial dilutions)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system (e.g., Promega)

  • Luminometer

Procedure: [11][13][14]

  • Cell Seeding: The day before the experiment, seed 25,000 Gli Luciferase Reporter NIH/3T3 cells in 100 µL of growth medium per well in a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours, allowing the cells to reach confluency.

  • Treatment:

    • Carefully remove the growth medium.

    • Add 50 µL of assay medium containing the desired concentration of the test inhibitor to the appropriate wells.

    • Add 50 µL of assay medium containing the Hh pathway agonist to all wells except the unstimulated control.

    • Include controls: agonist alone, vehicle control, and unstimulated cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11]

  • Cell Lysis: Remove the medium and lyse the cells with 25 µL/well of passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Hh Target Gene Expression Assay (qPCR)

Objective: To measure the effect of an inhibitor on the expression of endogenous Hh target genes.

Materials:

  • Hh-responsive cell line (e.g., NIH/3T3 or a relevant cancer cell line)

  • 6-well plates

  • Hh pathway agonist

  • Test inhibitor

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)

Procedure: [15]

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with the Hh agonist and serial dilutions of the test inhibitor for 24-48 hours.

  • RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in GLI1 and PTCH1 mRNA levels indicates pathway inhibition.

Protocol 3: Smoothened Ciliary Localization Assay (Immunofluorescence)

Objective: To visualize the effect of an inhibitor on SMO translocation to the primary cilium.

Materials:

  • NIH/3T3 cells or another ciliated cell line

  • Glass coverslips in a 24-well plate

  • Hh pathway agonist

  • Test inhibitor

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-SMO and anti-acetylated α-tubulin (cilia marker)

  • Fluorescently labeled secondary antibodies

  • DAPI (nuclear stain)

  • Fluorescence microscope

Procedure: [16][17][21]

  • Cell Seeding and Serum Starvation: Seed cells on glass coverslips. To induce ciliogenesis, serum-starve the cells (e.g., 0.5% serum) for 24 hours.

  • Treatment: Treat the cells with the Hh agonist and the test inhibitor for 2-4 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Stain with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells with SMO localized to the primary cilium (co-localized with acetylated α-tubulin).

Visualizations

Hedgehog_Signaling_Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Expression (PTCH1, GLI1) GLI_active->Target_Genes Activates

Caption: Canonical Hedgehog Signaling Pathway.

HTS_Workflow Start Start HTS Plate_Cells Plate Hh-responsive reporter cells (96/384-well) Start->Plate_Cells Add_Compounds Add library compounds and Hh agonist Plate_Cells->Add_Compounds Incubate Incubate (24-48h) Add_Compounds->Incubate Measure_Signal Measure Luciferase Signal Incubate->Measure_Signal Data_Analysis Data Analysis (Hit Identification) Measure_Signal->Data_Analysis Hit_Validation Hit Validation (Dose-response, secondary assays) Data_Analysis->Hit_Validation End Lead Compounds Hit_Validation->End

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for the Study of Histidine β-ketobutyrylation (HibK) in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the current date, the study of histidine β-ketobutyrylation (HibK) is a nascent field, with no specific published research within plant biology. The following application notes and protocols are therefore presented as a forward-looking guide for researchers interested in pioneering this area of study. The methodologies are adapted from established protocols for other post-translational modifications (PTMs) in plants and are intended to provide a foundational framework for investigation.

Introduction to Histidine β-ketobutyrylation (this compound)

Histidine β-ketobutyrylation (this compound) is a recently discovered, reversible post-translational modification where a β-ketobutyryl group is added to a histidine residue on a protein. This modification is enzymatically regulated and has been shown in mammalian and bacterial systems to play a significant role in regulating enzyme activity, particularly in metabolic pathways. Given the central role of metabolic regulation in plant growth, development, and stress response, the investigation of this compound in plants holds the potential to uncover novel regulatory mechanisms.

Potential Significance in Plant Biology:

  • Metabolic Regulation: this compound could directly regulate the activity of key enzymes in central carbon metabolism, amino acid biosynthesis, and secondary metabolism, analogous to its roles in other organisms.

  • Stress Response: Plants exhibit dynamic metabolic reprogramming in response to biotic and abiotic stresses. This compound may be a key switch in modulating these responses.

  • Signaling Cascades: As a dynamic PTM, this compound could be a component of signaling pathways, interacting with other modifications like phosphorylation and ubiquitination to fine-tune cellular responses.

Hypothetical Data on this compound in Plants

To guide initial research, the following tables present hypothetical quantitative data that researchers might expect to find when studying this compound in a model plant like Arabidopsis thaliana under stress conditions.

Table 1: Hypothetical Quantitative Proteomic Analysis of this compound-modified Proteins in Arabidopsis thaliana under Drought Stress.

Protein ID (AGI)Protein Name/FunctionFold Change in this compound Level (Drought vs. Control)Putative Function in Stress Response
AT1G52960RuBisCO large subunit-2.5Down-regulation of photosynthesis
AT3G26650Pyruvate kinase+3.2Up-regulation of glycolysis
AT5G24310Glutamine synthetase+2.8Nitrogen assimilation and stress defense
AT2G47520Peroxidase+4.1Reactive oxygen species scavenging
AT4G04950Dehydrin+5.6Cellular dehydration tolerance

Table 2: Hypothetical in vitro Enzyme Activity Assay of a this compound-modified Enzyme.

EnzymeModification StateSpecific Activity (µmol/min/mg)Kinetic Parameter (Km)
Pyruvate KinaseUnmodified1500.5 mM
Pyruvate KinaseThis compound-modified (Site His-215)2800.2 mM
Pyruvate KinaseSite-directed mutant (His-215 -> Ala)1450.55 mM

Experimental Protocols

The following are detailed, hypothetical protocols for the identification and characterization of this compound-modified proteins in plants.

Protocol 1: Global Identification of this compound-modified Proteins in Plant Tissues by Mass Spectrometry

This protocol outlines a workflow for the enrichment and identification of this compound-peptides from total plant protein extracts.

Workflow Diagram:

HibK_Identification_Workflow plant_tissue Plant Tissue (e.g., Arabidopsis leaves) protein_extraction Protein Extraction and Quantification plant_tissue->protein_extraction digestion In-solution Trypsin Digestion protein_extraction->digestion enrichment Immunoaffinity Enrichment (anti-HibK antibody) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Database Search and Bioinformatic Analysis lc_ms->data_analysis

Caption: Workflow for the identification of this compound-modified proteins.

Methodology:

  • Protein Extraction:

    • Harvest 1-2 grams of plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in 5-10 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors).

    • Sonicate the lysate on ice (3 cycles of 30 seconds on, 30 seconds off).

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

  • In-solution Trypsin Digestion:

    • Take 1 mg of total protein and perform a buffer exchange to a digestion buffer (8 M urea in 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • Immunoaffinity Enrichment:

    • Incubate the desalted peptides with an anti-HibK antibody conjugated to agarose beads for 4 hours at 4°C with gentle rotation.

    • Wash the beads three times with a low-salt wash buffer and three times with a high-salt wash buffer to remove non-specifically bound peptides.

    • Elute the this compound-containing peptides from the beads using an elution buffer (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw MS/MS data against a relevant plant protein database (e.g., TAIR for Arabidopsis) using a search engine like MaxQuant or Proteome Discoverer.

    • Specify histidine β-ketobutyrylation as a variable modification.

    • Perform bioinformatic analysis on the identified this compound-modified proteins to determine their subcellular localization, molecular function, and involvement in biological pathways.

Protocol 2: Validation of a Specific Protein this compound Modification

This protocol describes how to validate the this compound modification on a candidate protein identified from the proteomic screen.

Workflow Diagram:

HibK_Validation_Workflow ip Immunoprecipitation (IP) of Target Protein sds_page SDS-PAGE and Western Blot ip->sds_page probe Probing with anti-HibK and anti-Target Protein Antibodies sds_page->probe mass_spec In-gel Digestion and Targeted MS/MS sds_page->mass_spec

Caption: Workflow for validating this compound on a specific protein.

Methodology:

  • Immunoprecipitation (IP):

    • Start with 1-2 mg of total protein extract (from Protocol 1, Step 1).

    • Incubate the protein extract with an antibody specific to your protein of interest overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads three times with IP wash buffer.

    • Elute the protein from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with an anti-HibK antibody to detect the modification.

    • As a control, probe a parallel membrane with the antibody against your protein of interest to confirm successful immunoprecipitation.

  • Targeted Mass Spectrometry:

    • Run the immunoprecipitated protein on an SDS-PAGE gel and stain with Coomassie Blue.

    • Excise the band corresponding to your protein of interest.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS, using a targeted method (e.g., Parallel Reaction Monitoring) to specifically look for the peptide containing the putative this compound site.

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway where this compound plays a role in the plant stress response.

HibK_Signaling_Pathway cluster_stress Stress Signal (e.g., Drought) cluster_regulation Cellular Response cluster_output Physiological Outcome stress Drought hibk_writer This compound Writer (Unknown Enzyme) stress->hibk_writer activates hibk_eraser This compound Eraser (Unknown Enzyme) stress->hibk_eraser inhibits metabolic_enzyme Metabolic Enzyme hibk_writer->metabolic_enzyme This compound (+) hibk_eraser->metabolic_enzyme This compound (-) pk Protein Kinase tf Transcription Factor pk->tf Phosphorylates gene_expression Stress-responsive Gene Expression tf->gene_expression Regulates metabolic_enzyme->pk Metabolic Signal metabolic_enzyme->tf Metabolic Signal stress_tolerance Stress Tolerance gene_expression->stress_tolerance

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HibK Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Histidine-tagged protein kinase (HibK) Western blot experiments, with a focus on resolving low signal intensity.

Frequently Asked Questions (FAQs) - Low Signal in this compound Western Blot

Q1: I am not seeing any signal or a very weak signal for my this compound protein. What are the potential causes and solutions?

A weak or absent signal is a common issue in Western blotting. The problem can originate from multiple steps in the protocol, from sample preparation to signal detection. Here's a breakdown of potential causes and how to address them:

  • Protein-related Issues:

    • Low Abundance of this compound: The target protein may be expressed at very low levels in your sample. To address this, you can try to increase the amount of protein loaded onto the gel.[1][2][3][4][5] Consider performing an immunoprecipitation to enrich the this compound protein before loading.[2][3]

    • Protein Degradation: this compound, like any other protein, can be degraded by proteases during sample preparation. Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[2][4][6]

    • Poor Lysis/Insoluble Protein: Ensure your lysis buffer is appropriate for the subcellular localization of your this compound protein to achieve complete lysis.[3][6]

  • Antibody-related Issues:

    • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. You may need to increase the antibody concentration to enhance the signal.[1][2][6][7] It is recommended to perform an antibody titration to determine the optimal concentration.[5][8]

    • Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity. Always store antibodies according to the manufacturer's instructions and consider using a fresh aliquot.[1][2][9] A dot blot can be performed to check the activity of your antibodies.[2][7]

    • Incorrect Secondary Antibody: Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[9]

  • Procedural Issues:

    • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete, especially for high molecular weight proteins.[6][10] You can verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[3][11][12] For larger proteins, consider a wet transfer method with a longer transfer time.[6] Optimizing the methanol and SDS concentration in your transfer buffer can also improve efficiency.[6][7]

    • Over-Transfer of Low Molecular Weight Proteins: Smaller proteins can sometimes pass through the membrane during transfer.[6][9] Using a membrane with a smaller pore size (e.g., 0.2 µm) can help prevent this.[2][6]

    • Excessive Washing: While washing steps are crucial to reduce background, excessive washing can also wash away your signal.[2][7] Try reducing the number or duration of washes.

    • Blocking Buffer Issues: Some blocking buffers can mask the epitope on your target protein, preventing antibody binding.[1][2] Try switching to a different blocking agent (e.g., from milk to BSA or vice versa) or reducing the blocking time.[1][6]

    • Inactive Detection Reagent: The chemiluminescent substrate may have expired or lost activity.[2][13] Always use a fresh, properly stored substrate.

Q2: My bands are very faint. How can I optimize my antibody incubation steps?

Optimizing antibody incubation is key to achieving a strong signal. Here are some adjustments you can make:

  • Increase Incubation Time: For the primary antibody, extending the incubation to overnight at 4°C can significantly improve signal intensity.[1][14][15]

  • Adjust Incubation Temperature: While overnight at 4°C is common, some antibodies perform better with a 1-2 hour incubation at room temperature.[6] You may need to test different conditions to find what works best for your specific antibody.

  • Optimize Antibody Dilution: The manufacturer's recommended dilution is a starting point. If the signal is weak, try using a more concentrated primary antibody solution.[1][2][6][7] Similarly, optimizing the secondary antibody concentration is also important.[6]

Q3: I've confirmed my protein transfer was successful with Ponceau S, but I still have a weak signal. What should I check next?

If protein transfer is not the issue, focus on the immunodetection steps:

  • Antibody Performance: As mentioned, verify the activity and concentration of both your primary and secondary antibodies.[1][2][6][7][9]

  • Blocking Optimization: The blocking step might be too stringent, masking the epitope. Try reducing the concentration of the blocking agent or the incubation time.[6] You can also experiment with different blocking buffers.[1][2]

  • Detection Substrate: Ensure your detection reagent is active and sensitive enough for your target's abundance.[2][13] For low-abundance proteins, a more sensitive substrate might be necessary.[1] Also, make sure the substrate incubation time is adequate.[2]

Quantitative Data Summary

The following table provides a summary of recommended starting points and ranges for key quantitative parameters in a this compound Western blot protocol. Note that these are general guidelines, and optimization for your specific protein and antibodies is often necessary.

ParameterRecommended Starting PointOptimization Range
Protein Load 20-30 µg of total cell lysate[4][5]10-100 µg[4]
Primary Antibody Dilution 1:10001:200 - 1:5000[5][11]
Secondary Antibody Dilution 1:50001:2000 - 1:200,000[6][11]
Blocking Time 1 hour at Room Temperature[1][15]1 hour to Overnight at 4°C[1][15]
Primary Antibody Incubation Overnight at 4°C[1][14][15]1-2 hours at RT to Overnight at 4°C[6]
Secondary Antibody Incubation 1 hour at Room Temperature[5][16]1-2 hours at Room Temperature
Washing Steps 3 x 5 minutes[14][17]Reduce number or duration if signal is weak[2][7]

Detailed Experimental Protocol: Chemiluminescent Western Blot for this compound

This protocol outlines a standard procedure for detecting a His-tagged this compound protein using chemiluminescence.

1. Sample Preparation

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Sonicate the lysate briefly to shear DNA and reduce viscosity.[12][14]
  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
  • Transfer the supernatant (protein extract) to a new tube.
  • Determine the protein concentration using a standard protein assay (e.g., BCA).
  • Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.[12]
  • Boil the samples at 95-100°C for 5 minutes.[12][14]

2. SDS-PAGE

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
  • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[2][3]
  • Perform the transfer. For wet transfer, this is typically done overnight at a low constant current in a cold room.[12]
  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[11][12] Destain with TBST.

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
  • Incubate the membrane with the primary antibody (e.g., anti-His tag or a specific anti-HibK antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[14][15]
  • Wash the membrane three times for 5-10 minutes each with TBST.[11][14]
  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5][16]
  • Wash the membrane three times for 5-10 minutes each with TBST.[11][14]

5. Signal Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  • Incubate the membrane with the substrate for the recommended time.
  • Capture the chemiluminescent signal using an imager or X-ray film.[11]

Visualizations

Troubleshooting_Low_Signal_Workflow Start Low or No Signal Detected Check_Transfer Check Protein Transfer (Ponceau S Stain) Start->Check_Transfer Transfer_OK Transfer Successful? Check_Transfer->Transfer_OK Optimize_Transfer Optimize Transfer Conditions: - Wet vs. Semi-Dry - Time and Voltage - Buffer Composition Transfer_OK->Optimize_Transfer No Check_Antibodies Check Antibodies: - Titration - Fresh Aliquots - Correct Secondary Transfer_OK->Check_Antibodies Yes Optimize_Transfer->Start Antibodies_OK Antibodies Optimized? Check_Antibodies->Antibodies_OK Optimize_Antibodies Optimize Antibody Incubation: - Concentration - Incubation Time/Temp Antibodies_OK->Optimize_Antibodies No Check_Detection Check Detection Reagents: - Fresh Substrate - Exposure Time Antibodies_OK->Check_Detection Yes Optimize_Antibodies->Start Detection_OK Signal Improved? Check_Detection->Detection_OK Check_Sample Re-evaluate Sample: - Increase Protein Load - Check for Degradation - Optimize Lysis Detection_OK->Check_Sample No Success Strong Signal Achieved Detection_OK->Success Yes Check_Sample->Start

Caption: Troubleshooting workflow for low signal in Western blots.

HibK_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound Histidine Kinase (this compound) (Sensor Kinase) RR Response Regulator (RR) This compound->RR Phosphotransfer ADP ADP RR_P Phosphorylated RR RR->RR_P Phosphorylation Pi Pi RR_P->RR Dephosphorylation Downstream Downstream Cellular Response (e.g., Gene Expression) RR_P->Downstream Stimulus External Stimulus Stimulus->this compound ATP ATP ATP->this compound

Caption: Simplified diagram of a two-component signaling pathway involving a Histidine Kinase (this compound).

References

Technical Support Center: Optimizing Enrichment of 2-Hydroxyisobutyrylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enrichment of 2-hydroxyisobutyrylated (Khib) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for enriching 2-hydroxyisobutyrylated (Khib) peptides?

A1: The most widely used and effective method for enriching Khib peptides is immunoaffinity purification.[1][2][3][4] This technique utilizes a pan-specific antibody that recognizes the 2-hydroxyisobutyryl-lysine motif to capture and isolate Khib-containing peptides from a complex mixture.

Q2: What are the critical steps in the Khib peptide enrichment workflow?

A2: A typical workflow for Khib peptide enrichment involves several key stages:

  • Protein Extraction: Isolating total proteins from cells or tissues.

  • Protein Digestion: Enzymatically digesting the proteins into peptides, most commonly with trypsin.[1][5]

  • Affinity Enrichment: Incubating the peptide mixture with anti-Khib antibody-conjugated beads to capture the modified peptides.[2][6][7]

  • Washing: Removing non-specifically bound peptides.

  • Elution: Releasing the bound Khib peptides from the antibody beads.[1]

  • LC-MS/MS Analysis: Analyzing the enriched peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the Khib sites.[1][2][6]

Q3: What are some common issues that can lead to low yield of enriched Khib peptides?

A3: Low yield can result from several factors, including incomplete cell lysis and protein extraction, inefficient enzymatic digestion, suboptimal antibody-peptide incubation conditions, and issues with the elution step. It is also possible that the biological sample has a naturally low abundance of 2-hydroxyisobutyrylation.

Q4: How can I improve the specificity of my Khib peptide enrichment?

A4: To enhance specificity, ensure thorough washing of the antibody beads after incubation with the peptide mixture. Using a well-characterized, high-specificity pan-anti-Khib antibody is also crucial.[8][9] Additionally, optimizing the composition of the binding and washing buffers, such as the NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0), can help minimize non-specific interactions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low number of identified Khib sites Inefficient protein extraction or digestion.Ensure complete cell lysis using appropriate buffers and mechanical disruption. Optimize digestion conditions (enzyme-to-protein ratio, incubation time, and temperature). Consider using multiple proteases to increase peptide coverage.[10]
Low abundance of Khib in the sample.Increase the starting amount of protein material.
Inefficient immunoaffinity enrichment.Optimize incubation time (e.g., overnight at 4°C with gentle rotation).[1][7] Ensure proper bead handling and avoid harsh mixing that could damage the antibody.
Poor elution of peptides from beads.Use an appropriate elution buffer, such as 0.1% trifluoroacetic acid.[1][2][6] Perform multiple elution steps and pool the eluates.
High background of non-specific peptides Insufficient washing of antibody beads.Increase the number of wash steps with the binding buffer (e.g., NETN buffer) and follow with washes with a less stringent buffer or purified water before elution.[1][7]
Low specificity of the anti-Khib antibody.Validate the specificity of your antibody using dot-blot assays with various acylated peptides.[9] If necessary, source a more specific antibody.
Non-specific binding to beads.Pre-clear the peptide sample by incubating it with beads that do not have the antibody conjugated before the actual enrichment step.
Poor reproducibility between replicates Inconsistent sample preparation.Standardize all steps of the protocol, from protein extraction to LC-MS/MS analysis.[5] Ensure accurate protein quantification before starting the enrichment.
Variability in bead handling.Ensure consistent and gentle mixing during incubation and washing steps. Use the same amount of antibody-conjugated beads for each sample.

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Khib Peptides

This protocol outlines the key steps for enriching 2-hydroxyisobutyrylated peptides from a digested protein sample.

Materials:

  • Tryptic digest of protein extract

  • Pan-anti-Khib antibody-conjugated agarose beads

  • NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)

  • Purified water (e.g., HPLC-grade)

  • Elution buffer (0.1% Trifluoroacetic acid)

  • Microcentrifuge tubes

  • Rotating mixer

Procedure:

  • Peptide Solubilization: Dissolve the dried tryptic peptides in NETN buffer.[1][2][6]

  • Incubation with Antibody Beads: Add the pan-anti-Khib antibody-conjugated beads to the peptide solution. Incubate at 4°C for 12-16 hours with gentle rotation.[1][7]

  • Bead Washing:

    • Centrifuge the tubes to pellet the beads and carefully remove the supernatant.

    • Wash the beads four times with NETN buffer. For each wash, resuspend the beads in the buffer, incubate briefly, and then pellet the beads by centrifugation before removing the supernatant.[1][7]

    • Wash the beads twice with purified water to remove residual buffer components.[1][7]

  • Elution of Khib Peptides:

    • Add the elution buffer (0.1% Trifluoroacetic acid) to the beads.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature with occasional vortexing.

    • Centrifuge to pellet the beads and carefully collect the supernatant containing the enriched Khib peptides.

    • Repeat the elution step at least once and pool the eluates.[2][6]

  • Sample Preparation for LC-MS/MS: Dry the eluted peptides in a vacuum centrifuge and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.[1][2][6]

Quantitative Data Summary

The following table summarizes the number of Khib sites and proteins identified in various studies, providing an overview of the scale of identification achievable with current methodologies.

Organism/Cell Line Number of Khib Sites Identified Number of Khib Proteins Identified Reference
Human Pancreatic Cancer10,3672,325[2][6]
Frankliniella occidentalis (Thrips)4,0931,125[11]
HCT116 Cells4,2391,459[8]
Proteus mirabilis4,7351,051[3]
Physcomitrella patens11,9763,001[4]
Maize (infected with F. graminearum)972 (upregulated)453 (upregulated)[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_extraction Protein Extraction tryptic_digestion Tryptic Digestion protein_extraction->tryptic_digestion affinity_enrichment Immunoaffinity Enrichment tryptic_digestion->affinity_enrichment washing Washing affinity_enrichment->washing elution Elution washing->elution lc_msms LC-MS/MS Analysis elution->lc_msms data_analysis Data Analysis lc_msms->data_analysis

Caption: Experimental workflow for the enrichment and analysis of 2-hydroxyisobutyrylated peptides.

troubleshooting_guide start Start Troubleshooting low_yield Low Yield of Khib Peptides? start->low_yield high_background High Background of Non-specific Peptides? low_yield->high_background No check_digestion Optimize Protein Extraction & Digestion low_yield->check_digestion Yes increase_washes Increase Number of Wash Steps high_background->increase_washes Yes end Problem Solved high_background->end No increase_protein Increase Starting Protein Amount check_digestion->increase_protein optimize_enrichment Optimize Enrichment (Incubation, Elution) increase_protein->optimize_enrichment optimize_enrichment->high_background validate_antibody Validate Antibody Specificity increase_washes->validate_antibody pre_clear Pre-clear Sample with Bare Beads validate_antibody->pre_clear pre_clear->end

Caption: A logical troubleshooting guide for common issues in Khib peptide enrichment experiments.

References

common artifacts in HibK mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Histone PTM Mass Spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions regarding common artifacts encountered during the analysis of histone post-translational modifications (PTMs), with a special focus on workflows involving biotin-based enrichment techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in histone mass spectrometry experiments?

A1: The most prevalent contaminants are keratins, polyethylene glycol (PEG), and detergents.

  • Keratins: These structural proteins are abundant in human skin, hair, and dust.[1][2][3] Contamination can occur from sample handling, reagents, and the general lab environment.[4][5] High levels of keratin can obscure the signals from lower-abundance histone peptides.[2][3]

  • Polyethylene Glycol (PEG): PEG is found in many laboratory consumables, including some detergents (Triton X-100, Tween), and can leach from certain plastics.[2][4] It ionizes very well and appears in spectra as a repeating series of ions with a mass difference of 44 Da, which can suppress the signal of interest.[4]

  • Detergents: Detergents used for cell lysis or washing can interfere with mass spectrometry. Non-ionic detergents like Tween and Triton are particularly problematic.[2][4] It is crucial to use MS-compatible detergents or ensure their complete removal before analysis.[2]

Q2: What are artifactual chemical modifications, and how are they introduced?

A2: Artifactual chemical modifications are non-biological modifications introduced during sample preparation. Common examples include:

  • Formylation: A mass shift of +28 Da. This can occur if formic acid is used during sample processing or HPLC.[6][7]

  • Acetylation: A mass shift of +42.011 Da. While a biologically significant PTM, it can also be introduced artificially, for instance, from acetic acid used in sample preparation.[6][7]

  • Propionylation: A mass shift of +56.026 Da. This is often used intentionally as a chemical derivatization step to block lysine residues from tryptic digestion, thereby improving sequence coverage of histone tails.[8][9][10] However, incomplete or side reactions can complicate data analysis.

Q3: I'm using a biotin-streptavidin enrichment workflow. What specific artifacts should I be aware of?

A3: Biotin-streptavidin workflows can introduce specific challenges:

  • Streptavidin Peptides: The strong bond between biotin and streptavidin makes elution difficult.[11][12] On-bead digestion is a common strategy to recover biotinylated proteins/peptides, but this also digests the streptavidin beads, releasing streptavidin peptides that can contaminate the sample and reduce detection sensitivity for the peptides of interest.[12]

  • Non-specific Binding: Proteins can non-specifically bind to the streptavidin beads, leading to the identification of false positives. Rigorous washing steps and appropriate controls are essential to minimize this.

  • Inefficient Elution: Due to the high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), harsh elution conditions are often required, which may not be compatible with downstream MS analysis or can lead to sample loss.[11][13]

Q4: How can I distinguish between isobaric modifications in my data?

A4: Isobaric modifications are different PTMs with very similar masses, which can be difficult to distinguish. A classic example in histone analysis is lysine trimethylation (+42.047 Da) and acetylation (+42.011 Da).[14] The mass difference is only 0.036 Da. Distinguishing them requires a high-resolution mass spectrometer (like an Orbitrap or FT-ICR) that can resolve this small mass difference.[7][14] Fragmentation patterns in MS/MS spectra can also help differentiate them.

Troubleshooting Guide

Problem: My results are dominated by keratin peptides.
Possible Cause Solution
Environmental Contamination Work in a clean environment, preferably a laminar flow hood.[1] Wipe down all surfaces and equipment with ethanol/methanol.[1][2]
Handler Contamination Always wear clean, non-latex (nitrile) gloves and a lab coat.[1][2] Change gloves frequently, especially after touching any non-cleaned surface.[4]
Reagent & Consumable Contamination Use fresh, high-purity reagents (e.g., HPLC-grade solvents).[4] Aliquot reagents to avoid contaminating stock solutions.[2] Use MS-tested, low-retention plasticware.[2]
Problem: I see a repeating signal every 44 Da in my spectrum.
Possible Cause Solution
PEG Contamination Avoid using detergents like Triton X-100 or Tween.[4] If their use is unavoidable, perform a cleanup step like SDS-PAGE to remove them.[4] Do not use soap to wash glassware intended for MS experiments; rinse with hot water and an organic solvent instead.[2][4] Be aware that some lab wipes are coated with PEG.[4]
Problem: My analysis shows a high abundance of streptavidin peptides.
Possible Cause Solution
On-Bead Digestion This is an inherent issue with on-bead digestion.[12] Consider using commercially available trypsin-resistant streptavidin beads.[12] Alternatively, explore elution strategies that do not require on-bead digestion, though this can be challenging.[11]
Problem: I see unexpected or inconsistent chemical modifications.
Possible Cause Solution
Formic Acid in Buffers Formylation (+28 Da) can be caused by formic acid.[6] Minimize exposure or use alternative acids if this is a recurring issue.
Incomplete Derivatization If using chemical derivatization (e.g., propionylation), inconsistent reaction conditions can lead to a mix of derivatized and underivatized peptides, complicating analysis. Optimize reaction time, temperature, and reagent concentrations.[8][9]
Problem: Low signal or poor identification of my target histone modification.
Possible Cause Solution
Sample Loss Histone extraction, particularly acid extraction, can lead to sample loss if not performed carefully.[15] Minimize sample handling and transfer steps.
Poor Enrichment The biotinylated protein of interest may be of very low abundance. Optimize the ratio of streptavidin beads to cell lysate. Ensure the biotinylation reaction was efficient.
Ion Suppression High concentrations of salts (e.g., from PBS) or contaminants (keratin, PEG) can suppress the ionization of your target peptides.[4] Ensure thorough desalting and cleanup steps are performed.
Poor Fragmentation/Detection Tryptic digestion of histones produces small, hydrophilic peptides that are poorly retained on standard C18 columns.[15][16] Using chemical derivatization like propionylation can increase peptide hydrophobicity and improve retention.[15]

Quantitative Data Summary

For accurate identification, it is crucial to know the precise mass shifts associated with biological and artifactual modifications.

Table 1: Mass Shifts of Common PTMs and Artifactual Modifications

ModificationMolecular Formula ChangeMonoisotopic Mass Shift (Da)Notes
AcetylationC₂H₂O42.01057Biological PTM, can also be an artifact.[6][14]
MethylationCH₂14.01565---
Di-methylationC₂H₄28.03130---
Tri-methylationC₃H₆42.04695Isobaric with Acetylation.[14]
PhosphorylationHPO₃79.96633---
FormylationCO27.99491Common artifact from formic acid use.[6]
PropionylationC₃H₄O56.02622Often used for chemical derivatization.[8]
Biotinylation (NHS-Biotin)C₁₀H₁₄N₂O₃S226.07760Mass added to lysine from a common biotin reagent.[17]

Table 2: Common Contaminant Signatures

ContaminantSignatureMass (Da)Source
Polyethylene Glycol (PEG)Repeating Unit44.02621Detergents, plastics, lab wipes.[4]
KeratinCommon PeptidesVariesSkin, hair, dust.[1][2]
PolysiloxanesRepeating Unit74.01870Siliconized plasticware.[4]

Experimental Protocols

Protocol: Biotin-Streptavidin Enrichment of Biotinylated Histones for MS Analysis

This protocol provides a general workflow. Optimization is required for specific experimental conditions.

  • Cell Lysis and Chromatin Solubilization:

    • Lyse cells using a suitable buffer containing protease and phosphatase inhibitors.

    • Solubilize chromatin, typically through sonication, to shear genomic DNA and release protein complexes.

  • Affinity Purification:

    • Incubate the soluble chromatin lysate with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C to capture biotinylated proteins.[18] The amount of beads should be optimized based on the amount of lysate.[18]

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:

      • 2x washes with a high-salt buffer.

      • 2x washes with a low-salt buffer.

      • 1x wash with a non-detergent buffer (e.g., ammonium bicarbonate) to prepare for digestion.

  • On-Bead Digestion & Derivatization (Bottom-Up Workflow):

    • (Optional but Recommended for Histones) Perform an on-bead chemical derivatization step. Resuspend beads in a buffer like 100 mM ammonium bicarbonate and add propionic anhydride to cap unmodified lysine residues. Quench the reaction.[10][19]

    • Wash the beads to remove derivatization reagents.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.[11][12]

    • Collect the supernatant containing the digested peptides.

  • Sample Cleanup for Mass Spectrometry:

    • Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA).

    • Desalt the peptides using C18 StageTips or a similar reversed-phase cleanup method.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrichment Enrichment cluster_digestion Digestion & Cleanup cluster_analysis Analysis CellLysis Cell Lysis Sonication Chromatin Solubilization (Sonication) CellLysis->Sonication Incubation Incubate with Streptavidin Beads Sonication->Incubation Washing Extensive Washing Incubation->Washing NonSpecific Non-specific Binding Incubation->NonSpecific Derivatization On-Bead Derivatization (e.g., Propionylation) Washing->Derivatization Washing->NonSpecific Reduces Digestion On-Bead Digestion (Trypsin) Derivatization->Digestion Cleanup C18 Desalting Digestion->Cleanup Streptavidin Streptavidin Peptides Digestion->Streptavidin LCMS LC-MS/MS Analysis Cleanup->LCMS Keratin Keratin Contamination Keratin->CellLysis PEG PEG/Detergent Contamination PEG->CellLysis

Caption: Workflow for biotin-based enrichment of histone PTMs for MS.

troubleshooting_guide Start Artifacts Observed in MS Data? RepSignal Repeating Signals? Start->RepSignal Yes NoArtifacts Proceed with Data Analysis Start->NoArtifacts No ManyPeptides High Abundance of Non-Histone Peptides? RepSignal->ManyPeptides No PEG_Issue Likely PEG Contamination. Check detergents, plastics, and consumables. RepSignal->PEG_Issue Yes (44 Da) UnexpectedMass Unexpected Mass Shifts? ManyPeptides->UnexpectedMass Neither Keratin_Issue Likely Keratin Contamination. Improve lab hygiene and sample handling. ManyPeptides->Keratin_Issue Human Peptides Streptavidin_Issue Likely Streptavidin Peptides. Use trypsin-resistant beads or optimize digestion/elution. ManyPeptides->Streptavidin_Issue Streptavidin Peptides Chem_Issue Artifactual Chemical Mod. Check reagents (e.g., formic acid) and derivatization protocols. UnexpectedMass->Chem_Issue Yes

Caption: Troubleshooting logic for common MS data artifacts.

References

Technical Support Center: Enhancing the Specificity of HibK Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Haemophilus influenzae type b (Hib) capsular polysaccharide (HibK) antibodies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving antibody specificity.

Frequently Asked Questions (FAQs)

Q1: My anti-HibK antibody shows high background in my ELISA. What are the common causes and solutions?

A1: High background in an ELISA can obscure specific signals and lead to inaccurate results. Common causes and their solutions are outlined below:

Potential CauseRecommended Solution
Insufficient Blocking Optimize the blocking step by increasing the incubation time or the concentration of the blocking agent. Consider switching to a different blocking buffer. For polysaccharide antigens, non-protein-based blockers or casein-based blockers can be effective.[1][2][3][4]
Non-Specific Binding of Antibodies Decrease the concentration of the primary and/or secondary antibody. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[5]
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[6][7][8]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure proper storage of all components to prevent degradation or contamination.[1][9]
Inadequate Washing Increase the number of wash steps and the soaking time between washes to thoroughly remove unbound reagents.[1][9]

Q2: I suspect my anti-HibK antibody is cross-reacting with other antigens. How can I confirm this and what are the likely culprits?

A2: Cross-reactivity occurs when an antibody binds to an unintended antigen that shares structural similarities with the target antigen. For this compound antibodies, a known cross-reacting antigen is the K100 capsular polysaccharide of Escherichia coli.[10][11][12]

To confirm cross-reactivity, you can perform a competitive ELISA. In this assay, the ability of your antibody to bind to plate-bound this compound polysaccharide is measured in the presence of increasing concentrations of the suspected cross-reacting antigen (e.g., E. coli K100 polysaccharide). A significant decrease in signal with increasing concentrations of the competitor indicates cross-reactivity.

Q3: What are the primary methods to improve the specificity of my polyclonal anti-HibK antibody preparation?

A3: Two primary methods for improving the specificity of polyclonal antibodies are affinity purification and cross-adsorption.

  • Affinity Purification: This technique separates antibodies that specifically bind to the this compound antigen from the non-specific immunoglobulins in the antiserum. The resulting antibody population will have a higher affinity and specificity for the target antigen.

  • Cross-Adsorption (or Pre-adsorption): This method removes antibodies from your preparation that bind to cross-reacting antigens. This is achieved by passing the antibody solution through a column containing the immobilized cross-reacting antigen(s).[6][7][8]

Troubleshooting Guides

Issue: Low Specificity and High Cross-Reactivity in Anti-HibK Antibody Assays

This guide provides a systematic approach to troubleshooting and improving the specificity of your this compound antibodies.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation Phase cluster_Action Action Phase cluster_Validation Validation Phase start Low Specificity or High Cross-Reactivity Observed check_assay Review Assay Protocol & Optimize Conditions start->check_assay check_cross_reactivity Identify Potential Cross-Reacting Antigens check_assay->check_cross_reactivity If background is still high affinity_purify Perform Affinity Purification of Antibody check_assay->affinity_purify If antibody is crude serum or has low affinity cross_adsorption Perform Cross-Adsorption check_cross_reactivity->cross_adsorption Known cross-reactants validate_specificity Validate Specificity (e.g., Competitive ELISA) affinity_purify->validate_specificity cross_adsorption->validate_specificity validate_specificity->affinity_purify If specificity is still low validate_specificity->cross_adsorption If cross-reactivity persists end_goal High Specificity Anti-HibK Antibody validate_specificity->end_goal Successful

Experimental Protocols

Protocol 1: Affinity Purification of Anti-HibK Antibodies

This protocol describes the purification of specific anti-HibK antibodies from serum using an antigen-coupled affinity column.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound polysaccharide

  • Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer A (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0)

  • Wash buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Antibody binding buffer (e.g., PBS, pH 7.4)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (1 M Tris-HCl, pH 9.0)

Procedure:

  • Prepare the Affinity Matrix:

    • Swell and wash the CNBr-activated Sepharose 4B with 1 mM HCl.

    • Dissolve the this compound polysaccharide in coupling buffer.

    • Couple the polysaccharide to the Sepharose beads by incubating overnight at 4°C with gentle rotation.

  • Block Unreacted Groups:

    • Wash the coupled beads with coupling buffer.

    • Block any remaining active groups by incubating with blocking buffer for 2 hours at room temperature.

  • Wash the Column:

    • Wash the column with alternating cycles of wash buffer A and wash buffer B to remove non-covalently bound polysaccharide.

    • Equilibrate the column with antibody binding buffer.

  • Antibody Binding:

    • Apply the anti-HibK serum or antibody solution to the column.

    • Allow the antibody to bind by incubating for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Wash Unbound Proteins:

    • Wash the column extensively with binding buffer until the absorbance at 280 nm of the flow-through is negligible.

  • Elute Specific Antibodies:

    • Elute the bound antibodies using the elution buffer. Collect fractions into tubes containing neutralization buffer to immediately neutralize the low pH.

  • Assess Purity and Concentration:

    • Measure the protein concentration of the eluted fractions (e.g., by absorbance at 280 nm).

    • Assess the purity of the antibody by SDS-PAGE.

  • Buffer Exchange:

    • Dialyze the purified antibody against a suitable storage buffer (e.g., PBS).

Protocol 2: Cross-Adsorption to Remove Cross-Reactive Antibodies

This protocol is for removing antibodies that cross-react with related antigens, such as E. coli K100 polysaccharide.

Procedure:

  • Prepare the Adsorption Matrix:

    • Couple the cross-reacting antigen (e.g., E. coli K100 polysaccharide) to a solid support (e.g., CNBr-activated Sepharose 4B) following the same procedure as for the affinity purification matrix.

  • Incubate Antibody with Matrix:

    • Incubate your anti-HibK antibody preparation with the prepared adsorption matrix. The incubation can be done in a batch format or by passing the antibody solution through a column packed with the matrix.

  • Collect the Non-Bound Fraction:

    • The antibodies that do not bind to the matrix are the ones that are specific to this compound and do not cross-react with the immobilized antigen. Collect this flow-through or supernatant.

  • Validate Specificity:

    • Test the specificity of the cross-adsorbed antibody using a competitive ELISA as described in the FAQs.

Protocol 3: Competitive ELISA for Specificity Assessment

This assay is used to determine the specificity of an antibody by measuring its ability to bind to the target antigen in the presence of a competing antigen.

Materials:

  • This compound polysaccharide-coated ELISA plates

  • Your anti-HibK antibody

  • Suspected cross-reacting antigen (e.g., E. coli K100 polysaccharide)

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Wash buffer and blocking buffer

Procedure:

  • Prepare Coated Plates: Coat ELISA plate wells with this compound polysaccharide and block non-specific binding sites.

  • Prepare Competitor Solutions: Prepare serial dilutions of the cross-reacting antigen in a suitable buffer.

  • Incubate Antibody with Competitor: Pre-incubate your anti-HibK antibody at a constant concentration with the different concentrations of the competitor antigen for 1-2 hours.

  • Add to ELISA Plate: Add the antibody-competitor mixtures to the this compound-coated wells and incubate.

  • Wash and Add Secondary Antibody: Wash the plate and add the enzyme-conjugated secondary antibody.

  • Develop and Read: Add the substrate and, after a suitable incubation period, stop the reaction and read the absorbance.

  • Analyze Data: Plot the absorbance against the concentration of the competitor antigen. A decrease in absorbance with increasing competitor concentration indicates cross-reactivity. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify the degree of cross-reactivity.

Data Presentation

Comparison of Blocking Agents in ELISA

The choice of blocking agent can significantly impact the signal-to-noise ratio in an ELISA by minimizing non-specific binding.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Readily available, effective for many systems.Can be a source of cross-reactivity if the antibody was generated against a BSA-conjugated immunogen.
Non-fat Dry Milk 1-5%Inexpensive and effective.May contain endogenous biotin and phosphatases that can interfere with certain detection systems.
Casein 1%Effective at reducing non-specific background, especially for polysaccharide antigens.[13]Can sometimes mask epitopes or interfere with antibody-antigen binding.
Normal Serum 5-10%Can be very effective, especially when using serum from the same species as the secondary antibody.[2]Can contain endogenous antibodies that may cross-react.
Commercial/Synthetic Blockers VariesOften protein-free and optimized for low background.Can be more expensive.

Visualizations

Logical Relationship for Improving Antibody Specificity

Improve_Specificity Crude_Antiserum Crude Antiserum (Polyclonal) Affinity_Purification Affinity Purification (on this compound antigen) Crude_Antiserum->Affinity_Purification Isolates antigen-specific antibodies Cross_Adsorption Cross-Adsorption (against cross-reacting antigens) Crude_Antiserum->Cross_Adsorption Alternative first step Affinity_Purification->Cross_Adsorption Removes cross-reactive population Cross_Adsorption->Affinity_Purification Can be performed after Specific_Antibody High-Specificity This compound Antibody Cross_Adsorption->Specific_Antibody Final purified antibody

References

Technical Support Center: Troubleshooting Background in HibK Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HibK immunofluorescence. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with high background staining in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in this compound immunofluorescence?

High background in immunofluorescence can obscure your specific signal, making data interpretation difficult. The main culprits fall into two categories: autofluorescence and non-specific antibody binding.[1][2][3]

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include collagen, elastin, red blood cells, and lipofuscin.[1][4][5] The fixation method, particularly the use of aldehyde fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[2][4]

  • Non-specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets in the sample. This can be caused by several factors, including inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[3][6]

Q2: How can I determine the cause of the high background in my experiment?

To effectively troubleshoot, you first need to identify the source of the background. Running proper controls is essential for this.

  • Unstained Control: To check for autofluorescence, examine a sample that has gone through the entire staining procedure but without the addition of any fluorophore-conjugated antibodies.[1][7] If you observe fluorescence in this sample, autofluorescence is a likely contributor to your background.

  • Secondary Antibody-Only Control: To assess non-specific binding of the secondary antibody, prepare a sample where the primary antibody incubation step is omitted.[6] If staining is observed, it indicates that the secondary antibody is binding non-specifically.

Below is a workflow to help diagnose the source of high background:

G start High Background Observed unstained_control Run Unstained Control start->unstained_control secondary_control Run Secondary Antibody-Only Control start->secondary_control autofluorescence High Autofluorescence Detected unstained_control->autofluorescence Fluorescence observed primary_issue Issue Likely with Primary Antibody or Protocol unstained_control->primary_issue No fluorescence nonspecific_secondary Non-specific Secondary Binding Detected secondary_control->nonspecific_secondary Staining observed secondary_control->primary_issue No staining troubleshoot_autofluorescence Troubleshoot Autofluorescence autofluorescence->troubleshoot_autofluorescence troubleshoot_secondary Troubleshoot Secondary Antibody nonspecific_secondary->troubleshoot_secondary troubleshoot_primary Troubleshoot Primary Antibody & Protocol primary_issue->troubleshoot_primary

Caption: Diagnostic workflow for high background.

Troubleshooting Guides

Section 1: Reducing Autofluorescence

Autofluorescence can be a significant source of background noise. Here are several strategies to mitigate it.

Issue: High background in the unstained control sample.

This indicates the presence of autofluorescence from endogenous molecules or fixation-induced artifacts.

Solutions:

  • Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[2] Consider using an organic solvent-based fixative like ice-cold methanol or ethanol, especially for cell surface markers.[2] If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.

  • Quenching Treatments:

    • Sodium Borohydride (NaBH₄): This chemical agent can be used to reduce aldehyde-induced autofluorescence.[1][8]

    • Sudan Black B (SBB): SBB is effective in quenching autofluorescence from lipofuscin, which are autofluorescent granules that accumulate in aging cells.[5][9]

    • Commercial Reagents: Several commercially available reagents are designed to quench autofluorescence from various sources.

Experimental Protocols:

  • Sodium Borohydride Treatment:

    • After fixation and washing, incubate the samples in a freshly prepared solution of 0.1% sodium borohydride in PBS.[1]

    • Incubate for 5-10 minutes at room temperature.[10] You may observe bubble formation, which is normal.[10]

    • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Sudan Black B Staining:

    • Prepare a 0.1% Sudan Black B solution in 70% ethanol.[11]

    • After the secondary antibody incubation and washes, incubate the samples in the SBB solution for 20 minutes at room temperature.[11]

    • Wash thoroughly with PBS or PBS-Tween 20 to remove excess SBB.[11]

  • Spectral Separation:

    • Choose fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at these longer wavelengths.[12]

Section 2: Minimizing Non-Specific Antibody Binding

Non-specific binding of primary or secondary antibodies is a common cause of high background.

Issue: Staining observed in the secondary antibody-only control.

This points to non-specific binding of your secondary antibody.

Solutions:

  • Proper Blocking: Blocking is crucial to prevent non-specific antibody binding.

    • Choice of Blocking Agent: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk.[4] It is recommended to use normal serum from the same species as the secondary antibody.[4][7][13] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.

    • Blocking Incubation: Increase the blocking time if you suspect insufficient blocking.[14]

  • Antibody Dilution: The concentration of both primary and secondary antibodies should be optimized.

    • Titration: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[15][16] Start with the manufacturer's recommended dilution and then test a range of dilutions.

  • Washing Steps: Insufficient washing can leave unbound antibodies, contributing to background.

    • Increase the number and duration of wash steps after primary and secondary antibody incubations.[14] Using a wash buffer containing a mild detergent like Tween-20 can also help.

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).[16]

  • Stain your samples with each dilution while keeping the secondary antibody concentration constant.

  • Include a negative control (no primary antibody) to assess background.

  • Image the samples under identical conditions.

  • The optimal dilution is the one that gives the brightest specific signal with the lowest background.[17][18]

Section 3: General Protocol Optimization

Issue: High background persists after addressing autofluorescence and secondary antibody binding.

The problem may lie with the primary antibody or other aspects of your protocol.

Solutions:

  • Primary Antibody Specificity: Ensure your primary antibody is specific to the this compound target and has been validated for immunofluorescence.

  • Incubation Conditions: Optimize incubation times and temperatures for both primary and secondary antibodies.[14] Overnight incubation at 4°C is often recommended for primary antibodies.[18]

  • Sample Preparation: Ensure your cells or tissues are healthy and properly prepared. Cell density can also affect background.

Data Summary Tables

Table 1: Recommended Antibody Dilution Ranges

Antibody TypeTypical Starting DilutionRecommended Titration Range
Primary Antibody (Purified)1 µg/mL0.5 - 10 µg/mL
Primary Antibody (Antiserum)1:5001:100 - 1:2000
Secondary Antibody1:10001:500 - 1:5000

Note: These are general recommendations. The optimal dilution must be determined experimentally for each antibody and application.

Table 2: Common Blocking Buffers

Blocking AgentTypical ConcentrationNotes
Normal Serum5-10%Use serum from the same species as the secondary antibody.[4]
Bovine Serum Albumin (BSA)1-5%Use IgG-free BSA to avoid cross-reactivity.[4]
Non-fat Dry Milk1-5%Not recommended for detecting phosphorylated proteins.[4]

Visualization of Factors Contributing to High Background

G cluster_autofluorescence Autofluorescence cluster_nonspecific Non-Specific Binding cluster_protocol Protocol Issues High_Background High Background Endogenous Endogenous Molecules (Collagen, Lipofuscin) High_Background->Endogenous Fixation_Induced Fixation-Induced High_Background->Fixation_Induced Primary_Ab Primary Antibody High_Background->Primary_Ab Secondary_Ab Secondary Antibody High_Background->Secondary_Ab Blocking Insufficient Blocking High_Background->Blocking Washing Inadequate Washing High_Background->Washing Ab_Concentration High Antibody Concentration High_Background->Ab_Concentration

Caption: Factors contributing to high background.

References

Technical Support Center: Validation of HibK Sites Identified by Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating lysine 2-hydroxyisobutyrylation (HibK) sites identified through proteomic screening. Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to validate this compound sites identified by mass spectrometry?

A1: While powerful, mass spectrometry-based proteomics for identifying post-translational modifications (PTMs) can be prone to false positives and ambiguity in site localization.[1] Validation is a critical step to confirm the presence of the this compound modification at a specific lysine residue, ensuring the reliability of your findings before proceeding with functional studies.[1]

Q2: What are the primary methods for validating a putative this compound site?

A2: The most common validation strategies include:

  • Site-Directed Mutagenesis (SDM): Mutating the identified lysine to a residue that cannot be modified (e.g., arginine or alanine) to observe a loss of signal.[2]

  • Western Blotting: Using a pan-specific anti-HibK antibody to detect the modification on the protein of interest or, if available, a site-specific antibody.[3]

  • In Vitro Acylation Assays: Demonstrating that the protein can be modified at the specific site by a relevant enzyme in a controlled environment.

  • Peptide Synthesis and MS/MS Comparison: Synthesizing the identified this compound-modified peptide and comparing its fragmentation spectrum (MS/MS) to the experimentally observed spectrum is considered a gold standard for confirmation.[4]

Q3: How do I choose the most appropriate validation method for my research?

A3: The choice of method depends on your experimental goals and available resources.

  • For initial, rapid confirmation, Western blotting with a pan-specific antibody following immunoprecipitation of your protein of interest is a good starting point.

  • To investigate the functional consequence of the modification, site-directed mutagenesis is essential.[2][5]

  • If you hypothesize a specific enzyme is responsible for the modification, an in vitro acylation assay can provide direct evidence.

  • For the highest level of confidence in the site assignment, especially for publications, peptide synthesis and MS/MS comparison is recommended.[4]

Q4: What are the first steps I should take after my proteomics data identifies a potential this compound site on my protein of interest?

A4: First, critically evaluate the quality of the mass spectrometry data. Check the localization probability score (a score >0.75 is generally considered reliable) and manually inspect the MS/MS spectrum for key fragment ions that support the modification's presence on the specific lysine residue.[6][7] Following this initial in silico validation, you can proceed with experimental validation methods.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and logical relationships in this compound site validation.

HibK_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase proteomics Proteomic Screen (LC-MS/MS) bioinformatics Bioinformatic Analysis (Localization Probability) proteomics->bioinformatics Identify Putative this compound Sites sdm Site-Directed Mutagenesis (K to R/A mutant) bioinformatics->sdm invitro In Vitro Acylation Assay bioinformatics->invitro Test enzymatic modification wb Western Blot (Pan- or Site-Specific Ab) sdm->wb Test for loss of signal functional Functional Assays wb->functional Confirmed Site invitro->functional

Caption: General workflow for the validation of proteomics-identified this compound sites.

Troubleshooting Guides

Issue 1: My site-directed mutagenesis (K-to-R) mutant still shows a signal with the pan-HibK antibody in a Western blot.

Possible Cause Troubleshooting Step
Inefficient Mutation: The mutagenesis may not have been successful, and wild-type protein is still being expressed.Sequence your plasmid DNA to confirm the presence of the mutation.
Antibody Cross-Reactivity: The pan-HibK antibody may be cross-reacting with another epitope on the protein.Include a negative control (e.g., a lane with a different, unmodified protein) to check for antibody specificity. Consider developing or obtaining a site-specific antibody.
Multiple this compound Sites: Your protein may have other this compound sites that are being detected by the pan-specific antibody.Re-examine your proteomics data for other potential this compound sites on the protein. If other sites exist, you may need to mutate multiple lysines.

Issue 2: I cannot detect my protein of interest with the pan-HibK antibody after immunoprecipitation (IP).

Possible Cause Troubleshooting Step
Low Abundance of Modification: The this compound modification on your protein may be substoichiometric and below the detection limit of the antibody.Increase the amount of starting material for your IP. Consider treating your cells with a deacetylase inhibitor, as some have been shown to affect other acylation marks.
Inefficient Immunoprecipitation: The antibody used for IP may not be efficiently pulling down your protein of interest.Confirm successful pulldown of your protein by running a parallel Western blot and probing with an antibody against the protein itself, not the modification.
Antibody Quality: The pan-HibK antibody may be of poor quality or not suitable for Western blotting.Test the antibody on a positive control lysate known to have high levels of this compound modifications. Check the manufacturer's datasheet for recommended applications.[3]

Quantitative Data Presentation

Effective data presentation is key to interpreting your validation experiments. Below are examples of how to structure your quantitative data.

Table 1: Quantitative Mass Spectrometry Data for a Putative this compound Site

ProteinUniProt IDPeptide SequencePutative this compound SiteLocalization ProbabilityFold Change (Treatment vs. Control)
Enzyme XP12345AGLK IVSTDEK2340.983.5
Protein YQ67890VTLPK QMEGK1870.851.2

Table 2: Densitometry Analysis of Western Blot Validation

ConstructThis compound Signal (Arbitrary Units)Total Protein Signal (Arbitrary Units)Normalized this compound Signal (this compound/Total Protein)% Reduction vs. WT
Wild-Type (WT)15,43216,0120.96N/A
K234R Mutant1,25615,8760.0891.7%
K187A Mutant14,98715,5430.960%

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis and Western Blot Validation

This protocol outlines the process of mutating the target lysine residue and subsequently verifying the loss of the this compound modification via Western blot.

1. Site-Directed Mutagenesis:

  • Design primers that incorporate the desired mutation (e.g., changing a lysine codon 'AAA' to an arginine codon 'CGA').[8]
  • Use a high-fidelity DNA polymerase to perform PCR amplification of your expression plasmid containing the wild-type protein sequence with the mutagenic primers.[5][8]
  • Digest the parental, non-mutated plasmid DNA using the DpnI enzyme, which specifically targets methylated DNA from the bacterial host.[5]
  • Transform the newly synthesized, mutated plasmid into competent E. coli for amplification.
  • Isolate the plasmid DNA from a selection of colonies and confirm the mutation by Sanger sequencing.

2. Transfection and Cell Lysis:

  • Transfect mammalian cells with the sequence-verified wild-type and mutant plasmids.
  • After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.
  • Clarify the lysates by centrifugation to remove cellular debris.

3. Western Blotting:

  • Determine the protein concentration of the lysates.
  • Separate equal amounts of protein from the wild-type and mutant lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
  • Incubate the membrane with a pan-specific anti-HibK antibody overnight at 4°C.[11]
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
  • Wash the membrane again three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To ensure equal loading, strip the membrane and re-probe with an antibody against the protein of interest or a loading control (e.g., GAPDH, β-actin).

start [label="Mutant (K->R) shows\nthis compound signal in WB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the mutation confirmed\nby sequencing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

start -> q1;

q1 -> action1 [label="No", color="#4285F4"]; action1 [label="Sequence plasmid DNA.\nRe-do mutagenesis if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"];

q1 -> q2 [label="Yes", color="#34A853"]; q2 [label="Are there other potential\nthis compound sites on the protein?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

q2 -> action2 [label="Yes", color="#4285F4"]; action2 [label="Create multi-site mutants.\nRe-examine proteomics data.", fillcolor="#FFFFFF", fontcolor="#202124"];

q2 -> action3 [label="No", color="#34A853"]; action3 [label="Investigate antibody\ncross-reactivity.\nUse site-specific antibody.", fillcolor="#FFFFFF", fontcolor="#202124"]; } Caption: Troubleshooting logic for unexpected Western blot results after site-directed mutagenesis.

References

Technical Support Center: Troubleshooting HibK/ITP3K Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HibK (Human inositol 1,4,5-trisphosphate 3-kinase), also known as ITP3K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during enzyme activity assays for this specific kinase.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction catalyzed by this compound/ITP3K?

This compound/ITP3K is a phosphotransferase that catalyzes the transfer of the gamma-phosphate from ATP to the 3-position of inositol 1,4,5-trisphosphate (IP3). This reaction produces inositol 1,3,4,5-tetrakisphosphate (IP4).[1] The enzyme is highly specific for the 1,4,5-isomer of IP3.[1]

Q2: What are the typical substrates and products I should be measuring?

The primary substrate is Inositol 1,4,5-trisphosphate (IP3), and the product is Inositol 1,3,4,5-tetrakisphosphate (IP4). Assays are designed to measure either the consumption of IP3 or the formation of IP4.

Q3: What are the known kinetic parameters for this compound/ITP3K?

Kinetic parameters can vary depending on the enzyme source and assay conditions. For a partially purified enzyme from Jurkat cells, an apparent Michaelis constant (Km) of 0.2 µM and a maximum velocity (Vmax) of 0.09 nmol/min/mg protein have been reported.[2]

Q4: Are there any known inhibitors of this compound/ITP3K?

Yes, several inhibitors have been identified. GNF362 is a specific inhibitor of ITPK. Additionally, BIP-4 has been described as a competitive small-molecule inhibitor. Inositol 1,3,4-trisphosphate, a metabolite in the inositol phosphate pathway, can also act as a potent competitive inhibitor.[3]

Q5: How does calcium concentration affect this compound/ITP3K activity?

This compound/ITP3K activity is regulated by calcium. The activity of the enzyme from Jurkat cells and lysed thymocytes is enhanced when the free Ca2+ concentration increases from the nanomolar to the micromolar range.[2][4] In some cases, the addition of calmodulin can restore calcium sensitivity to the kinase.[5]

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[6] If possible, test the activity of a new batch or a positive control enzyme.
Suboptimal Assay Conditions Verify the pH and temperature of your assay buffer. While optimal conditions can be enzyme-specific, a starting point for many kinases is a pH around 7.5 and a temperature of 30-37°C.[7] For a related enzyme, an optimal pH of 8.0 and temperature of 37°C were reported.[8]
Incorrect Substrate Concentration The substrate (IP3) concentration should ideally be around the Km value for the enzyme to ensure the reaction is sensitive to inhibitors and enzyme concentration.[2]
Missing Cofactors Ensure that essential cofactors such as Mg2+ and ATP are present in the reaction buffer at appropriate concentrations. Calcium is also a critical regulator of this compound/ITP3K activity.[2][4]
Problem with Detection Method If using a radiolabel assay, ensure the [γ-32P]ATP is not expired and has sufficient specific activity. For non-radioactive methods, confirm that all detection reagents are active and that the plate reader is set to the correct wavelengths.
Issue 2: High Background Signal

Possible Causes and Solutions:

Possible CauseSuggested Solution
Contaminated Reagents Use fresh, high-quality reagents. Contaminating kinases in the enzyme preparation or ATP in the substrate solution can lead to high background.
Non-specific Binding (in filter-binding assays) Ensure proper washing steps to remove unbound radiolabeled ATP. The use of a nitrocellulose membrane can help, as phosphoinositides bind irreversibly while nucleotides do not.[9]
Autophosphorylation of the Kinase While not extensively documented for this compound, some kinases can autophosphorylate, contributing to the background signal. This can sometimes be mitigated by optimizing the enzyme concentration.
Interfering Substances in Sample Compounds such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with some kinase assays.[6]
Issue 3: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions:

Possible CauseSuggested Solution
Pipetting Errors Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability between wells.[6]
Temperature Fluctuations Ensure all reagents and the reaction plate are maintained at a consistent temperature throughout the assay.[10]
Incomplete Mixing Gently mix all components thoroughly before starting the reaction and after adding each reagent.
Edge Effects in Microplates To avoid evaporation at the edges of the plate, which can concentrate reactants, consider not using the outer wells or filling them with buffer/water.

Quantitative Data Summary

The following table summarizes the reported kinetic parameters for this compound/ITP3K. It is important to note that these values can vary based on the specific experimental conditions.

ParameterReported ValueEnzyme SourceReference
Km for IP3 0.2 µMPartially purified from Jurkat cells[2]
Vmax 0.09 nmol/min/mg proteinPartially purified from Jurkat cells[2]

Experimental Protocols

Protocol 1: Radiolabeled this compound/ITP3K Activity Assay

This protocol is a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into the substrate.

Materials:

  • Purified or partially purified this compound/ITP3K enzyme

  • Inositol 1,4,5-trisphosphate (IP3) substrate

  • [γ-32P]ATP (high specific activity)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and a specific concentration of free Ca2+ in the µM range)

  • Stop solution (e.g., EDTA or acid)

  • Method for separating product from substrate (e.g., anion exchange chromatography or thin-layer chromatography)

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix on ice by combining the kinase reaction buffer, IP3 substrate, and this compound/ITP3K enzyme.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at the desired temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the stop solution.

  • Separate the radiolabeled product (IP4) from the unreacted [γ-32P]ATP and radiolabeled substrate.

  • Quantify the amount of radioactivity in the product fraction using a scintillation counter.

  • Calculate the enzyme activity, typically expressed as pmol or nmol of phosphate incorporated per minute per milligram of enzyme.

Protocol 2: Non-Radioactive this compound/ITP3K Activity Assay (Conceptual)

While a specific non-radioactive kit for this compound/ITP3K may not be commercially available, the principle of such an assay would likely involve measuring the amount of ADP produced, which is stoichiometric with the amount of IP4 generated.

Materials:

  • Purified this compound/ITP3K enzyme

  • IP3 substrate

  • ATP

  • Kinase reaction buffer (as above)

  • ADP detection reagent (e.g., a luciferase/luciferin-based system that measures ATP consumption or a coupled enzyme system that detects ADP)

  • Luminometer or spectrophotometer

Procedure:

  • Set up the kinase reaction as described in the radiolabeled assay protocol, but using non-radiolabeled ATP.

  • Incubate for the desired time and temperature.

  • Stop the kinase reaction according to the detection kit's instructions.

  • Add the ADP detection reagent.

  • Incubate as required by the detection kit.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate enzyme activity based on a standard curve of ADP.

Visualizations

HibK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) Receptor Cell Surface Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG This compound This compound / ITP3K IP3->this compound substrate Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) This compound->IP4 produces Downstream Downstream Signaling IP4->Downstream Ca_Release->this compound activates

Caption: Simplified signaling pathway involving this compound/ITP3K.

Troubleshooting_Workflow Start Start: Unexpected Assay Result Check_Activity No / Low Activity Start->Check_Activity Check_Background High Background Start->Check_Background Check_Reproducibility Inconsistent Results Start->Check_Reproducibility Inactive_Enzyme Verify Enzyme Activity (New batch, Positive Control) Check_Activity->Inactive_Enzyme Yes Suboptimal_Conditions Optimize Assay Conditions (pH, Temp, Cofactors) Check_Activity->Suboptimal_Conditions No Contaminated_Reagents Use Fresh, High-Purity Reagents Check_Background->Contaminated_Reagents Yes Washing_Steps Optimize Washing Protocol (Filter-binding assays) Check_Background->Washing_Steps No Pipetting_Error Review Pipetting Technique (Use Master Mix) Check_Reproducibility->Pipetting_Error Yes Temp_Fluctuation Ensure Consistent Temperature Check_Reproducibility->Temp_Fluctuation No Incorrect_Substrate_Conc Check Substrate Concentration (around Km) Suboptimal_Conditions->Incorrect_Substrate_Conc Detection_Issue Validate Detection System Incorrect_Substrate_Conc->Detection_Issue Interfering_Substances Identify and Remove Interfering Compounds Washing_Steps->Interfering_Substances Mixing_Issues Ensure Thorough Mixing Temp_Fluctuation->Mixing_Issues Edge_Effects Mitigate Plate Edge Effects Mixing_Issues->Edge_Effects

Caption: A logical workflow for troubleshooting this compound/ITP3K assays.

References

Technical Support Center: HIBCH Modifying Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) modifying enzyme inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is HIBCH and why is it a target of interest?

A1: HIBCH, or 3-hydroxyisobutyryl-CoA hydrolase, is a mitochondrial enzyme that plays a crucial role in the catabolism of the branched-chain amino acid, valine.[1] It catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[1] Inhibition of HIBCH can lead to a buildup of upstream metabolites, disrupting the valine degradation pathway.[1][2] This disruption has been shown to selectively reduce the proliferation of malignant prostate cancer cells and impair cellular respiration, highlighting HIBCH as a potential therapeutic target in cancer metabolism.[3][4]

Q2: What are the general characteristics of HIBCH inhibitors?

A2: HIBCH inhibitors are typically small molecules designed to interact with the enzyme's active site.[2] Their mechanism of action can vary; they may act as substrate mimics, bind to key catalytic residues to block substrate access, or bind to an allosteric site to induce a conformational change that reduces catalytic efficiency.[2]

Q3: What are off-target effects, and why are they a concern with HIBCH inhibitors?

A3: Off-target effects occur when an inhibitor binds to and affects proteins other than the intended target.[5] This is a significant concern as it can lead to misinterpretation of experimental results, cellular toxicity, and adverse side effects in a clinical setting.[5] For HIBCH inhibitors, off-target binding could modulate other metabolic or signaling pathways, leading to a complex cellular response that is not solely due to the inhibition of HIBCH.

Q4: How can I identify potential off-target effects of my HIBCH inhibitor?

A4: A common and effective method for identifying off-target effects is kinome profiling. This involves screening your inhibitor against a large panel of kinases to determine its selectivity.[5] Additionally, activity-based protein profiling (ABPP) can be used to assess the interaction of the inhibitor with a broader range of enzymes in human cells and tissues.[6] Comparing the cellular phenotype induced by the inhibitor with the known consequences of HIBCH inhibition can also provide clues about potential off-target activity.[5]

Troubleshooting Experimental Assays

This section provides guidance on common issues that may arise during in vitro experiments with HIBCH inhibitors.

Issue Possible Cause Troubleshooting Steps Expected Outcome
No or low inhibition observed Inhibitor insolubility: The inhibitor is not fully dissolved in the assay buffer.1. Visually inspect the stock solution for precipitates. 2. Dissolve the inhibitor in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting in the assay buffer. 3. Test the enzyme's tolerance to the final concentration of the organic solvent.The inhibitor is fully solubilized, ensuring its availability to interact with the enzyme.
Inhibitor degradation: The inhibitor is unstable under the experimental conditions.1. Prepare fresh inhibitor solutions for each experiment. 2. Check the manufacturer's storage recommendations. 3. If possible, verify the integrity of the inhibitor using analytical methods like HPLC.The observed lack of inhibition is not due to a degraded compound.
Incorrect enzyme or substrate concentration: The concentrations are not optimal for detecting inhibition.1. Ensure the enzyme concentration results in a linear reaction rate over the measurement period. 2. Use a substrate concentration at or near the Michaelis constant (Km) for competitive inhibition assays.The assay conditions are optimized for sensitive detection of inhibitory activity.
Inconsistent results between experiments Reagent variability: Inconsistent preparation of buffers, enzyme, or substrate solutions.1. Prepare reagents fresh and consistently for each experiment. 2. Use calibrated pipettes and ensure accurate measurements. 3. Thaw all components completely and mix gently before use.[7]Reduced variability in results and increased reproducibility.
Temperature or pH fluctuations: The enzyme is sensitive to changes in temperature and pH.1. Use a temperature-controlled plate reader or water bath. 2. Ensure the assay buffer is at the optimal pH for the enzyme and that this is consistent across experiments.Stable enzyme activity and more reliable data.
High background signal Non-enzymatic substrate degradation: The substrate is breaking down without enzymatic activity.1. Run a "no-enzyme" control containing the substrate and inhibitor (or vehicle) to measure non-enzymatic degradation.Accurate measurement of enzyme-specific activity.
Interference from test compound: The inhibitor itself absorbs light or fluoresces at the detection wavelength.1. Run a control with the inhibitor in the assay buffer without the enzyme or substrate. 2. If interference is observed, consider a different assay format with an alternative detection method.The measured signal accurately reflects the enzymatic reaction.

Data Presentation: Quantitative Analysis of Inhibitor Potency

While specific, comprehensive public data on the off-target profiles of a wide range of HIBCH inhibitors is limited, the following table provides a template for how to present such data once obtained. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeOn-Target IC50 (nM)Off-Target EnzymeOff-Target IC50 (nM)Selectivity (Off-Target IC50 / On-Target IC50)
Compound X HIBCH[Insert Value]Kinase A[Insert Value][Calculate Value]
Protease B[Insert Value][Calculate Value]
Compound Y HIBCH[Insert Value]Kinase C[Insert Value][Calculate Value]
Hydrolase D[Insert Value][Calculate Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

Protocol 1: HIBCH Enzymatic Activity Assay (Coupled Enzyme Assay)

This protocol describes a method to measure HIBCH activity by coupling the reaction to another enzyme, crotonase, and monitoring the change in absorbance.

Materials:

  • Cell lysate or purified HIBCH enzyme

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% (w/v) Triton X-100

  • Methacrylyl-CoA (substrate)

  • Crotonase

  • 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare the Assay Cocktail: In a cuvette, prepare a 1 mL assay cocktail containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% (w/v) Triton X-100, and 0.1 mM DTNB.

  • Add Enzyme and Crotonase: Add the cell lysate or purified HIBCH enzyme solution and crotonase (10 units/mL) to the cuvette.

  • Initiate the Reaction: Start the reaction by adding 0.2 mM methacrylyl-CoA.

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer heated to 30°C and monitor the change in absorbance at 412 nm for 2 minutes. The rate of increase in absorbance is proportional to the HIBCH activity.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.

Protocol 2: Determining Inhibitor IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against HIBCH.

Materials:

  • Purified HIBCH enzyme

  • HIBCH inhibitor of interest

  • All reagents and equipment from Protocol 1

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor solutions.

  • Pre-incubation: In a 96-well plate, add a constant amount of HIBCH enzyme to each well. Then, add the different concentrations of the inhibitor or the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction: Initiate the enzymatic reaction by adding the substrate (methacrylyl-CoA), crotonase, and DTNB mixture to all wells. Immediately begin monitoring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (which represents 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[8]

Visualizations

Valine Catabolism Pathway

The following diagram illustrates the metabolic pathway for valine degradation, highlighting the position of HIBCH.

G Valine Valine BCAT BCAT Valine->BCAT a_Ketoisovalerate α-Ketoisovalerate BCAT->a_Ketoisovalerate BCKDH BCKDH a_Ketoisovalerate->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA IBD IBD Isobutyryl_CoA->IBD Methacrylyl_CoA Methacrylyl-CoA IBD->Methacrylyl_CoA ECHS1 ECHS1 Methacrylyl_CoA->ECHS1 Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA ECHS1->Hydroxyisobutyryl_CoA HIBCH HIBCH Hydroxyisobutyryl_CoA->HIBCH Hydroxyisobutyrate 3-Hydroxyisobutyrate HIBCH->Hydroxyisobutyrate HIBADH HIBADH Hydroxyisobutyrate->HIBADH Methylmalonate_semialdehyde Methylmalonate semialdehyde HIBADH->Methylmalonate_semialdehyde MMSDH MMSDH Methylmalonate_semialdehyde->MMSDH Propionyl_CoA Propionyl-CoA MMSDH->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: The valine catabolism pathway with HIBCH highlighted.

Experimental Workflow for Troubleshooting HIBCH Inhibition Assays

This workflow provides a logical sequence of steps to diagnose issues in your HIBCH inhibitor experiments.

G start No Inhibition Observed check_inhibitor Check Inhibitor Integrity (Solubility, Degradation) start->check_inhibitor inhibitor_ok Inhibitor OK? check_inhibitor->inhibitor_ok fix_inhibitor Prepare Fresh Inhibitor inhibitor_ok->fix_inhibitor No check_assay_conditions Verify Assay Conditions (pH, Temperature) inhibitor_ok->check_assay_conditions Yes fix_inhibitor->check_inhibitor conditions_ok Conditions OK? check_assay_conditions->conditions_ok adjust_conditions Optimize Assay Conditions conditions_ok->adjust_conditions No check_enzyme_substrate Evaluate Enzyme & Substrate (Concentration, Activity) conditions_ok->check_enzyme_substrate Yes adjust_conditions->check_assay_conditions enzyme_ok Enzyme/Substrate OK? check_enzyme_substrate->enzyme_ok optimize_enzyme Optimize Concentrations enzyme_ok->optimize_enzyme No review_controls Review Controls (No-Enzyme, Vehicle) enzyme_ok->review_controls Yes optimize_enzyme->check_enzyme_substrate controls_ok Controls Valid? review_controls->controls_ok fix_controls Repeat with Valid Controls controls_ok->fix_controls No consider_off_target Consider Off-Target or Alternative Mechanisms controls_ok->consider_off_target Yes fix_controls->review_controls

Caption: A logical workflow for troubleshooting HIBCH inhibition assays.

References

normalization strategies for quantitative HibK proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their quantitative histone lysine β-hydroxybutyrylation (HibK) proteomics experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during quantitative this compound proteomics experiments, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low or No Signal for this compound Peptides 1. Inefficient enrichment of β-hydroxybutyrylated peptides.2. Low abundance of this compound modification in the sample.3. Suboptimal mass spectrometry (MS) parameters for this compound peptide detection.4. Poor quality or specificity of the anti-Kbhb antibody.1. Optimize the immunoaffinity enrichment protocol. Ensure sufficient antibody-bead conjugation and incubation times.[1][2]2. Increase the starting material if possible. Consider treating cells or tissues to induce higher levels of β-hydroxybutyrylation, for example, by fasting or diabetic ketoacidosis models which increase β-hydroxybutyrate levels.[3][4]3. Optimize MS parameters, including using higher-resolution scans and appropriate fragmentation techniques (e.g., HCD) to detect the specific mass shift of β-hydroxybutyrylation (+86.0368 Da).[4][5]4. Validate the specificity of the anti-Kbhb antibody using dot blot assays with synthetic peptides or by testing against other structurally similar acylations.[4][6]
High Variability Between Replicates 1. Inconsistent sample preparation and handling.2. Variability in the enrichment step.3. Fluctuations in LC-MS performance.4. Inadequate normalization of the data.1. Standardize all sample preparation steps, from protein extraction to digestion and labeling.[7][8]2. Ensure consistent antibody-bead ratios and incubation conditions for all samples during enrichment.3. Regularly check the performance of the LC-MS system with standard samples.[7][9]4. Apply robust normalization strategies. Consider using a reference sample or a spike-in standard for normalization across different runs.
Poor Quantification Accuracy 1. Inappropriate normalization strategy for the experimental design.2. Interference from co-eluting peptides.3. Incomplete isotopic labeling (for SILAC or TMT).4. Presence of missing values in the dataset.1. Choose a normalization method appropriate for your data. For PTMs like this compound, it's often necessary to normalize to the total protein abundance to distinguish changes in modification stoichiometry from changes in protein expression.[10]2. Use high-resolution mass spectrometry to minimize interference. Employ stringent data filtering criteria to remove ambiguous peptide identifications.[11]3. For SILAC, ensure complete incorporation of heavy amino acids by culturing cells for a sufficient number of doublings. For TMT, ensure complete labeling by optimizing the TMT reagent-to-peptide ratio.[12]4. Utilize appropriate imputation methods for missing values, distinguishing between values missing at random and those missing not at random.[10]
Anti-Kbhb Antibody Cross-reactivity 1. The antibody may recognize other short-chain acylations with similar structures to β-hydroxybutyrylation.2. The antibody may have off-target binding to unrelated proteins.1. Perform peptide array analysis to test the antibody's specificity against a panel of different lysine modifications.[13]2. Validate antibody specificity using knockout or knockdown models for the protein of interest, if applicable.[14]3. Include competition assays with free β-hydroxybutyrylated lysine during Western blotting or immunoprecipitation to confirm specific binding.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding quantitative this compound proteomics.

1. What are the most common normalization strategies for quantitative this compound proteomics?

Normalization is a critical step to correct for systematic variations and allow for accurate comparison between samples.[10] For quantitative this compound proteomics, common strategies include:

  • Total Protein Normalization: This is often the most appropriate method for post-translational modification (PTM) studies. The intensity of this compound peptides is normalized to the abundance of the corresponding protein. This helps to distinguish changes in the stoichiometry of the modification from changes in the overall protein level.

  • Global Normalization Methods: These methods assume that the majority of proteins/peptides do not change across samples.

    • Median Normalization: Assumes the median intensity across all samples should be the same.

    • Quantile Normalization: Aligns the distribution of intensities across all samples.

    • Variance Stabilizing Normalization (VSN): A robust method that stabilizes the variance across the intensity range.

  • Reference-Based Normalization:

    • Internal Standards: Involves spiking in a known amount of a standard protein or peptide mixture into each sample for normalization.

    • Reference Sample: A pooled sample from all experimental conditions can be used as a reference to normalize across different runs, particularly in large-scale TMT experiments.[15]

2. How do I choose the right quantification strategy for my this compound experiment (Label-Free vs. Labeling)?

The choice between label-free and labeling strategies depends on the experimental goals, sample type, and available resources.

Strategy Pros Cons Best Suited For
Label-Free Quantification (LFQ) - Simple experimental workflow.- No limit on the number of samples.- Cost-effective.[16]- Can be affected by run-to-run variation.- Requires stringent data processing for alignment.[10]- May have more missing values.- Large-scale studies with many samples.- Biomarker discovery.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - High accuracy and precision.- Samples are mixed early, minimizing downstream variation.[7]- Limited to cell culture experiments.- Requires complete metabolic labeling.- Can be expensive.- Studies investigating dynamic changes in this compound in response to stimuli in cultured cells.
Tandem Mass Tag (TMT) Labeling - High multiplexing capacity (up to 18 samples).- High precision due to isobaric labeling.- Can suffer from ratio compression.- Labeling reaction adds complexity to the workflow.- Studies comparing multiple conditions or time points.- Analysis of limited sample material.

3. What are the key considerations for sample preparation in this compound proteomics?

  • Enrichment of this compound Peptides: Due to the low stoichiometry of many PTMs, enrichment is crucial. Immunoaffinity purification using a specific anti-Kbhb antibody is the most common method.[1][2]

  • Starting Material: A sufficient amount of starting material is necessary to detect low-abundance this compound sites.

  • Inhibition of Deacylases: During cell lysis and protein extraction, it is important to use inhibitors of histone deacetylases (HDACs) and sirtuins, as some of these enzymes have been shown to remove β-hydroxybutyrylation.[17]

4. What is the significance of the mass shift for β-hydroxybutyrylation?

The addition of a β-hydroxybutyryl group to a lysine residue results in a mass increase of 86.0368 Da .[4] Accurate detection of this specific mass shift is essential for the confident identification of this compound sites by mass spectrometry.

Experimental Protocols

Detailed methodologies for key experiments in quantitative this compound proteomics are provided below.

Protocol 1: Immunoaffinity Enrichment of β-hydroxybutyrylated (Kbhb) Peptides

This protocol describes the enrichment of Kbhb-containing peptides from a complex protein digest using an anti-Kbhb antibody.

  • Peptide Preparation: Start with a tryptic digest of your protein sample. It is recommended to perform high-pH reversed-phase fractionation of the peptides to reduce complexity before enrichment.[1]

  • Antibody-Bead Conjugation: Conjugate a pan-specific anti-Kbhb antibody to protein A/G agarose beads.

  • Enrichment: a. Dissolve the fractionated peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[2] b. Incubate the peptide solution with the antibody-conjugated beads overnight at 4°C with gentle rotation. c. Wash the beads extensively to remove non-specifically bound peptides. Perform four washes with NETN buffer and two washes with ddH₂O.[2]

  • Elution: a. Elute the enriched Kbhb peptides from the beads using a solution of 0.1% trifluoroacetic acid (TFA).[2] b. Dry the eluted peptides in a vacuum centrifuge and desalt using a C18 StageTip before LC-MS/MS analysis.

Protocol 2: Label-Free Quantitative Analysis of this compound

This protocol outlines a general workflow for label-free quantification of this compound.

  • Sample Preparation: Prepare protein lysates from your different experimental conditions. Quantify the protein concentration accurately.

  • Protein Digestion: Perform in-solution or in-gel digestion of the proteins using trypsin.

  • Enrichment: Enrich for Kbhb peptides using the protocol described above (Protocol 1).

  • LC-MS/MS Analysis: a. Analyze each enriched peptide sample separately by nano-LC-MS/MS. b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. c. Optimize MS parameters for the detection of the +86.0368 Da mass shift on lysine residues.[5]

  • Data Analysis: a. Use a software platform like MaxQuant or Spectronaut for peptide identification and quantification. b. Perform retention time alignment across all runs. c. Normalize the data using an appropriate method (e.g., total protein normalization). d. Perform statistical analysis to identify significantly regulated this compound sites.

Protocol 3: TMT-based Quantitative Analysis of this compound

This protocol provides a workflow for TMT-based quantification of this compound.

  • Sample Preparation and Digestion: Prepare and digest protein samples from up to 18 different conditions.

  • TMT Labeling: a. Label the peptides from each condition with a different TMTpro isobaric tag according to the manufacturer's instructions. b. Ensure a sufficient TMT-to-peptide ratio for complete labeling.[18] c. Quench the labeling reaction.

  • Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.

  • Fractionation: Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase chromatography to reduce complexity.

  • Enrichment: Enrich for Kbhb peptides from each fraction using the protocol described above (Protocol 1).

  • LC-MS/MS Analysis: a. Analyze each enriched fraction by nano-LC-MS/MS. b. Use an MS3 method to minimize ratio compression and improve quantification accuracy.

  • Data Analysis: a. Use software capable of analyzing TMT data (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities. b. Normalize the data, often using a reference channel containing a pooled sample. c. Perform statistical analysis to determine changes in this compound levels across conditions.

Visualizations

Signaling Pathway of Histone Lysine β-hydroxybutyrylation

HibK_Signaling_Pathway cluster_Metabolism Metabolic State cluster_Enzymatic_Regulation Enzymatic Regulation cluster_Chromatin Chromatin Level cluster_Downstream_Effects Downstream Effects Fasting Fasting BHB β-hydroxybutyrate Fasting->BHB Diabetic Ketoacidosis Diabetic Ketoacidosis Diabetic Ketoacidosis->BHB p300 p300 (Writer) BHB->p300 substrate Histones Histones p300->Histones adds this compound HibK_Histones β-hydroxybutyrylated Histones p300->HibK_Histones HDACs HDAC1/2 (Erasers) HDACs->Histones HDACs->HibK_Histones removes this compound Gene_Expression Altered Gene Expression HibK_Histones->Gene_Expression Metabolic_Pathways Regulation of Metabolic Pathways Gene_Expression->Metabolic_Pathways

Caption: Regulation of histone lysine β-hydroxybutyrylation (this compound) by metabolic state and enzymes.

Experimental Workflow for Quantitative this compound Proteomics

HibK_Workflow cluster_Sample_Prep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis cluster_Data_Processing Data Processing & Interpretation Protein_Extraction 1. Protein Extraction Digestion 2. Tryptic Digestion Protein_Extraction->Digestion Labeling 3. Isotopic Labeling (e.g., TMT, SILAC) or Label-Free Digestion->Labeling Immunoaffinity 4. Immunoaffinity Purification (anti-Kbhb antibody) Labeling->Immunoaffinity LC_MS 5. LC-MS/MS Analysis Immunoaffinity->LC_MS Identification 6. Peptide/Protein Identification LC_MS->Identification Quantification 7. Quantification Identification->Quantification Normalization 8. Normalization Quantification->Normalization Statistics 9. Statistical Analysis Normalization->Statistics Interpretation 10. Biological Interpretation Statistics->Interpretation

Caption: A typical workflow for quantitative this compound proteomics experiments.

References

Validation & Comparative

Validating the Function of a Specific ε-N-2-Hydroxyisobutyryl-lysine (HibK) Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the functional significance of a novel post-translational modification (PTM) is a critical step in understanding cellular signaling and disease pathogenesis. This guide provides a comparative overview of experimental approaches to validate the function of a specific ε-N-2-hydroxyisobutyryl-lysine (HibK) site, a recently identified histone mark.[1][2][3][4][5] While not a traditional phosphorylation event, the principles of validating this acylation share common ground with the study of phosphorylation sites.

This guide will objectively compare the performance of key methodologies, provide supporting experimental data formats, and detail protocols for essential experiments.

Introduction to this compound and the Validation Challenge

ε-N-2-hydroxyisobutyryl-lysine (this compound) is a widespread histone modification that, like acetylation and other acylations, neutralizes the positive charge of lysine and introduces a bulkier side chain.[2] These changes can alter chromatin structure and function by affecting nucleosome stability and creating binding sites for specific reader proteins. Validating the function of a specific this compound site requires a multi-faceted approach to unequivocally link the modification at that site to a biological outcome.

The core challenges in validating a this compound site lie in:

  • Detection and Quantification: Developing robust methods to identify and quantify the stoichiometry of this specific modification in cells.

  • Functional Interrogation: Differentiating the effect of the this compound modification from the unmodified lysine or other potential modifications at the same site.

  • Mechanistic Insight: Identifying the "writer" (acyltransferase), "eraser" (deacylase), and "reader" (binding protein) proteins associated with the this compound mark.

Comparative Analysis of Validation Methodologies

The validation of a this compound site typically involves a combination of proteomics, molecular biology, and biochemical assays. Below is a comparison of the primary techniques.

Methodology Principle Strengths Limitations Typical Application
Mass Spectrometry (MS)-based Proteomics Identification and quantification of post-translationally modified peptides from complex protein mixtures.High sensitivity and specificity for identifying novel PTMs and their precise location.[6][7][8][9] Enables quantitative analysis (e.g., SILAC, TMT, label-free) to measure changes in modification levels.Can be challenging for low-abundance modifications. Labile modifications may require specialized protocols.Initial discovery and confirmation of the this compound site in vivo. Quantifying changes in this compound levels in response to stimuli.
Site-Directed Mutagenesis Altering the codon for the target lysine to one that cannot be modified (e.g., alanine or arginine) or one that mimics the modified state.Directly tests the functional necessity of the modification at a specific site. Allows for the creation of "modification-dead" and potentially "mimic" mutants for functional studies.The mutant protein may not perfectly mimic the wild-type or modified states, potentially leading to artifacts. Does not provide information on the dynamics of the modification.To assess the impact of the this compound modification on protein function, localization, or interaction with other molecules in vitro and in vivo.
In Vitro Acylation/Deacylation Assays Reconstituting the modification event in a test tube with purified components (substrate, enzyme, donor molecule).Allows for the direct identification of the "writer" and "eraser" enzymes responsible for adding and removing the this compound mark. Provides kinetic parameters of the enzymatic reaction.In vitro conditions may not fully recapitulate the cellular environment. Requires purified and active components, which can be challenging to obtain.To identify the specific acyltransferase and deacylase for the this compound site. To screen for inhibitors of these enzymes.
Antibody-based Detection (e.g., Western Blot, ChIP) Using antibodies that specifically recognize the this compound modification.Provides a relatively simple and rapid method for detecting the presence of the modification. Can be used to assess changes in global or protein-specific this compound levels.Generation of highly specific antibodies to a novel PTM can be challenging and time-consuming. May not be suitable for quantifying stoichiometry.To monitor changes in this compound levels in response to cellular perturbations. To perform chromatin immunoprecipitation (ChIP) to determine the genomic localization of this compound-modified histones.

Experimental Protocols

Mass Spectrometry-Based Identification and Quantification of a this compound Site

This protocol provides a general workflow for identifying a this compound site from cell lysate.

Methodology:

  • Protein Extraction and Digestion: Extract total protein from cells or tissues under conditions that preserve PTMs (e.g., with deacetylase and other enzyme inhibitors). Digest the proteins into peptides using a specific protease, such as trypsin.

  • Peptide Enrichment (Optional but Recommended): To enhance the detection of low-abundance this compound-modified peptides, perform an enrichment step. This can be achieved using antibodies specific for the this compound modification or through chromatographic techniques that separate peptides based on their physicochemical properties. For non-canonical modifications, an unbiased enrichment strategy like Strong Anion Exchange (SAX) chromatography (UPAX) can be effective.[10][11][12][13]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information (MS/MS).

  • Database Searching: Use specialized search algorithms to match the acquired MS/MS spectra against a protein sequence database. The search parameters should be set to include this compound as a variable modification on lysine residues.

  • Data Validation and Quantification: Manually validate the identification of the this compound-modified peptide. For quantitative analysis, compare the signal intensity of the modified peptide across different samples.

Diagram: Mass Spectrometry Workflow for this compound Site Identification

G cluster_0 Sample Preparation cluster_1 Enrichment & Analysis cluster_2 Data Analysis cell_lysate Cell Lysate protein_extraction Protein Extraction cell_lysate->protein_extraction tryptic_digest Tryptic Digest protein_extraction->tryptic_digest enrichment This compound Peptide Enrichment tryptic_digest->enrichment lc_msms LC-MS/MS enrichment->lc_msms database_search Database Search lc_msms->database_search validation Validation & Quantification database_search->validation final_result final_result validation->final_result Identified this compound Site

Caption: Workflow for the identification and validation of a this compound site using mass spectrometry.

Site-Directed Mutagenesis to Validate this compound Site Function

This protocol outlines the generation of mutants to study the functional role of a this compound site.

Methodology:

  • Plasmid Template: Obtain a plasmid containing the gene of interest.

  • Primer Design: Design primers that contain the desired mutation. For a "modification-dead" mutant, the lysine (K) codon is typically changed to an alanine (A) or arginine (R) codon. Creating a "mimic" for this compound is not straightforward, as no single amino acid perfectly replicates its structure and charge. However, one might consider mutations to glutamine (Q) to mimic the charge neutralization, though this does not replicate the bulk of the this compound group.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the designed primers and the plasmid template. This will amplify the entire plasmid, incorporating the desired mutation.

  • Template Removal: Digest the parental, methylated plasmid DNA using the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

  • Functional Assays: Transfect the wild-type and mutant plasmids into a suitable cell line and perform functional assays to compare their behavior. These assays could include measuring enzymatic activity, assessing protein-protein interactions, or observing cellular localization.

Diagram: Site-Directed Mutagenesis Workflow

G start Plasmid with Gene of Interest primer_design Design Mutant Primers start->primer_design mutagenesis_pcr Mutagenesis PCR start->mutagenesis_pcr primer_design->mutagenesis_pcr dpni_digest DpnI Digestion of Template mutagenesis_pcr->dpni_digest transformation Transformation into E. coli dpni_digest->transformation verification Sequence Verification transformation->verification functional_assays Functional Assays verification->functional_assays

Caption: A streamlined workflow for creating and verifying site-directed mutants.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the effects of this compound site mutations.

Table 1: Quantitative Mass Spectrometry Data Summary

Protein This compound Site Condition 1 (Fold Change) Condition 2 (Fold Change) p-value
Histone H3K182.50.80.01
Protein XK1231.21.10.45
...............

Table 2: Functional Assay Data Summary

Construct Enzymatic Activity (U/mg) Binding Affinity (Kd, µM) Cellular Localization
Wild-Type150 ± 121.5 ± 0.2Nuclear
K123A Mutant25 ± 515.0 ± 1.8Cytoplasmic
K123R Mutant30 ± 612.5 ± 1.5Cytoplasmic

Concluding Remarks

Validating the function of a specific this compound site requires a rigorous and multi-pronged experimental approach. While mass spectrometry is indispensable for the initial identification and quantification of the modification, site-directed mutagenesis coupled with functional assays is crucial for elucidating its biological significance. The methodologies and data presentation formats provided in this guide offer a framework for designing and executing experiments to unravel the functional roles of this and other novel post-translational modifications. The continued development of tools and techniques for studying non-canonical PTMs will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular processes.[10][11][12][13][14]

References

The Orchestrated Dance of Cellular Regulation: A Comparative Guide to the Cross-Talk Between Histidine β-ketobutyrylation (HibK) and Other Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate layers of cellular regulation is paramount. While individual post-translational modifications (PTMs) have been extensively studied, the functional cross-talk between these modifications represents a new frontier in deciphering the complexity of the proteome. This guide provides a comparative analysis of the emerging PTM, histidine β-ketobutyrylation (HibK), and its potential interplay with other well-established PTMs like phosphorylation, acetylation, and ubiquitination.

Histidine β-ketobutyrylation is a recently identified PTM where a β-ketobutyryl group is added to a histidine residue on a protein. While research into its specific functions is ongoing, its presence on key metabolic enzymes and histones suggests a significant role in cellular regulation. The combinatorial action of multiple PTMs on a single protein, known as PTM cross-talk, can create a highly sophisticated regulatory code that dictates protein function, localization, and stability.[1] Although direct experimental evidence for cross-talk involving this compound is still emerging, by examining proteins co-modified by this compound and other PTMs, we can infer potential regulatory relationships and guide future research.

Methodology for Investigating PTM Cross-Talk

The study of PTM cross-talk, particularly for novel modifications like this compound, relies heavily on advanced proteomic techniques. Mass spectrometry-based proteomics is a powerful, unbiased approach to identify and quantify thousands of PTMs at single amino acid resolution.[1]

Key Experimental Protocols:
  • Global PTM Analysis by Quantitative Mass Spectrometry:

    • Cell Culture and Lysate Preparation: Cells or tissues of interest are cultured under specific conditions (e.g., with or without a stimulus). Proteins are extracted using lysis buffers containing a cocktail of phosphatase, deacetylase, and protease inhibitors to preserve the PTMs.

    • Protein Digestion: Proteins are digested into peptides, typically using the enzyme trypsin.

    • PTM Enrichment: Due to the low stoichiometry of many PTMs, an enrichment step is crucial. This is often achieved using antibodies specific to the PTM of interest (e.g., anti-HibK, anti-phosphotyrosine, anti-acetyllysine antibodies) to immunoprecipitate the modified peptides.

    • LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of the PTM.

    • Data Analysis: The resulting spectra are searched against protein databases to identify the modified proteins and PTM sites. Quantitative analysis, often using techniques like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), allows for the comparison of PTM levels across different conditions.

  • Site-Directed Mutagenesis and Functional Assays:

    • Once a potential cross-talk is identified (e.g., a protein is found to be both this compound-modified and phosphorylated at nearby sites), site-directed mutagenesis can be used to probe the functional relationship.

    • The amino acid at the PTM site can be mutated to a residue that cannot be modified (e.g., histidine to alanine for this compound, serine to alanine for phosphorylation) or to a residue that mimics the modified state (e.g., serine to aspartic acid to mimic phosphorylation).

    • The functional consequences of these mutations on protein activity, stability, or protein-protein interactions are then assessed using in vitro or cell-based assays.

Below is a workflow diagram illustrating the process of identifying PTM cross-talk.

PTM_Crosstalk_Workflow cluster_sample_prep Sample Preparation cluster_enrichment PTM Enrichment cluster_analysis Analysis cluster_output Output CellCulture Cell Culture / Tissue Lysis Lysis with Inhibitors CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrich_this compound Anti-HibK IP Digestion->Enrich_this compound Enrich_Other Anti-Other PTM IP (e.g., pTyr, AcK) Digestion->Enrich_Other LCMS LC-MS/MS Analysis Enrich_this compound->LCMS Enrich_Other->LCMS DB_Search Database Search & PTM ID LCMS->DB_Search Quant Quantitative Analysis DB_Search->Quant Validation Functional Validation (e.g., Mutagenesis) Quant->Validation Crosstalk Identify PTM Cross-Talk Validation->Crosstalk

A generalized workflow for the identification of PTM cross-talk using mass spectrometry.

Comparative Analysis of this compound and Other PTMs

While direct functional links are yet to be fully elucidated, proteomic surveys have identified proteins that are substrates for both this compound and other major PTMs. This co-occurrence provides a foundation for hypothesizing and testing potential cross-talk mechanisms.

This compound and Phosphorylation

Phosphorylation is one of the most ubiquitous PTMs, regulating nearly every cellular process by adding a phosphate group to serine, threonine, or tyrosine residues. This modification can create binding sites for other proteins or induce conformational changes that alter protein activity.

Potential Cross-Talk Mechanisms:

  • Competitive Regulation: this compound and phosphorylation could compete for the same or nearby residues. The presence of one modification might sterically hinder the "writer" enzyme of the other from accessing its target site.

  • Allosteric Regulation: Modification at one site could induce a conformational change in the protein that either promotes or inhibits the addition of the other modification at a distant site.

  • Recruitment/Repulsion of Signaling Molecules: A phosphorylated residue can recruit specific binding proteins (e.g., those with SH2 domains). The presence of a nearby this compound modification could modulate this interaction, either enhancing or weakening the binding.

The diagram below illustrates a hypothetical scenario where phosphorylation of a kinase regulates its ability to be modified by this compound, which in turn affects its activity.

HibK_Phospho_Crosstalk cluster_pathway Hypothetical Kinase Regulation Kinase_Inactive Kinase (Inactive) Kinase_Active_P Kinase (Active) + Phosphorylation Kinase_Inactive_this compound Kinase (Inactive) + this compound Kinase_Inactive->Kinase_Inactive_this compound this compound added Kinase_Modulated Kinase (Modulated Activity) + Phosphorylation + this compound Phosphatase Phosphatase Kinase_Active_P->Phosphatase P removed HibK_Eraser This compound Eraser Kinase_Inactive_this compound->HibK_Eraser this compound removed Kinase_Modulated->HibK_Eraser this compound removed Upstream_Kinase Upstream Kinase Upstream_Kinase->Kinase_Inactive P HibK_Writer This compound Writer HibK_Writer->Kinase_Active_P this compound added Phosphatase->Kinase_Inactive HibK_Eraser->Kinase_Inactive HibK_Eraser->Kinase_Active_P

Hypothetical cross-talk between phosphorylation and this compound on a target kinase.
This compound and Acetylation

Lysine acetylation is a key PTM in gene regulation and metabolism, neutralizing the positive charge of lysine residues. This modification is well-known for its role in altering histone-DNA interactions and regulating the activity of metabolic enzymes.

Potential Cross-Talk Mechanisms:

Given that both this compound (on histidine) and acetylation (on lysine) can occur on histone proteins, their interplay could be crucial for chromatin dynamics and gene expression.

  • Histone Code: this compound could be a new component of the "histone code," where the combination of this compound, acetylation, methylation, and phosphorylation on histone tails dictates specific downstream effects, such as the recruitment of different chromatin remodeling complexes.

  • Enzyme Regulation: The "writer" (acetyltransferase) and "eraser" (deacetylase) enzymes for acetylation might be regulated by this compound, or vice-versa. For example, the this compound modification on a histone acetyltransferase could alter its substrate specificity or activity.

This compound and Ubiquitination

Ubiquitination, the attachment of the small protein ubiquitin to a substrate, is most commonly associated with targeting proteins for degradation by the proteasome. However, different types of ubiquitination (e.g., mono- vs. poly-ubiquitination) can also mediate non-proteolytic functions such as regulating protein localization and activity.

Potential Cross-Talk Mechanisms:

  • Stability Regulation: The presence of this compound on a protein could either promote or inhibit its recognition by E3 ubiquitin ligases, thereby affecting its stability. For instance, this compound might mask a binding site for an E3 ligase, protecting the protein from degradation. Conversely, it could create a binding site for a different E3 ligase, promoting degradation.

  • Functional Switching: A protein might be functionally active when modified by this compound. Ubiquitination could then signal for the degradation of this active form, providing a mechanism to terminate its function.

Summary of Potential Cross-Talk

The following table summarizes the potential functional outcomes of cross-talk between this compound and other major PTMs. It is important to note that these are hypothesized interactions based on the known functions of the individual PTMs and await direct experimental validation.

Interacting PTMPotential Cross-Talk MechanismHypothesized Functional Outcome
Phosphorylation Competitive or allosteric regulation of writer/eraser enzymes. Modulation of protein-protein interaction domains.Fine-tuning of signaling pathways, switching enzyme activity on/off, altering protein complex formation.
Acetylation Contribution to a combinatorial "histone code". Direct regulation of metabolic enzyme activity.Regulation of gene transcription, dynamic control of metabolic fluxes.
Ubiquitination Masking or creating recognition sites for E3 ubiquitin ligases.Control of protein stability and turnover, regulation of protein localization and signaling.

Future Directions and Conclusion

The study of cross-talk involving histidine β-ketobutyrylation is a nascent field with immense potential to uncover new layers of cellular regulation. While direct evidence remains to be established, the co-occurrence of this compound with phosphorylation, acetylation, and ubiquitination on numerous proteins strongly suggests a functional interplay.

For researchers and drug development professionals, investigating this cross-talk could reveal novel regulatory nodes in disease pathways. For example, if a kinase is aberrantly activated in cancer due to a specific combination of phosphorylation and this compound, targeting the enzymes responsible for these modifications could offer a new therapeutic strategy.

The path forward requires a concerted effort using advanced proteomic techniques to map the landscape of co-existing PTMs, followed by rigorous biochemical and cell-based experiments to dissect the functional consequences of their interplay. By embracing this complexity, we can move towards a more holistic understanding of protein regulation and open new avenues for therapeutic intervention.

References

Comparative Analysis of Homeodomain-Interacting Protein Kinases (HIPKs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "HibK" is not standard in scientific literature. Our research suggests two possibilities: a typographical error for "HIPK" (Homeodomain-Interacting Protein Kinase), or a reference to the post-translational modification Lysine 2-hydroxyisobutyrylation (Khib). This guide will proceed under the assumption that "HIPK" was the intended subject, as it aligns with the request for a comparative analysis of a protein kinase. We will also briefly address the alternative possibility at the end of this report.

Introduction to Homeodomain-Interacting Protein Kinases (HIPKs)

Homeodomain-interacting protein kinases (HIPKs) are a conserved family of serine/threonine kinases that play crucial roles in embryonic development, cell proliferation, and apoptosis.[1][2] These kinases belong to the CMGC branch of the kinome and are part of the DYRK (dual-specificity tyrosine-regulated kinase) family.[3] HIPKs primarily function as nuclear proteins, where they act as co-regulators for a variety of transcription factors, including homeodomain-containing proteins.[2] Vertebrates have four HIPK paralogs (HIPK1, HIPK2, HIPK3, and HIPK4), while invertebrates like Drosophila melanogaster possess a single ortholog, highlighting both functional redundancy and diversification across species.[1]

Data Presentation: Comparison of HIPK Orthologs

The following table summarizes key characteristics of HIPK orthologs in human, mouse, and Drosophila.

FeatureHuman HIPK1Human HIPK2Human HIPK3Human HIPK4Mouse Hipk1Mouse Hipk2Drosophila Hipk
UniProt ID Q86Z02Q9H2X6Q9H422Q7Z7A4Q9QZ70Q9QZR5Q9VHW1
Amino Acids 121111891216535121111901285
Kinase Domain Similarity to Human HIPK2 High100%HighLowerHigh100%83%[4]
Key Interacting Partners p53, Axinp53, β-catenin, STAT3FADD, TRADD-p53p53, SmadsArmadillo (β-catenin), Stat92E[1][5]
Primary Cellular Localization Nucleus (nuclear speckles)Nucleus (nuclear speckles)Nucleus (nuclear speckles)CytoplasmNucleusNucleusNucleus
Known Functions Transcriptional co-repression, apoptosisTranscriptional regulation, Wnt signaling, JAK/STAT signaling, apoptosisApoptosis-Development, cell proliferationDevelopment, cell proliferation, response to genotoxic stress[2]Development, growth regulation, Wnt and JAK/STAT signaling[1][5]

Experimental Protocols: In Vitro Kinase Assay for HIPK Activity

This protocol describes a general method for assessing the kinase activity of a purified HIPK protein against a substrate, such as a transcription factor.

1. Reagents and Buffers:

  • Purified recombinant HIPK enzyme

  • Purified substrate protein (e.g., a fragment of a transcription factor containing a potential phosphorylation site)

  • Kinase reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • ATP solution: 10 mM ATP in water

  • [γ-³²P]ATP (radiolabeled ATP)

  • SDS-PAGE loading buffer

  • Phosphorylation detection reagents (e.g., autoradiography film or phosphorimager screen)

2. Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

    • 10 µL of 2x kinase reaction buffer

    • 2 µL of purified substrate protein (final concentration 1-5 µM)

    • 1 µL of purified HIPK enzyme (final concentration 50-100 nM)

    • 5 µL of distilled water

  • Initiate the reaction by adding 2 µL of ATP solution containing a final concentration of 100 µM cold ATP and 1-2 µCi of [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by adding 20 µL of 2x SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

3. Controls:

  • A reaction without the HIPK enzyme to check for autophosphorylation of the substrate.

  • A reaction without the substrate to check for autophosphorylation of the HIPK enzyme.

Mandatory Visualization: HIPK in the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the role of Hipk in the Wnt/β-catenin signaling pathway in Drosophila. In the absence of a Wnt signal, Armadillo (the Drosophila homolog of β-catenin) is targeted for degradation by a destruction complex. Hipk can phosphorylate Armadillo, leading to its stabilization and subsequent translocation to the nucleus to activate target gene expression.[1]

Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits Armadillo Armadillo (β-catenin) Destruction Complex->Armadillo phosphorylates for degradation Degradation Degradation Armadillo->Degradation Armadillo_nuc Armadillo Armadillo->Armadillo_nuc translocates Hipk Hipk Hipk->Armadillo phosphorylates (stabilizes) TCF TCF Armadillo_nuc->TCF binds Target Genes Target Genes TCF->Target Genes activates transcription

References

Validating HibK Function: A Comparative Guide to Utilizing a Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of Hydroxyisobutyrate Kinase (HibK) using a knockout (KO) mouse model. While a dedicated this compound KO mouse model is not extensively documented in publicly available research, this guide draws upon established methodologies and data from analogous metabolic kinase knockout studies to present a robust strategy. We will explore the expected metabolic impact of this compound deletion, compare this approach to alternative methods, and provide detailed experimental protocols and data interpretation guidelines.

The Role of this compound in Valine Catabolism

Hydroxyisobutyrate Kinase (this compound) is a putative enzyme in the valine catabolic pathway. It is predicted to catalyze the phosphorylation of 3-hydroxyisobutyrate (3-HIB) to 3-hydroxyisobutyrate phosphate. 3-HIB is a metabolite that has been increasingly linked to metabolic disorders such as insulin resistance and type 2 diabetes.[1] Dysregulation of the valine catabolic pathway, therefore, may have significant implications for metabolic health. A knockout mouse model offers a powerful in vivo system to elucidate the precise physiological function of this compound.

The this compound Knockout Mouse Model vs. Alternative Approaches

The generation of a gene-specific knockout mouse is a cornerstone of functional genomics, allowing for the direct assessment of a gene's contribution to an organism's physiology.[2][3] While other methods exist for studying gene function, the knockout mouse provides a systemic and chronic loss-of-function context that is invaluable for understanding complex metabolic pathways.

Method Advantages Disadvantages
This compound Knockout Mouse In vivo systemic analysis of this compound function. Allows for long-term studies of metabolic phenotype. High physiological relevance.Time-consuming and expensive to generate. Potential for embryonic lethality or compensatory mechanisms.
In vitro enzyme assays Direct measurement of this compound catalytic activity. High-throughput screening of inhibitors/activators is possible.Lacks physiological context. Does not provide information on systemic effects.
siRNA/shRNA knockdown in cell lines Rapid and cost-effective method to study loss of function. Allows for mechanistic studies in specific cell types.Transient and often incomplete knockdown. Off-target effects are a concern. In vitro results may not translate to in vivo conditions.
Chemical inhibition Temporal control over protein function. Potentially applicable in vivo.Specificity of inhibitors can be a major issue. Off-target effects can confound results.

Hypothetical Phenotypic Outcomes of a this compound Knockout Mouse

Based on the presumed function of this compound in the valine catabolic pathway and the known roles of related metabolites, a this compound knockout mouse could be hypothesized to exhibit several metabolic phenotypes. The disruption of 3-HIB metabolism could lead to its accumulation, potentially impacting insulin sensitivity and lipid metabolism.

Table 1: Expected Quantitative Metabolic Phenotypes in a this compound Knockout Mouse Model
Parameter Expected Change in this compound KO Mouse Rationale Reference Data from Analogous Kinase KO Models
Plasma 3-Hydroxyisobutyrate (3-HIB) IncreasedBlockade of the valine catabolic pathway downstream of 3-HIB formation.Studies have shown elevated plasma 3-HIB is associated with insulin resistance.[1]
Fasting Blood Glucose Potentially AlteredDisruption of 3-HIB metabolism may influence glucose homeostasis.STK25 knockout mice show reduced fasting blood glucose.[4]
Glucose Tolerance Potentially ImpairedElevated 3-HIB may contribute to insulin resistance.Tbk1 mutant mice show improved glucose homeostasis.[5]
Insulin Sensitivity Potentially DecreasedAccumulation of 3-HIB could interfere with insulin signaling pathways.Inducible deletion of Map4k4 in obese mice improves insulin sensitivity.
Body Weight and Composition Potentially AlteredChanges in lipid metabolism and energy expenditure.Protein kinase STK25 knockout mice are protected from diet-induced obesity.[4] Loss of Tbk1 kinase activity protects mice from diet-induced metabolic dysfunction.[5]
Plasma Triglycerides and Cholesterol Potentially AlteredDisruption of fatty acid metabolism linked to valine catabolism.PKCδ knockout mice exhibit altered fatty acid metabolism.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful generation and analysis of a knockout mouse model. The following protocols are based on standard practices in the field.[7][8]

Protocol 1: Generation of a this compound Knockout Mouse using CRISPR/Cas9
  • Guide RNA (gRNA) Design and Synthesis: Design two gRNAs targeting the 5' and 3' ends of a critical exon of the this compound gene. Synthesize the gRNAs and the Cas9 nuclease.

  • Zygote Microinjection: Harvest zygotes from superovulated female mice. Microinject the gRNA/Cas9 ribonucleoprotein complexes into the cytoplasm of the zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

  • Genotyping of Founder Mice: At 3 weeks of age, obtain tail biopsies from the resulting pups. Extract genomic DNA and perform PCR followed by Sanger sequencing to identify founder mice with the desired deletion in the this compound gene.

  • Breeding and Colony Establishment: Breed founder mice with wild-type mice to establish germline transmission of the knockout allele. Intercross heterozygous (this compound+/-) mice to generate homozygous knockout (this compound-/-), heterozygous (this compound+/-), and wild-type (this compound+/+) littermates for experimental cohorts.

Protocol 2: Metabolic Phenotyping of this compound Knockout Mice
  • Animal Husbandry: House mice in a temperature- and light-controlled environment with ad libitum access to a standard chow diet or a high-fat diet to challenge the metabolic system. Use age- and sex-matched littermates for all experiments.[9]

  • Body Weight and Composition Analysis: Monitor body weight weekly. At the end of the study, perform Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) to determine fat and lean mass.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • ITT: Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Blood Chemistry Analysis: Collect blood via cardiac puncture at the time of sacrifice. Separate plasma and store at -80°C. Use commercial ELISA kits or mass spectrometry to measure plasma levels of 3-HIB, insulin, triglycerides, and cholesterol.

  • Gene and Protein Expression Analysis: Harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Isolate RNA and protein to perform qPCR and Western blotting, respectively, to confirm the absence of this compound expression and to investigate changes in related metabolic pathways.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex biological and experimental processes involved in validating this compound function.

HibK_Signaling_Pathway cluster_valine Valine Catabolism cluster_metabolic_effects Potential Metabolic Effects Valine Valine BCKA α-Ketoisovalerate Valine->BCKA transamination BCAT BCAT Isobutyryl_CoA Isobutyryl-CoA BCKA->Isobutyryl_CoA oxidative decarboxylation BCKDH BCKDH Three_HIB 3-Hydroxyisobutyrate (3-HIB) Isobutyryl_CoA->Three_HIB hydrolysis HIBCH HIBCH Three_HIB_P 3-Hydroxyisobutyrate-P Three_HIB->Three_HIB_P phosphorylation Insulin_Signaling Insulin Signaling Three_HIB->Insulin_Signaling modulates Lipid_Metabolism Lipid Metabolism Three_HIB->Lipid_Metabolism modulates This compound This compound (Target of Knockout) Propionyl_CoA Propionyl-CoA Three_HIB_P->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Knockout_Mouse_Workflow cluster_generation KO Mouse Generation cluster_phenotyping Metabolic Phenotyping cluster_data Data Analysis & Interpretation gRNA_Design gRNA Design & Synthesis Microinjection Zygote Microinjection gRNA_Design->Microinjection Embryo_Transfer Embryo Transfer Microinjection->Embryo_Transfer Founder_Screening Genotyping of Founders Embryo_Transfer->Founder_Screening Breeding Breeding to F1 & F2 Founder_Screening->Breeding Body_Composition Body Weight & Composition Breeding->Body_Composition Tolerance_Tests Glucose & Insulin Tolerance Tests Breeding->Tolerance_Tests Blood_Analysis Blood Chemistry (3-HIB, Insulin) Breeding->Blood_Analysis Tissue_Analysis Gene & Protein Expression Breeding->Tissue_Analysis Data_Analysis Statistical Analysis Body_Composition->Data_Analysis Tolerance_Tests->Data_Analysis Blood_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis Interpretation Functional Validation of this compound Data_Analysis->Interpretation

References

Navigating HibK Detection: A Comparative Guide to Antibodies for HYPK and Haemophilus influenzae type b

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to the growing need for precise and reliable protein detection in research and drug development, this guide provides a comprehensive comparison of commercially available antibodies for two critical targets that may be misidentified as "HibK": Huntingtin Yeast Two-Hybrid Protein K (HYPK) and Haemophilus influenzae type b (Hib). This objective overview is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable antibodies and methodologies for their specific applications.

The initialism "this compound" is ambiguous and likely a typographical error. This guide addresses the two most probable intended targets:

  • HYPK (Huntingtin Interacting Protein K): An intrinsically unstructured chaperone protein involved in crucial cellular processes such as protein folding, apoptosis, and cell cycle regulation. It is of significant interest in neurodegenerative disease research, particularly Huntington's disease, due to its interaction with the huntingtin protein.

  • Haemophilus influenzae type b (Hib): A bacterium responsible for severe invasive diseases, especially in children. Detection of antibodies against the Hib capsular polysaccharide, polyribosylribitol phosphate (PRP), is vital for assessing vaccine efficacy and individual immunity.

This guide offers a detailed comparison of antibodies for both targets, complete with experimental data, protocols, and visual aids to facilitate informed decision-making.

Comparative Analysis of Anti-HYPK Antibodies

The detection of HYPK is crucial for understanding its role in cellular pathways and its implications in disease. A variety of polyclonal and monoclonal antibodies are available for applications such as Western Blotting (WB), Immunohistochemistry (IHC), and Immunocytochemistry/Immunofluorescence (ICC/IF).

VendorCatalog NumberTypeHostValidated Applications
Thermo Fisher ScientificPA5-63098PolyclonalRabbitIHC (P), ICC/IF
Sigma-AldrichHPA055252PolyclonalRabbitIHC, ICC/IF
MyBioSourceMBS8564545PolyclonalRabbitELISA, IHC
Abcamab121263MonoclonalRabbitWB, IHC, ICC/IF, IP

Comparative Analysis of Anti-Haemophilus influenzae type b (Hib) Antibodies

The assessment of the immune response to Hib vaccination is primarily achieved by measuring IgG antibodies against the PRP capsule. This is a key metric for determining protective immunity.

VendorCatalog NumberTargetTypeValidated Applications
BiocompareMultipleH. influenzae BPolyclonal/MonoclonalELISA, ICC, IF, Agglutination
ARUP Laboratories0050542Hib IgGN/AQuantitative Multiplex Bead Assay
Mayo Clinic LaboratoriesHIBSGHib IgGN/AEnzyme Immunoassay (EIA)

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for Western Blotting for HYPK detection and ELISA for the quantification of anti-Hib PRP IgG antibodies.

Western Blot Protocol for HYPK Detection

This protocol outlines the key steps for detecting HYPK protein in cell lysates.

  • Lysate Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 15% polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary anti-HYPK antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the signal using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hib PRP IgG

This protocol is for the quantitative determination of IgG antibodies against Hib PRP in serum.

  • Plate Coating:

    • Coat a 96-well microplate with Hib PRP antigen and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

  • Sample and Standard Incubation:

    • Add diluted serum samples and a standard curve of known anti-PRP IgG concentrations to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Secondary Antibody Incubation:

    • Add an HRP-conjugated anti-human IgG secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

  • Detection and Quantification:

    • Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of anti-PRP IgG in the samples by interpolating from the standard curve. A concentration of ≥1.0 µg/mL is generally considered to confer long-term protection.[1]

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the biological context of HYPK, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis centrifugation Centrifugation lysis->centrifugation quantification Protein Quantification centrifugation->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HYPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Fig. 1: Western Blot Workflow for HYPK Detection.

G cluster_0 Assay Preparation cluster_1 Immunoreaction cluster_2 Detection & Analysis coating Antigen Coating (Hib PRP) blocking Blocking coating->blocking samples Add Samples & Standards blocking->samples secondary_ab Add HRP-conjugated Secondary Antibody samples->secondary_ab substrate Add TMB Substrate secondary_ab->substrate stop Add Stop Solution substrate->stop read Read Absorbance (450nm) stop->read calculate Calculate Concentration read->calculate

Fig. 2: ELISA Workflow for Anti-Hib PRP IgG Quantification.

G HYPK HYPK NatA NatA Complex HYPK->NatA interacts with HTT Huntingtin (HTT) -polyQ HYPK->HTT prevents aggregation of Cell_Viability Neuronal Cell Viability HYPK->Cell_Viability promotes Acetylation N-terminal Acetylation NatA->Acetylation promotes Aggregation Aggregation HTT->Aggregation Aggregation->Cell_Viability decreases

References

Navigating the Landscape of HibK Proteomics: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the burgeoning field of lysine 2-hydroxyisobutyrylation (HibK) proteomics, ensuring the reproducibility of their findings is paramount. This guide provides a comparative overview of key methodologies, supported by experimental data, to aid in the design and evaluation of robust this compound proteomic studies.

The study of this compound, a recently discovered and highly conserved post-translational modification (PTM), is rapidly expanding, with implications in diverse biological processes from metabolism to gene regulation. As with any proteomic analysis, particularly those involving the enrichment of modified peptides, variability can arise from multiple sources, including sample preparation, enrichment strategies, and mass spectrometry (MS) analysis. This guide aims to shed light on these aspects to foster more consistent and comparable research outcomes.

Quantitative Comparison of this compound Enrichment Strategies

One key metric for assessing the reproducibility of an enrichment strategy is the overlap of identified modified peptides or proteins between technical or biological replicates. A study on soybean leaves, for instance, reported the identification of a substantial number of overlapping this compound-modified peptides and proteins across three biological replicates, indicating a good level of consistency for their specific workflow.

Table 1: Reproducibility of this compound Site and Protein Identification in Soybean Leaves (Intra-study)

Data PointReplicate 1Replicate 2Replicate 3Overlap (all 3 replicates)
Identified this compound Peptides7,2877,4396,9324,251
Identified this compound ProteinsNot specifiedNot specifiedNot specified1,532

Data summarized from a study on soybean leaves.

This table highlights that while there is variability between individual replicates, a significant core of this compound peptides and proteins can be consistently identified. The sources of variability can include biological differences between samples and technical variations in the enrichment and analytical process.

Experimental Protocols: A Foundation for Reproducibility

Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are summarized methodologies for key steps in a typical this compound proteomic workflow, compiled from various published studies.

Protein Extraction and Digestion

The initial step involves the extraction of total protein from cells or tissues, followed by enzymatic digestion to generate peptides.

  • Lysis Buffers: A common lysis buffer includes urea and a cocktail of protease and phosphatase inhibitors to ensure protein denaturation and prevent degradation. For this compound studies, it is also crucial to include deacetylase inhibitors, as some deacetylases can also remove other acyl modifications.

  • Reduction and Alkylation: Disulfide bonds in proteins are typically reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.

  • Digestion: Trypsin is the most commonly used protease for generating peptides of a suitable length for MS analysis. The protein-to-trypsin ratio and digestion time are critical parameters that need to be optimized and consistently applied.

This compound Peptide Enrichment: Immunoaffinity Purification

This is the most critical step for specifically isolating this compound-containing peptides.

  • Antibody Conjugation: High-quality pan-specific anti-HibK antibodies are typically conjugated to agarose beads.

  • Incubation: The digested peptide mixture is incubated with the antibody-conjugated beads to allow for the specific binding of this compound peptides. Incubation times and temperatures should be kept consistent.

  • Washing: A series of washes with buffers of decreasing stringency are performed to remove non-specifically bound peptides. This step is crucial for reducing background noise and improving the specificity of the enrichment.

  • Elution: The enriched this compound peptides are eluted from the antibody beads, often using an acidic solution like trifluoroacetic acid (TFA).

LC-MS/MS Analysis

The enriched peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • LC System: Reversed-phase chromatography is typically used to separate peptides based on their hydrophobicity before they enter the mass spectrometer. The gradient length and composition are key parameters affecting separation efficiency.

  • Mass Spectrometer: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential for accurate mass measurement and fragmentation of the this compound-modified peptides.

  • Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant peptides in a survey scan are selected for fragmentation.

Visualizing the Workflow and Potential Regulatory Pathways

To provide a clearer understanding of the experimental process and the potential biological context of this compound modifications, the following diagrams have been generated.

HibK_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis CellCulture Cell/Tissue Homogenization Lysis Protein Lysis & Denaturation CellCulture->Lysis ReductionAlkylation Reduction & Alkylation Lysis->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion Immunoaffinity Immunoaffinity Purification (anti-HibK antibody) Digestion->Immunoaffinity Washing Washing Steps Immunoaffinity->Washing Elution Elution of this compound Peptides Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis Bioinformatics Bioinformatics Analysis (Pathway, Motif) DataAnalysis->Bioinformatics

A generalized experimental workflow for this compound proteomic studies.

HibK_Signaling_Pathway Metabolism Metabolic Enzymes (e.g., Glycolysis, TCA Cycle) GeneExpression Histones & Transcription Factors ProteinSynthesis Ribosomal Proteins CellularProcesses Other Cellular Processes This compound Lysine 2-Hydroxyisobutyrylation (this compound) This compound->Metabolism Alters Enzyme Activity This compound->GeneExpression Regulates Gene Transcription This compound->ProteinSynthesis Impacts Translation This compound->CellularProcesses Modulates Function

Potential signaling pathways regulated by this compound modifications.

Conclusion and Future Directions

While the field of this compound proteomics has made significant strides, this guide highlights the need for more direct comparative studies to systematically evaluate the reproducibility of different methodologies. The establishment of standardized reference materials and inter-laboratory studies would be invaluable for assessing and improving the consistency of this compound data across different research groups.

For researchers entering this field, meticulous attention to detail in experimental protocols, robust quality control measures, and transparent reporting of methodologies are essential for contributing to a reproducible and reliable body of knowledge on this important post-translational modification. By building on the foundations laid by existing studies and embracing a culture of rigorous validation, the scientific community can accelerate the understanding of the multifaceted roles of lysine 2-hydroxyisobutyrylation in health and disease.

Functional Validation of HIBCH in Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional validation of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), a key enzyme in the valine catabolism pathway. The user's initial query referenced "HibK" (β-hydroxyisobutyrate kinase); however, extensive research indicates that HIBCH is the central enzyme responsible for hydrolyzing 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate. This document will focus on HIBCH and compare its metabolic role and validation with alternative pathways. Experimental data, detailed protocols, and pathway visualizations are provided to support researchers in their study of this metabolic nexus.

I. HIBCH in the Landscape of Cellular Metabolism

HIBCH is a mitochondrial enzyme that plays a crucial role in the degradation pathway of the branched-chain amino acid (BCAA), valine.[1][2] This pathway is significant as it ultimately produces propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[3][4] By feeding into the TCA cycle, valine catabolism contributes to cellular energy production and provides precursors for various biosynthetic pathways. Dysregulation of HIBCH has been implicated in several diseases, including Leigh-like disease and certain cancers, highlighting its importance in metabolic homeostasis.[5][6]

II. Quantitative Analysis of HIBCH Activity

The functional validation of HIBCH often involves quantifying its enzymatic activity. This is typically achieved through a coupled enzyme assay.[5] The kinetic properties of an enzyme, such as its Michaelis constant (Km) and maximum velocity (Vmax), are critical for understanding its efficiency and affinity for its substrate.[7][8]

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Cell TypeReference
Wild-type HIBCH3-hydroxyisobutyryl-CoA3.7Not explicitly statedHuman lymphoblastoid cells[5]
HIBCH (p.A96D mutant)3-hydroxyisobutyryl-CoA20.1Not explicitly statedHuman lymphoblastoid cells[5]

Note: The Vmax for HIBCH is not consistently reported in the literature in standard units, but relative activity is often compared. For instance, various mutations in HIBCH have been shown to significantly reduce its activity compared to the wild-type enzyme.[5][9]

III. Experimental Protocols for HIBCH Validation

A. HIBCH Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from methodologies described in the literature for measuring HIBCH activity in cell lysates.[5]

Principle: The release of Coenzyme A (CoA) from 3-hydroxyisobutyryl-CoA by HIBCH is coupled to a reaction catalyzed by crotonase, which is then measured spectrophotometrically.

Materials:

  • Cell lysate containing HIBCH

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • EDTA (1 mM)

  • Triton X-100 (0.5% w/v)

  • Protease inhibitors (e.g., PMSF, TPCK, leupeptin)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Methacrylyl-CoA (substrate)

  • Crotonase

  • Spectrophotometer

Procedure:

  • Prepare cell lysates by solubilizing cells in potassium phosphate buffer containing EDTA, Triton X-100, and protease inhibitors.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Prepare the assay cocktail in a cuvette containing Tris-HCl buffer, EDTA, Triton X-100, and DTNB.

  • Add a known amount of cell lysate (enzyme source) to the cuvette.

  • Initiate the reaction by adding methacrylyl-CoA and crotonase.

  • Immediately monitor the change in absorbance at 412 nm for a set period (e.g., 2 minutes) at a controlled temperature (e.g., 30°C).

  • The rate of change in absorbance is proportional to the HIBCH activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.

B. siRNA-mediated Knockdown of HIBCH

This protocol provides a general framework for reducing HIBCH expression in cultured cells to study its functional role.[10][11]

Principle: Small interfering RNAs (siRNAs) are introduced into cells to target and degrade the mRNA of the HIBCH gene, leading to a decrease in HIBCH protein levels.

Materials:

  • Cultured cells

  • siRNA targeting HIBCH and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Antibiotic-free normal growth medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free normal growth medium to achieve 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the HIBCH siRNA (and control siRNA in a separate tube) in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting with an antibody specific for HIBCH.

IV. Comparative Metabolic Pathways

The functional importance of HIBCH in the valine catabolism pathway can be better understood by comparing it to alternative metabolic routes that also contribute to the TCA cycle.

A. Catabolism of Other Branched-Chain Amino Acids: Leucine and Isoleucine

Leucine, isoleucine, and valine are all essential amino acids, and their catabolic pathways share the first two enzymatic steps.[3] However, their subsequent degradation pathways diverge, leading to different end products.

  • Valine Catabolism: Leads to the production of propionyl-CoA, which is then converted to succinyl-CoA (glucogenic).[4]

  • Isoleucine Catabolism: Yields both acetyl-CoA (ketogenic) and propionyl-CoA (which becomes succinyl-CoA, glucogenic).[3]

  • Leucine Catabolism: Produces acetyl-CoA and acetoacetate (ketogenic).[3]

This comparison highlights the unique contribution of valine catabolism to the anaplerotic replenishment of the TCA cycle through succinyl-CoA.

B. Odd-Chain Fatty Acid Oxidation

Another significant pathway that generates propionyl-CoA, and subsequently succinyl-CoA, is the β-oxidation of fatty acids with an odd number of carbon atoms.[12][13]

  • Mechanism: The final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

  • Metabolic Significance: This pathway, similar to valine catabolism, provides a means of replenishing TCA cycle intermediates and is therefore glucogenic.

The relative contribution of BCAA catabolism versus odd-chain fatty acid oxidation to the succinyl-CoA pool can vary depending on the cell type and metabolic state.

V. Visualizations of Pathways and Workflows

Valine_Catabolism_Pathway Valine Valine BCAT BCAT Valine->BCAT aKG α-Ketoglutarate aKG->BCAT Glu Glutamate BCAT->Glu aKIV α-Ketoisovalerate BCAT->aKIV BCKDH BCKDH aKIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Three_HIB_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_HIB_CoA HIBCH HIBCH Three_HIB_CoA->HIBCH Three_HIB 3-Hydroxyisobutyrate HIBCH->Three_HIB Propionyl_CoA Propionyl-CoA Three_HIB->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: The catabolic pathway of valine, highlighting the central role of HIBCH.

Experimental_Workflow cluster_knockdown HIBCH Knockdown cluster_activity Enzyme Activity cluster_comparison Comparative Analysis siRNA_transfection siRNA Transfection Validate_KD Validate Knockdown (RT-qPCR, Western Blot) siRNA_transfection->Validate_KD Functional_Assay_KD Functional Assays (Metabolomics, Proliferation) Validate_KD->Functional_Assay_KD Cell_Lysate Prepare Cell Lysate Enzyme_Assay Coupled Enzyme Assay Cell_Lysate->Enzyme_Assay Kinetic_Analysis Determine Km and Vmax Enzyme_Assay->Kinetic_Analysis Metabolite_Profiling Metabolite Profiling (LC-MS) Flux_Analysis Metabolic Flux Analysis Metabolite_Profiling->Flux_Analysis Compare_Pathways Compare with Alternative Pathways Flux_Analysis->Compare_Pathways

Caption: A typical experimental workflow for the functional validation of HIBCH.

Succinyl_CoA_Sources cluster_val Valine Catabolism cluster_iso Isoleucine Catabolism cluster_ocfa Odd-Chain Fatty Acid Oxidation Succinyl_CoA Succinyl-CoA Valine Valine HIBCH_path HIBCH_path Valine->HIBCH_path ...HIBCH... HIBCH_path->Succinyl_CoA Isoleucine Isoleucine Propionyl_CoA_iso Propionyl_CoA_iso Isoleucine->Propionyl_CoA_iso ... Propionyl_CoA_iso->Succinyl_CoA OCFA Odd-Chain Fatty Acids Propionyl_CoA_ocfa Propionyl_CoA_ocfa OCFA->Propionyl_CoA_ocfa β-oxidation Propionyl_CoA_ocfa->Succinyl_CoA

Caption: Major metabolic pathways converging on the production of Succinyl-CoA.

References

A Comparative Guide: Stoichiometry of Protein Phosphorylation versus Histidine β-Ketobutyrylation (HibK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stoichiometry of two key post-translational modifications (PTMs): the well-established protein phosphorylation and the recently discovered histidine β-ketobutyrylation (HibK). While phosphorylation is a cornerstone of cellular signaling, this compound is an emerging modification with largely unexplored functional significance. This document aims to objectively compare the quantitative aspects of these two modifications, providing supporting data and experimental methodologies to aid researchers in their study.

At a Glance: Phosphorylation vs. This compound Stoichiometry

The stoichiometry of a PTM, representing the proportion of a specific protein modified at a particular site, is a critical determinant of its biological impact. A high stoichiometry suggests a switch-like regulatory mechanism, whereas a low stoichiometry might indicate a more nuanced, fine-tuning role.

FeatureProtein PhosphorylationProtein Histidine β-Ketobutyrylation (this compound)
Prevalence High, occurring on a large fraction of the proteome.[1][2]Currently unknown, considered a rare modification.
Stoichiometry Range Highly variable, from <1% to >90%, depending on the site, cellular condition, and signaling state.Not yet determined for any protein.
Regulatory Enzymes "Writers": Kinases; "Erasers": Phosphatases.[3][4][5][6]"Writers," "erasers," and "readers" are not yet identified for this compound. For the related lysine β-hydroxybutyrylation (Kbhb), the writers and erasers are also largely unknown, though some histone deacetylases (HDACs) have been shown to remove this mark.
Biological Roles Extensively characterized in virtually all cellular processes, including signal transduction, cell cycle control, and metabolism.[2]The functional roles of this compound are currently unknown. The related Kbhb has been linked to gene transcription regulation in response to metabolic changes.[[“]]
Quantification Methods Well-established, including mass spectrometry (label-free, SILAC, TMT), Western blotting with phospho-specific antibodies, and Phos-tag™ gels.[8][9][10][11]Quantitative methods are not yet established. Mass spectrometry-based approaches are the most promising for future development.

Signaling Pathways: A Tale of Two Modifications

Protein Phosphorylation: A Central Hub in Cellular Communication

Phosphorylation cascades are fundamental to signal transduction, allowing cells to respond to external stimuli. Two of the most well-characterized phosphorylation-driven signaling pathways are the MAPK/ERK and EGFR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1][12][13][14]

MAPK_ERK_Pathway cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates & Enters Nucleus GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Nucleus Nucleus

MAPK/ERK Signaling Cascade
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, survival, and differentiation.[2][15][16][17][18] Dysregulation of this pathway is frequently implicated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits PLCg PLCγ Dimerization->PLCg Recruits Ras Ras GRB2_SOS->Ras Activates PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PIP2_DAG_IP3 PIP2 -> DAG + IP3 PLCg->PIP2_DAG_IP3 Raf Raf Ras->Raf Akt Akt PIP2_PIP3->Akt Activates PKC PKC PIP2_DAG_IP3->PKC Activates Ca_Release Ca²⁺ Release PIP2_DAG_IP3->Ca_Release MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Gene_Expression Gene Expression ERK->Gene_Expression MS_Workflow SamplePrep 1. Sample Preparation (Cell Lysis, Protein Extraction) Digestion 2. Protein Digestion (e.g., Trypsin) SamplePrep->Digestion Enrichment 3. Phosphopeptide Enrichment (e.g., TiO₂, IMAC) Digestion->Enrichment LCMS 4. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 5. Data Analysis LCMS->DataAnalysis Stoichiometry 6. Stoichiometry Calculation (Phospho-peptide intensity / (Phospho- + Unmodified peptide intensity)) DataAnalysis->Stoichiometry

References

Safety Operating Guide

Proper Disposal of HibK (ε-N-2-Hydroxyisobutyryl-lysine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory materials are paramount to ensuring a secure working environment and maintaining regulatory compliance. This guide provides essential information and a procedural framework for the proper disposal of HibK (ε-N-2-Hydroxyisobutyryl-lysine), a novel histone mark used in post-translational modification research.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1644442-22-7) is not widely available in public resources, guidance can be drawn from procedures for structurally related chemicals and general principles of hazardous waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to obtain the SDS from your supplier if available.

Immediate Safety and Logistical Information

Before handling this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of the immediate steps to take in case of a spill.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

In the event of a spill, the area should be immediately secured. Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a sealed, labeled container for hazardous waste disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.

This compound Waste Disposal Protocol

The disposal of this compound waste should be treated as a hazardous chemical waste process. The following step-by-step protocol outlines the necessary procedures for its collection and disposal.

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams.

  • Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Collect liquid waste containing this compound in a separate, leak-proof, and labeled hazardous waste container.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "ε-N-2-Hydroxyisobutyryl-lysine (this compound)".

  • List all constituents and their estimated concentrations.

  • Indicate the date when waste was first added to the container.

Step 3: Storage

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are kept closed except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents.

Step 4: Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.

  • Do not dispose of this compound waste down the drain or in regular trash.[1]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final removal.

HibK_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate into Dedicated Labeled Container A->B  Collect C Store in Designated Secure Area B->C  Store D Arrange for Pickup by Licensed Contractor C->D  Schedule E Proper Disposal via Incineration or Approved Landfill D->E  Transport

This compound Disposal Workflow Diagram

This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe and compliant laboratory environment.

References

Essential Safety and Handling Guide for Potent Kinase Inhibitors (Designated "HibK")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific substance "HibK" could not be definitively identified through public resources. It is likely a shorthand or internal designation for a potent kinase inhibitor. This guide provides essential safety and logistical information based on best practices for handling potent, biologically active research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any compound to ensure full compliance and safety. The absence of a specific SDS necessitates treating the compound as potentially hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling potent kinase inhibitors to minimize exposure. The required level of PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves must be changed immediately upon contamination. Eye Protection: Chemical splash goggles that provide a complete seal around the eyes. Lab Coat: A dedicated, non-absorbent, or disposable lab coat. Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: Work should be performed in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for laboratory safety and regulatory compliance.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.[1]

Handling and Experimental Use:

  • Designated Area: All work with potent kinase inhibitors should be conducted in a designated and clearly marked area within the laboratory.[1]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.[1]

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

Spill Management:

  • Evacuate: If a significant spill of powdered material occurs, evacuate the immediate area.

  • Secure: Prevent the spread of the powder or liquid.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Clean-up: Use absorbent materials for liquid spills. For powder spills, gently cover with damp paper towels to avoid raising dust, then use a HEPA-filtered vacuum for cleanup.

  • Decontaminate: Decontaminate the spill area according to the recommendations in the substance-specific SDS.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: All waste contaminated with potent kinase inhibitors must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) - Collect in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated media) - Collect in a sealed, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps (e.g., needles, serological pipettes) - Dispose of in a designated, puncture-resistant sharps container for hazardous chemical waste.

Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the compound, and any other identifiers required by your institution's environmental health and safety department.

Experimental Protocols

While a specific experimental protocol for "this compound" cannot be provided, the following general methodology for preparing a stock solution is based on standard laboratory practice for kinase inhibitors.

Preparation of a 10 mM Stock Solution:

  • Pre-weigh: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.

  • Weigh Compound: Carefully add the desired amount of the solid kinase inhibitor to the tube. For example, for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

  • Record Mass: Record the exact mass of the compound.

  • Solvent Addition: Based on the recorded mass and the desired concentration, calculate the required volume of a suitable solvent (e.g., DMSO). For 5 mg of a 500 g/mol compound to make a 10 mM solution, you would add 1 mL of DMSO.

  • Dissolve: Add the calculated volume of solvent to the microcentrifuge tube.

  • Mix: Vortex or sonicate the solution until the compound is fully dissolved.

  • Label and Store: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature, typically -20°C or -80°C, protected from light.

Visual Workflow for Safe Handling of "this compound"

HibK_Handling_Workflow Safe Handling and Disposal Workflow for Potent Kinase Inhibitors (this compound) cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_end Final Steps a Consult SDS for this compound b Don Appropriate PPE a->b c Weigh Solid Compound b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f g Segregate Hazardous Waste f->g h Label Waste Containers g->h i Store Waste for Pickup h->i j Doff PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of potent kinase inhibitors.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.